Calcium chlorate dihydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Chlorates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
10035-05-9 |
|---|---|
Molecular Formula |
CaCl2H4O8 |
Molecular Weight |
243.01 g/mol |
IUPAC Name |
calcium;dichlorate;dihydrate |
InChI |
InChI=1S/Ca.2ClHO3.2H2O/c;2*2-1(3)4;;/h;2*(H,2,3,4);2*1H2/q+2;;;;/p-2 |
InChI Key |
OSILKTNFXJYZTB-UHFFFAOYSA-L |
SMILES |
O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2] |
Canonical SMILES |
O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2] |
Other CAS No. |
10035-05-9 |
Related CAS |
10137-74-3 (Parent) |
Synonyms |
Ca(ClO3)2.2H2O calcium chlorate calcium chlorate dihydrate |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical formula for calcium chlorate dihydrate
Abstract: This document provides a concise technical summary of calcium chlorate (B79027) dihydrate, focusing on its chemical identity, physicochemical properties, and structural representation. Key data is presented in tabular format for clarity, and process diagrams are included to illustrate molecular structure and synthesis pathways.
Chemical Identity and Formula
Calcium chlorate dihydrate is an inorganic compound and a strong oxidizer.[1] Its fundamental chemical formula is Ca(ClO₃)₂ · 2H₂O .[2][3] This structure consists of a central calcium ion (Ca²⁺) bonded to two chlorate ions (ClO₃⁻), with two water molecules incorporated into its crystalline structure.
For precise identification and data retrieval, a variety of chemical identifiers are used. These are summarized in the table below.
| Identifier Type | Value |
| Structural Formula | Ca(ClO₃)₂ · 2H₂O[3] |
| Empirical Formula | CaCl₂H₄O₈[3][4] |
| IUPAC Name | calcium;dichlorate;dihydrate[1][4] |
| CAS Number | 10035-05-9[1][4] |
| PubChem CID | 197888[4] |
| InChI Key | OSILKTNFXJYZTB-UHFFFAOYSA-L[1][4] |
| Canonical SMILES | O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2][1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in research and development. This compound appears as white to yellowish, or colorless, monoclinic crystals.[1][3]
| Property | Value |
| Molecular Weight | 243.01 g/mol [1][4] |
| Appearance | White to yellowish crystalline solids[1][5] |
| Density | 2.711 g/cm³[3][5] |
| Melting Point | 100°C (when rapidly heated)[3][5][6] |
| Water Solubility | 66.0 g / 100g solution at 25°C[5] |
Structural and Process Visualizations
Visual diagrams are essential for understanding molecular relationships and experimental workflows. The following diagrams have been generated using Graphviz to illustrate key aspects of this compound.
Caption: Dissociation of this compound in an aqueous solution.
A common method for producing calcium chlorate involves the reaction of chlorine gas with a hot slurry of calcium hydroxide (B78521).[5][6] The simplified workflow for this synthesis is outlined below.
Caption: Reaction of calcium hydroxide and chlorine to yield calcium chlorate.
Applications
This compound is primarily used in agricultural applications. It functions as a herbicide, insecticide, and seed disinfectant.[6][7] It has also been noted for its use in controlling poison ivy.[5]
References
synthesis methods for calcium chlorate dihydrate
An In-depth Technical Guide to the Synthesis of Calcium Chlorate (B79027) Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary (Ca(ClO₃)₂·2H₂O), a powerful oxidizing agent with applications in various fields. This document details the core synthetic pathways, experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
Calcium chlorate, in its dihydrate form, is a white crystalline solid that is soluble in water. Its strong oxidizing properties make it useful in pyrotechnics, as a herbicide, and in certain chemical syntheses. The preparation of pure calcium chlorate dihydrate requires careful control of reaction conditions to minimize the formation of byproducts and ensure the desired crystalline form is obtained. This guide focuses on the two principal methods for its synthesis: the chlorination of calcium hydroxide (B78521) and the electrolysis of calcium chloride.
Synthesis Methods
There are two primary methods for the synthesis of calcium chlorate:
-
Method 1: Chlorination of Calcium Hydroxide. This is a widely used industrial method that involves the reaction of chlorine gas with a hot suspension of calcium hydroxide (milk of lime).
-
Method 2: Electrolysis of Calcium Chloride. This method involves the electrochemical conversion of calcium chloride in an aqueous solution to calcium chlorate. While theoretically straightforward, it presents practical challenges that must be addressed.
Method 1: Chlorination of Calcium Hydroxide
This method is based on the disproportionation of hypochlorite, which is formed as an intermediate. The overall reaction is:
6 Ca(OH)₂ + 6 Cl₂ → Ca(ClO₃)₂ + 5 CaCl₂ + 6 H₂O[1]
The process yields a mixture of calcium chlorate and calcium chloride, from which the dihydrate of calcium chlorate can be crystallized.
A detailed laboratory-scale protocol for this method is outlined below, based on industrial processes.
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Chlorine gas (Cl₂)
-
Distilled water
Equipment:
-
Reaction vessel with a gas inlet tube, a stirrer, and a heating mantle
-
Gas flow meter
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
-
Vacuum desiccator
Procedure:
-
Preparation of Milk of Lime: Prepare a suspension of calcium hydroxide (milk of lime) in distilled water in the reaction vessel. The concentration should be carefully controlled to ensure efficient reaction.
-
Chlorination: Heat the suspension to a temperature between 70-80°C with constant stirring. Bubble chlorine gas through the hot suspension at a controlled rate.
-
Reaction Monitoring: Monitor the pH of the reaction mixture. The reaction proceeds through the formation of calcium hypochlorite, which then disproportionates to calcium chlorate and calcium chloride at elevated temperatures.
-
Completion and Filtration: Once the reaction is complete (indicated by a change in pH and the cessation of chlorine absorption), stop the chlorine flow and allow the mixture to cool. Filter the hot solution to remove any unreacted calcium hydroxide and other insoluble impurities.
-
Crystallization: Transfer the filtrate, which contains both calcium chlorate and calcium chloride, to a crystallization dish. Concentrate the solution by gentle heating to the point of saturation. Allow the solution to cool slowly to room temperature. This compound is less soluble than calcium chloride and will crystallize out.
-
Isolation and Drying: Separate the crystals from the mother liquor by filtration. Wash the crystals with a small amount of cold distilled water to remove residual calcium chloride. Dry the purified crystals in a vacuum desiccator.
Method 2: Electrolysis of Calcium Chloride
The electrolysis of a hot, concentrated solution of calcium chloride can produce calcium chlorate. The primary challenge in this process is the formation of a passivating layer of calcium hydroxide on the cathode, which can halt the flow of electric current.[2] The use of a titanium cathode can mitigate this issue.
Materials:
-
Calcium chloride (CaCl₂)
-
Distilled water
-
Dilute hydrochloric acid (for cathode cleaning)
Equipment:
-
Electrolytic cell
-
DC power supply
-
Anode (e.g., graphite (B72142) or mixed metal oxide coated titanium)
-
Cathode (Titanium is recommended)
-
Heater and thermometer
-
Stirrer
Procedure:
-
Electrolyte Preparation: Prepare a concentrated solution of calcium chloride in distilled water (e.g., 20-30% w/v).
-
Cell Setup: Assemble the electrolytic cell with the anode and titanium cathode. Ensure the electrodes are positioned to allow for efficient circulation of the electrolyte.
-
Electrolysis: Heat the electrolyte to 60-80°C and begin stirring. Apply a direct current to the cell. The current density should be carefully controlled to optimize chlorate formation and minimize side reactions. A typical anode current density is in the range of 300-500 A/m².
-
Process Monitoring: Periodically monitor the temperature and pH of the electrolyte. The pH will tend to increase due to the formation of hydroxide ions at the cathode. If necessary, small additions of hydrochloric acid can be made to maintain a near-neutral pH, though this can reduce current efficiency.
-
Cathode Maintenance: The titanium cathode may still require periodic cleaning to remove any deposited calcium hydroxide. This can be done by briefly immersing it in dilute hydrochloric acid.[2]
-
Product Isolation: After a sufficient amount of chlorate has been formed (which can be monitored by analytical methods), terminate the electrolysis. The resulting solution will contain calcium chlorate and unreacted calcium chloride. Isolate the this compound by fractional crystallization as described in Method 1.
Data Presentation
The following tables summarize key quantitative data associated with the synthesis of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | Ca(ClO₃)₂·2H₂O |
| Molar Mass | 243.01 g/mol |
| Appearance | White crystalline solid |
| Density | 2.71 g/cm³ |
| Melting Point | Decomposes upon heating |
| Solubility in Water | 209 g/100 mL at 20°C |
Table 2: Comparison of Synthesis Methods
| Parameter | Method 1: Chlorination of Ca(OH)₂ | Method 2: Electrolysis of CaCl₂ |
| Primary Reactants | Calcium hydroxide, Chlorine gas | Calcium chloride, Water, Electricity |
| Key Byproducts | Calcium chloride | Calcium hydroxide (at cathode) |
| Reported Yield | Data not readily available | Current efficiency can reach up to 90% under optimal conditions, but isolated product yield is not widely reported. |
| Purity Concerns | Contamination with calcium chloride | Contamination with unreacted calcium chloride |
| Key Challenges | Handling of toxic chlorine gas; Separation of CaCl₂ | Cathode passivation by Ca(OH)₂; Energy intensive |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis methods described.
Caption: Workflow for the synthesis of this compound via chlorination of calcium hydroxide.
References
An In-Depth Technical Guide on the Crystal Structure of Calcium Chlorate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O, is an inorganic compound with notable oxidizing properties. While its chemical characteristics and applications in various fields are documented, a comprehensive public record of its detailed crystal structure, including precise lattice parameters and atomic coordinates, remains elusive in readily available scientific literature and crystallographic databases. This guide synthesizes the currently available information regarding its crystallographic system and general properties, outlines the standard experimental procedures for crystal structure determination, and presents related chemical workflows. The absence of specific structural data in the public domain prevents a full quantitative analysis and underscores a potential area for further crystallographic research.
Introduction
Calcium chlorate, in its dihydrate form, is a compound of interest due to its properties as a strong oxidizing agent. Understanding its solid-state structure is fundamental to elucidating its reactivity, stability, and potential applications in areas such as pyrotechnics and as a herbicide. The arrangement of atoms in a crystal lattice dictates many of its macroscopic properties. This document aims to provide a thorough overview of the known structural aspects of calcium chlorate dihydrate and the methodologies employed to determine such structures.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical handbooks and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | Ca(ClO₃)₂·2H₂O |
| Molecular Weight | 243.01 g/mol |
| Appearance | White to yellowish crystalline solids |
| Crystal System | Monoclinic |
| Density | 2.711 g/cm³ |
| Solubility | Soluble in water and ethanol |
Crystallographic Data
Despite extensive searches of chemical and crystallographic databases, detailed crystallographic data for this compound, including unit cell parameters (a, b, c, β), space group, and atomic coordinates, are not publicly available. The compound is known to crystallize in the monoclinic system, a fact supported by multiple chemical sources. However, without a published single-crystal X-ray diffraction study, the precise atomic arrangement remains undetermined.
Experimental Protocols for Crystal Structure Determination
The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.
Single Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals of sufficient size and purity. For a water-soluble salt like this compound, this is typically achieved through controlled evaporation of a saturated aqueous solution.
Methodology:
-
Preparation of a Saturated Solution: A saturated solution of calcium chlorate is prepared at a slightly elevated temperature to increase solubility.
-
Slow Evaporation: The solution is placed in a vessel with a loose cover to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.
-
Crystal Harvesting: Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, they are carefully harvested from the solution.
Single-Crystal X-ray Diffraction Analysis
This technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.
Methodology:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and a detector collects the diffraction pattern.
-
Unit Cell Determination: From the positions of the diffraction spots, the dimensions and angles of the unit cell are determined.
-
Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using computational software. The initial structural model is then refined to best fit the experimental data.
The logical workflow for determining the crystal structure is depicted in the following diagram:
Chemical Reactions and Synthesis
The synthesis of calcium chlorate is a key process that provides the material for crystal growth studies. A common industrial method is the chlorination of a hot suspension of calcium hydroxide.
The overall chemical pathway can be visualized as follows:
Upon strong heating, this compound first loses its water of hydration and then the anhydrous salt decomposes to calcium chloride and oxygen.
Conclusion
While it is established that this compound crystallizes in the monoclinic system, a detailed and publicly accessible crystal structure determined by single-crystal X-ray diffraction is currently unavailable. This knowledge gap presents an opportunity for further fundamental crystallographic research. The experimental protocols and chemical pathways described herein provide a framework for the synthesis, crystallization, and structural analysis of this compound. A definitive determination of its crystal structure would be a valuable contribution to the field of inorganic chemistry and materials science, enabling a more profound understanding of its properties and potential applications.
A Technical Guide to the Fundamental Properties of Calcium Chlorate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium chlorate (B79027) dihydrate, with the chemical formula Ca(ClO₃)₂·2H₂O, is an inorganic compound that presents as a white to yellowish crystalline solid.[1] It is a strong oxidizing agent and has found applications as a herbicide, insecticide, and seed disinfectant, as well as in photography and pyrotechnics.[2][3] While not directly a therapeutic agent, its chemical reactivity and potential for controlled release of oxidizing species may be of interest in specific drug delivery or prodrug strategy contexts, particularly in areas requiring localized oxidative stress. This technical guide provides a comprehensive overview of the core fundamental properties of calcium chlorate dihydrate, detailing its physicochemical characteristics, experimental protocols for their determination, and key chemical transformations.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its stability, solubility, and reactivity, which are critical parameters in any potential application.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Ca(ClO₃)₂·2H₂O | [4] |
| Molecular Weight | 243.01 g/mol | [1][5] |
| Appearance | White to yellowish monoclinic crystals | [1][6] |
| Density | 2.711 g/cm³ | [1][4] |
| Melting Point | Decomposes around 100 °C when rapidly heated | [1][4] |
| Hygroscopicity | Hygroscopic | [4] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 63.0 g / 100 g solution | 0.5 | [1][6] |
| 66.0 g / 100 g solution | 25 | [1][6] | |
| 78.0 g / 100 g solution | 93 | [1][6] | |
| Acetone | Soluble | - | [4] |
| Ethanol | Soluble | - | [4] |
Experimental Protocols
Detailed methodologies for characterizing the fundamental properties of this compound are outlined below. These protocols are based on standard analytical techniques and can be adapted for specific research needs.
Determination of Water Solubility
The solubility of this compound in water can be determined by constructing a solubility curve.
Methodology:
-
A known mass of this compound is added to a test tube containing a measured volume of deionized water.
-
The test tube is gradually heated in a water bath with constant stirring until all the solid dissolves.
-
The solution is then allowed to cool slowly while being continuously stirred.
-
The temperature at which the first crystals appear is recorded. This represents the saturation temperature for that specific concentration.
-
Successive known volumes of deionized water are added to the test tube, and the process of heating and cooling is repeated to obtain a series of saturation temperatures at different concentrations.
-
The solubility, expressed as grams of solute per 100 g of water, is calculated for each data point.
-
A solubility curve is generated by plotting solubility as a function of temperature.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis is employed to study the decomposition and phase transitions of this compound as a function of temperature.
Methodology:
-
A small, accurately weighed sample of this compound is placed in an inert crucible (e.g., alumina).
-
The crucible is placed in a thermogravimetric analyzer or a differential scanning calorimeter.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
For TGA: The mass of the sample is continuously monitored as a function of temperature. Weight loss steps in the resulting thermogram indicate the loss of volatile components, such as water of hydration and oxygen upon decomposition.
-
For DSC: The difference in heat flow between the sample and a reference crucible is measured as a function of temperature. Endothermic or exothermic peaks in the DSC curve correspond to phase transitions (like melting or dehydration) and decomposition events, respectively.
Crystal Structure Determination by X-ray Diffraction (XRD)
The crystalline structure of this compound can be determined using single-crystal or powder X-ray diffraction.
Methodology:
-
A suitable single crystal of this compound is mounted on a goniometer, or a finely ground powder sample is prepared.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern, consisting of a set of diffraction peaks at specific angles, is recorded.
-
The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
-
For powder diffraction, the experimental pattern can be compared to standard diffraction databases for phase identification.
Chemical Transformations
This compound undergoes several key chemical reactions, primarily involving its decomposition and its role as an oxidizing agent.
Thermal Decomposition
Upon heating, this compound first loses its water of hydration to form anhydrous calcium chlorate. Further heating leads to decomposition, yielding calcium chloride and oxygen gas.
Reaction Pathway:
-
Dehydration: Ca(ClO₃)₂·2H₂O(s) → Ca(ClO₃)₂(s) + 2H₂O(g)
-
Decomposition: Ca(ClO₃)₂(s) → CaCl₂(s) + 3O₂(g)
The following diagram illustrates the synthesis and thermal decomposition pathway of this compound.
Caption: Synthesis and Thermal Decomposition of this compound.
Reaction with Sulfuric Acid
Cold, dilute solutions of calcium chlorate and sulfuric acid react to produce chloric acid and a precipitate of calcium sulfate.[7]
Ca(ClO₃)₂(aq) + H₂SO₄(aq) → 2HClO₃(aq) + CaSO₄(s)[7]
Contact with concentrated sulfuric acid can be explosive due to the instability of concentrated chloric acid.[7]
Safety and Handling
This compound is a strong oxidizing agent and can form flammable or explosive mixtures with combustible materials.[3] It should be handled with care, avoiding contact with strong acids and ammonium (B1175870) salts.[3] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound. Store in a cool, dry, well-ventilated area away from incompatible materials.
References
An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Chlorate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O. The document details the multi-stage decomposition process, encompassing dehydration and the subsequent breakdown of the anhydrous salt. Key quantitative data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented. Detailed experimental protocols for these analytical methods are provided to facilitate reproducible research. Furthermore, signaling pathway diagrams generated using Graphviz illustrate the decomposition cascade and experimental workflows, offering a clear visual representation for researchers.
Introduction
Calcium chlorate dihydrate is an inorganic compound with notable oxidizing properties. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in various fields, including pyrotechnics and as a source of oxygen. For professionals in drug development, understanding the thermal behavior of related chlorine-containing compounds can be relevant in the context of stability studies and forced degradation experiments of chlorinated active pharmaceutical ingredients or excipients. This guide synthesizes available data to present a detailed technical overview of its thermal decomposition.
The Thermal Decomposition Pathway
The thermal decomposition of this compound is a sequential process that occurs in two principal stages. The initial stage involves the loss of its water of hydration, followed by the decomposition of the resulting anhydrous calcium chlorate.
Stage 1: Dehydration
Upon heating, this compound undergoes an endothermic process to release its two molecules of water of crystallization. This dehydration step results in the formation of anhydrous calcium chlorate.
Ca(ClO₃)₂·2H₂O(s) → Ca(ClO₃)₂(s) + 2H₂O(g)
This process typically occurs in the temperature range of 100°C to 120°C.[1] The theoretical mass loss associated with the removal of two water molecules is approximately 14.77%. Experimental results from Thermogravimetric Analysis (TGA) show a distinct mass loss in this temperature range that closely corresponds to this theoretical value.[1] Differential Scanning Calorimetry (DSC) analysis reveals a corresponding endothermic peak, signifying the energy absorbed during this dehydration phase.[1]
Stage 2: Decomposition of Anhydrous Calcium Chlorate
Following dehydration, the now anhydrous calcium chlorate remains stable until a higher temperature is reached. The decomposition of anhydrous calcium chlorate is a highly exothermic process that begins at temperatures between 250°C and 300°C.[1] The primary decomposition pathway involves the breakdown of the chlorate into calcium chloride and oxygen gas.
Ca(ClO₃)₂(s) → CaCl₂(s) + 3O₂(g)
This reaction is characterized by a significant release of energy and a further mass loss corresponding to the evolution of oxygen. While the direct decomposition to calcium chloride and oxygen is the most cited pathway, it is worth noting that the thermal decomposition of other metal chlorates, such as potassium chlorate, can proceed via an intermediate disproportionation reaction to form the corresponding perchlorate (B79767) and chloride. However, the formation of calcium perchlorate as a stable intermediate in the decomposition of calcium chlorate is not prominently reported in the literature.
Quantitative Data from Thermal Analysis
The quantitative data derived from thermal analysis provides critical parameters for understanding the decomposition process. The following table summarizes the key findings from TGA and DSC studies of this compound.
| Stage | Process | Temperature Range (°C) | Mass Loss (TGA) | Thermal Event (DSC) | Enthalpy Change (ΔH) |
| 1. Dehydration | Endothermic | 100 - 120 | ~14.77% (theoretical) | Endothermic Peak | > 0 |
| 2. Decomposition | Exothermic | > 250 - 300 | ~39.2% (theoretical) | Exothermic Peak | < 0 |
Note: Specific enthalpy values are dependent on experimental conditions such as heating rate and sample mass and require direct measurement.
Experimental Protocols
Reproducible thermal analysis data is contingent on well-defined experimental protocols. Below are detailed methodologies for the TGA and DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss of this compound as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum crucible.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is commonly employed.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).
-
Purge Gas: An inert atmosphere, such as dry nitrogen or argon, is maintained at a constant flow rate (e.g., 20-50 mL/min) to prevent any oxidative side reactions and to carry away the evolved gases.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step and the percentage of mass lost at each stage.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal transitions of this compound.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated steel pan. For experiments involving gas evolution, a pinhole lid may be used to allow for the controlled release of pressure.
-
Experimental Conditions:
-
Heating Rate: A heating rate consistent with the TGA experiment (e.g., 10 °C/min) is used for direct comparison.
-
Temperature Program: The sample is heated through the temperature ranges of interest identified by TGA (e.g., from 25°C to 400°C).
-
Purge Gas: An inert purge gas, such as nitrogen, is used at a constant flow rate.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The peak temperatures and the integrated area of the peaks (enthalpy change, ΔH) are determined.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the thermal decomposition pathway and a typical experimental workflow for thermal analysis.
Conclusion
The thermal decomposition of this compound is a well-defined, two-stage process involving an initial endothermic dehydration followed by a highly exothermic decomposition of the anhydrous salt to calcium chloride and oxygen. The characteristic temperatures and mass losses associated with these stages can be accurately determined using thermal analysis techniques such as TGA and DSC. The provided experimental protocols and visual diagrams serve as a valuable resource for researchers investigating the thermal properties of this and related compounds. A thorough understanding of this decomposition pathway is paramount for ensuring safety and for the effective application of calcium chlorate in various scientific and industrial domains.
References
solubility of calcium chlorate dihydrate in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium chlorate (B79027) dihydrate (Ca(ClO₃)₂·2H₂O) in water and common organic solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized.
Physicochemical Properties
Calcium chlorate dihydrate is a white crystalline solid that is odorless. It is a strong oxidizing agent and should be handled with care, particularly when in contact with combustible materials.
| Property | Value |
| Chemical Formula | Ca(ClO₃)₂·2H₂O |
| Molar Mass | 243.01 g/mol |
| Appearance | White crystalline solid |
| Decomposition Temperature | 100°C[1] |
Aqueous Solubility
This compound is highly soluble in water. The solubility increases with temperature, a characteristic typical of many inorganic salts. Quantitative data for the solubility of this compound in water is presented in the table below.
Table 1: Solubility of this compound in Water [2][3]
| Temperature (°C) | Solubility ( g/100 g of solution) |
| 0.5 | 63.0 |
| 25 | 66.0 |
| 93 | 78.0 |
| 100 | Very Soluble[1] |
Solubility in Organic Solvents
Table 2: Qualitative Solubility of this compound in Organic Solvents [1]
| Solvent | Solubility |
| Ethanol | Soluble |
| Acetone | Soluble |
| Methanol | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is adaptable for both aqueous and organic solvents.
Materials and Equipment
-
This compound
-
Solvent (e.g., deionized water, ethanol, acetone)
-
Thermostatic water bath or heating mantle with a stirrer
-
Analytical balance (accurate to ±0.0001 g)
-
Beakers or flasks
-
Stirring rods
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
-
Desiccator
-
Spatula
-
Thermometer
Experimental Workflow
Caption: A flowchart outlining the key steps in the gravimetric determination of solubility.
Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a beaker or flask. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Stir the mixture vigorously to facilitate dissolution.
-
-
Equilibration:
-
Place the beaker or flask in a thermostatic water bath set to the desired temperature.
-
Allow the solution to equilibrate for a sufficient period (e.g., 24 hours), with continuous stirring, to ensure that the dissolution equilibrium is reached.
-
Monitor the temperature of the solution to ensure it remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.
-
Carefully decant or filter a portion of the supernatant (the clear saturated solution) to separate it from the excess solid. Filtration should be performed quickly to minimize temperature changes.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Using a pipette, transfer a precise volume of the clear supernatant to the weighed evaporating dish and reweigh to determine the mass of the solution.
-
Carefully evaporate the solvent from the solution using a heating mantle or a drying oven at a temperature below the decomposition temperature of the anhydrous salt. For organic solvents, ensure adequate ventilation.
-
Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven set at a temperature sufficient to remove any remaining solvent without decomposing the salt (e.g., 80-90°C).
-
Cool the evaporating dish in a desiccator to room temperature and then weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Data Calculation:
-
Mass of the saturated solution: (Mass of evaporating dish + supernatant) - (Mass of empty evaporating dish)
-
Mass of the dissolved solute (anhydrous calcium chlorate): (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)
-
Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)
-
Solubility ( g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100
-
Conclusion
This guide provides essential solubility data for this compound in water and a qualitative assessment in common organic solvents. The detailed experimental protocol offers a reliable method for researchers to determine the solubility of this compound under specific experimental conditions. The provided information is crucial for the effective use of this compound in various scientific and industrial applications, including in the development of pharmaceutical formulations. Further research is warranted to establish quantitative solubility data in a broader range of organic solvents.
References
molecular weight and density of calcium chlorate dihydrate
An In-depth Technical Guide to Calcium Chlorate (B79027) Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of calcium chlorate dihydrate (Ca(ClO₃)₂·2H₂O), with a focus on its molecular weight and density. This document also outlines a standard experimental protocol for the determination of its density.
Physicochemical Properties
This compound is an inorganic compound that presents as white to yellowish crystalline solids. It is known for its role as a strong oxidizer.[1] The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Unit |
| Molecular Weight | 243.01 | g/mol [1][2][3] |
| Density | 2.711 | g/cm³[1][2][4] |
| Decomposition Temperature | 100 | °C[2] |
| Molecular Formula | CaCl₂H₄O₈ | -[1][3][4] |
Experimental Protocol: Determination of Density via Gas Pycnometry
The density of a solid material like this compound can be accurately determined using gas pycnometry. This method is preferred for its precision and its ability to measure the true volume of the solid, excluding pore and inter-particle volumes.
Objective: To determine the true density of a this compound sample.
Materials and Equipment:
-
Gas pycnometer
-
Helium gas (or other inert gas) of high purity
-
Analytical balance (accurate to ±0.0001 g)
-
Sample of this compound
-
Spatula
-
Sample cell of a known volume
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and at a stable room temperature.
-
Mass Measurement: Accurately weigh the empty sample cell using the analytical balance and record the mass.
-
Sample Loading: Carefully add the this compound sample to the sample cell. The amount of sample should be sufficient to ensure accurate volume measurement, typically filling a significant portion of the cell's volume without being overfilled.
-
Mass Measurement with Sample: Weigh the sample cell containing the this compound and record the total mass. The mass of the sample is the difference between this mass and the mass of the empty cell.
-
Gas Pycnometry Analysis:
-
Place the loaded sample cell into the analysis chamber of the gas pycnometer.
-
Seal the chamber and initiate the analysis sequence according to the instrument's operating manual.
-
The instrument will automatically purge the chamber with helium gas to remove air and moisture, then pressurize the chamber to a set pressure.
-
The gas will then be expanded into a reference chamber of a known volume.
-
The pressure drop is measured, and from this, the volume of the solid sample is calculated using the gas laws.
-
The instrument will typically perform multiple runs to ensure the stability and reproducibility of the volume measurement.
-
-
Data Calculation: The density (ρ) of the sample is calculated using the following formula:
ρ = m / V
where:
-
m = mass of the this compound sample
-
V = volume of the this compound sample as determined by the gas pycnometer.
-
-
Data Reporting: The final density value should be reported in g/cm³, along with the standard deviation of the measurements if multiple samples were analyzed.
Logical Workflow for Density Determination
The following diagram illustrates the logical workflow for determining the density of this compound using gas pycnometry.
Caption: Workflow for density determination via gas pycnometry.
References
Technical Guide: Calcium Chlorate Dihydrate (CAS No. 10035-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides comprehensive information on the identification, properties, and analytical methods for calcium chlorate (B79027) dihydrate. Calcium chlorate dihydrate, a strong oxidizing agent, finds applications in various chemical processes, including as a herbicide and in pyrotechnics.[1][2] This document is intended to be a resource for professionals in research, scientific, and drug development fields who require detailed technical data and procedural guidance for the handling and analysis of this compound.
Chemical Identification and Properties
The definitive Chemical Abstracts Service (CAS) number for this compound is 10035-05-9 .[3][4][5][6][7][8][9]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CaCl₂H₄O₈ | [3][4][5][7] |
| Molecular Weight | 243.01 g/mol | [3][4][5] |
| Appearance | White to yellowish crystalline solids; colorless monoclinic crystals.[3][10] | [3][10] |
| Density | 2.711 g/cm³ | [3] |
| Melting Point | Decomposes at 100°C when rapidly heated.[4][10] | [4][10] |
| Solubility | Very soluble in water; soluble in acetone (B3395972) and ethanol.[10] | [10] |
| Hygroscopicity | Hygroscopic | [6][10] |
Chemical Reactivity
This compound is a strong oxidizing agent.[2][3] Upon strong heating, it decomposes to form calcium chloride and oxygen.[3] It reacts with sodium carbonate to produce sodium chlorate and a precipitate of calcium carbonate.[3]
Experimental Protocols for Identification
The identification of this compound can be achieved through a combination of physical and chemical tests. The following protocols are generalized and should be adapted based on laboratory-specific standard operating procedures and safety guidelines.
Qualitative Analysis of Calcium and Chlorate Ions
Objective: To confirm the presence of calcium and chlorate ions.
Materials:
-
Sample of this compound
-
Distilled water
-
Ammonium (B1175870) oxalate (B1200264) solution
-
Silver nitrate (B79036) solution
-
Sodium nitrite (B80452)
-
Dilute nitric acid
-
Test tubes
-
Pipettes
Procedure:
-
Test for Calcium Ions:
-
Dissolve a small amount of the sample in distilled water.
-
Add a few drops of ammonium oxalate solution.
-
The formation of a white precipitate of calcium oxalate indicates the presence of calcium ions.
-
-
Test for Chlorate Ions:
-
Dissolve a small amount of the sample in distilled water.
-
Acidify the solution with dilute nitric acid.
-
Add a few drops of silver nitrate solution. No precipitate should form at this stage.
-
Add a small amount of sodium nitrite to the solution and warm gently.
-
The formation of a white precipitate of silver chloride indicates the presence of chlorate ions, which are reduced to chloride ions by the sodium nitrite.
-
Determination of Water of Hydration
Objective: To determine the number of water molecules in the hydrate (B1144303).
Materials:
-
Sample of this compound
-
Crucible and lid
-
Bunsen burner or heating mantle
-
Desiccator
-
Analytical balance
Procedure:
-
Weigh a clean, dry crucible with its lid.
-
Add a known mass of the this compound sample to the crucible.
-
Heat the crucible gently at first, then more strongly, to drive off the water of hydration. Avoid overheating, which can cause decomposition of the chlorate.
-
Allow the crucible and its contents to cool in a desiccator.
-
Weigh the crucible, lid, and the anhydrous calcium chlorate.
-
The difference in mass before and after heating corresponds to the mass of water lost.
-
From the masses of the anhydrous salt and the water lost, the empirical formula of the hydrate can be calculated.
Application in Research: A Workflow for Calcium Phosphate-Mediated Cell Transfection
While this compound itself is primarily an oxidizing agent, the role of calcium ions is critical in numerous biological research applications. A prominent example is the use of calcium chloride in calcium phosphate-mediated transfection, a common technique to introduce foreign DNA into mammalian cells. The following diagram illustrates the workflow for this process.
Safety and Handling
This compound is a strong oxidizer and should be handled with care. It can form explosive mixtures with combustible materials.[11] Always refer to the Safety Data Sheet (SDS) for complete safety information before handling this chemical. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
This technical guide provides essential information for the identification and handling of this compound. The data and protocols presented are intended to support researchers, scientists, and drug development professionals in their work with this compound. Adherence to proper safety procedures is paramount when working with strong oxidizing agents like this compound.
References
- 1. Buy this compound | 10035-05-9 [smolecule.com]
- 2. Calcium chlorate - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. annexechem.com [annexechem.com]
- 5. Articles [globalrx.com]
- 6. CALCIUM CHLORIDE DIHYDRATE CAS 10035-04-8 | 101867 [merckmillipore.com]
- 7. annexechem.com [annexechem.com]
- 8. This compound | 10035-05-9 [amp.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. What is Calcium Chloride Hydrate used for? [synapse.patsnap.com]
- 11. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Initial Investigations into Calcium Chlorate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium chlorate (B79027), Ca(ClO₃)₂, is a powerful oxidizing agent with a diverse range of applications, from pyrotechnics and herbicides to potential roles in specialized chemical synthesis.[1][2] This technical guide provides a comprehensive overview of the fundamental reactions involving calcium chlorate, including its synthesis, decomposition, and reactivity. The information is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of its chemical behavior, potential applications, and associated toxicological considerations. This document summarizes key quantitative data, outlines experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of calcium chlorate's properties.
I. Synthesis of Calcium Chlorate
Calcium chlorate can be synthesized through two primary methods: the Liebig process and the electrolysis of calcium chloride solutions.
Liebig Process
The Liebig process involves the chlorination of a hot suspension of calcium hydroxide (B78521). This process is also the first step in the manufacturing of potassium chlorate.[1]
Reaction Pathway:
The overall reaction is as follows:
6 Ca(OH)₂ + 6 Cl₂ → Ca(ClO₃)₂ + 5 CaCl₂ + 6 H₂O[1]
This reaction proceeds through the formation of calcium hypochlorite (B82951), which then disproportionates upon heating in the presence of excess chlorine to yield calcium chlorate and calcium chloride.[1]
Experimental Protocol: General Outline for Liebig-type Process
-
Preparation of Milk of Lime: Prepare a suspension of calcium hydroxide (slaked lime) in water to form "milk of lime."
-
Chlorination: Heat the milk of lime suspension and bubble chlorine gas through it. The temperature should be maintained at or above 100°C to facilitate the disproportionation of the intermediate hypochlorite.[2]
-
Reaction Monitoring: The reaction progress can be monitored by testing for the presence of hypochlorite. The reaction is complete when the hypochlorite concentration is minimal.
-
Separation of Products: The resulting solution contains both calcium chlorate and a significant amount of calcium chloride. The separation of these two salts is challenging due to their similar solubilities. Fractional crystallization is a potential, albeit difficult, method for separation.
Electrolysis of Calcium Chloride
An alternative and often more direct route to calcium chlorate is the electrolysis of an aqueous solution of calcium chloride.
Reaction at Electrodes:
-
Anode: 2Cl⁻ → Cl₂ + 2e⁻
-
Cathode: 2H₂O + 2e⁻ → H₂ + 2OH⁻
-
In Solution: Cl₂ + 2OH⁻ → ClO⁻ + Cl⁻ + H₂O
-
Further Oxidation: 3ClO⁻ → ClO₃⁻ + 2Cl⁻
Experimental Protocol: Electrolysis of Calcium Chloride
-
Electrolyte Preparation: Prepare a concentrated solution of calcium chloride in water.
-
Cell Setup: Use an undivided electrolytic cell with a suitable anode (e.g., graphite, platinum, or dimensionally stable anode) and a cathode (e.g., titanium).
-
Electrolysis Conditions: Maintain the electrolyte at an elevated temperature (e.g., 70-80°C) and a controlled pH. Pass a direct current through the solution.
-
Product Isolation: After electrolysis, the solution will contain calcium chlorate and unreacted calcium chloride. The products can be separated by fractional crystallization.
| Parameter | Value | Reference |
| Electrolyte | Concentrated NaCl solution | |
| Temperature | 70-80°C | |
| Anode | Ruthenium-based Dimensionally Stable Anode (DSA) | |
| Cathode | Steel or Titanium | |
| Anode Overvoltage | ~50 mV |
II. Decomposition of Calcium Chlorate
Thermal Decomposition
Upon strong heating, calcium chlorate decomposes to form calcium chloride and oxygen gas.[1] The dihydrate form decomposes upon heating above 150°C.[2]
Reaction:
Ca(ClO₃)₂ → CaCl₂ + 3O₂[1]
General Experimental Protocol for Thermal Analysis (TGA/DSC):
-
Sample Preparation: A small, accurately weighed sample of calcium chlorate is placed in an appropriate crucible (e.g., alumina).
-
Instrumentation: The analysis is performed using a simultaneous thermal analyzer (TGA/DSC).
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve shows mass loss as a function of temperature, while the DSC curve shows the heat flow, indicating endothermic or exothermic processes.
III. Key Reactions of Calcium Chlorate
Calcium chlorate, as a strong oxidizing agent, participates in a variety of chemical reactions.
Reaction with Alkali Metal Salts
Calcium chlorate reacts with alkali metal chlorides and carbonates in double displacement reactions.
-
With Potassium Chloride: This reaction is used to produce potassium chlorate, which is less soluble than calcium chlorate and precipitates from the solution.[1]
Ca(ClO₃)₂ + 2KCl → 2KClO₃ + CaCl₂[1]
-
With Sodium Carbonate: This reaction yields sodium chlorate and a precipitate of calcium carbonate.[1]
Ca(ClO₃)₂ + Na₂CO₃ → 2NaClO₃ + CaCO₃[1]
Reaction with Acids
-
With Sulfuric Acid: Cold, dilute solutions of calcium chlorate and sulfuric acid react to produce chloric acid and a precipitate of calcium sulfate.[1] Contact with strong sulfuric acid can lead to explosions due to the formation of unstable concentrated chloric acid.[1]
Ca(ClO₃)₂ + H₂SO₄ → 2HClO₃ + CaSO₄[1]
Redox Reactions
As a potent oxidizing agent, calcium chlorate reacts with reducing agents and combustible materials.
-
With Reducing Agents: Mixtures of calcium chlorate with reducing agents such as sulfur, phosphorus, powdered metals (e.g., aluminum), and organic materials can be flammable and explosive, often ignited by friction or heat.[2]
-
In Pyrotechnics: Calcium chlorate is used in pyrotechnics as an oxidizer and to produce a pink flame.[1] However, its hygroscopic nature limits its widespread use.[1]
| Reactant | Product(s) | Reaction Type |
| Potassium Chloride | Potassium Chlorate, Calcium Chloride | Double Displacement |
| Sodium Carbonate | Sodium Chlorate, Calcium Carbonate | Double Displacement |
| Sulfuric Acid (dilute) | Chloric Acid, Calcium Sulfate | Double Displacement |
| Reducing Agents | Various oxidation products | Redox |
IV. Toxicological Profile and Relevance to Drug Development
The toxicological properties of chlorate salts are of significant interest, particularly in the context of drug development and safety assessment.
Mechanism of Toxicity
The primary mechanism of chlorate toxicity involves its potent oxidizing effects on biological systems, particularly red blood cells.[4][5]
-
Methemoglobinemia: Chlorates are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[4][6] Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[6][7]
-
Hemolysis: Chlorate exposure can also lead to hemolysis, the destruction of red blood cells.[4] This is thought to be due to oxidative damage to the red blood cell membrane and the inactivation of key enzymes.[4]
Quantitative Toxicological Data
| Parameter | Value | Species | Reference |
| Acute Oral LD₅₀ (Sodium Chlorate) | 1200-7000 mg/kg | Rat | |
| Fatal Dose in Adults (Sodium Chlorate) | 5-10 g | Human | |
| Fatal Dose in Children (Sodium Chlorate) | 2 g | Human |
Relevance to Drug Development
While calcium chlorate itself is not a therapeutic agent, understanding the toxicological pathways of potent oxidizing agents like chlorates is crucial in drug development.[8]
-
Safety Pharmacology: The study of chlorate-induced methemoglobinemia and hemolysis provides a model for understanding and screening for similar oxidative stress-related toxicities in new drug candidates.[8]
-
Off-Target Effects: The interaction of the chloride ion, a product of chlorate metabolism, with various biological channels and signaling pathways is an area of active research.[9][10][11][12] Disruptions in chloride homeostasis can have significant physiological consequences, a factor to consider in the development of drugs that may affect ion transport.[9][10][12]
V. Safe Handling and Disposal
Calcium chlorate is a strong oxidizing agent and requires careful handling.
-
Storage: It should be stored in a cool, dry, well-ventilated area away from combustible materials, reducing agents, strong acids, and ammonium (B1175870) compounds.[2]
-
Handling: Avoid creating dust. Use appropriate personal protective equipment, including gloves and safety glasses.
-
Disposal: Disposal of calcium chlorate should be in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
Calcium chlorate exhibits a rich and complex chemistry, characterized by its strong oxidizing properties. Its synthesis via the Liebig process or electrolysis presents distinct challenges and advantages. The thermal decomposition of calcium chlorate is a key characteristic, though detailed quantitative data remains an area for further investigation. Its reactivity with a wide range of substances underscores its utility in various applications, while also highlighting the need for careful handling. For researchers in drug development, the toxicological profile of chlorates offers valuable insights into mechanisms of oxidative stress and the importance of assessing potential off-target effects related to ion homeostasis. Further research into the specific reaction kinetics, optimization of synthesis, and detailed characterization of its decomposition would be of significant value to the scientific community.
References
- 1. Physiological roles of chloride ions in bodily and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bulletpicker.com [bulletpicker.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlorate poisoning: mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. A Case of Methemoglobinemia and Hemolysis from Sodium Chlorite Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jordilabs.com [jordilabs.com]
- 9. Biochemistry, Chloride Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chloride ions in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic ion transporters can induce apoptosis by facilitating chloride anion transport into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloride ions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploration of Calcium Chlorate Hydrates and Their Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of calcium chlorate (B79027) hydrates, focusing on their stability, synthesis, and characterization. The information is intended to support research and development activities where a thorough understanding of the physicochemical properties of these compounds is essential.
Introduction to Calcium Chlorate Hydrates
Calcium chlorate, with the chemical formula Ca(ClO₃)₂, is a strong oxidizing agent that can exist in several hydrated forms. The degree of hydration is dependent on environmental conditions, primarily temperature. The most common and stable form at ambient temperatures is calcium chlorate dihydrate (Ca(ClO₃)₂·2H₂O). Other known hydrates include the hexahydrate and tetrahydrate, which are stable at lower temperatures. Understanding the stability and interconversion of these hydrates is critical for applications in various fields, including pyrotechnics, herbicides, and as a chemical intermediate.
The stability of calcium chlorate hydrates is influenced by factors such as temperature, humidity, and the presence of impurities. The hygroscopic nature of calcium chlorate, particularly in its anhydrous and lower hydrate (B1144303) forms, is a significant consideration for its handling and storage.
Synthesis and Production of Calcium Chlorate Hydrates
The primary industrial method for producing calcium chlorate involves the chlorination of a hot suspension of calcium hydroxide (B78521).[1][2] This process leads to the formation of calcium chlorate and calcium chloride. The overall reaction is as follows:
6Ca(OH)₂ + 6Cl₂ → Ca(ClO₃)₂ + 5CaCl₂ + 6H₂O[2][3]
For laboratory-scale synthesis, a common method is the reaction of calcium hydroxide with chloric acid:
Ca(OH)₂ + 2HClO₃ → Ca(ClO₃)₂ + 2H₂O[3]
The dihydrate is then typically crystallized from the resulting solution.
Another laboratory preparation involves the disproportionation of calcium hypochlorite (B82951) by boiling a solution for an extended period:
3Ca(ClO)₂ → Ca(ClO₃)₂ + 2CaCl₂[4]
Stability of Calcium Chlorate Hydrates
The stability of calcium chlorate hydrates is a key factor in their practical application. This section details the thermal stability, hygroscopicity, and decomposition pathways of these compounds.
Hydrate Stability and Interconversion
The different hydrated forms of calcium chlorate are stable within specific temperature ranges.[3] The dihydrate is the stable phase at ambient temperatures. The tetrahydrate is stable at temperatures up to -8°C, and the hexahydrate is stable in the range of -41°C to -27°C.[3]
Thermal Decomposition
Upon heating, this compound first loses its water of hydration to form the anhydrous salt.[3] Stronger heating leads to the decomposition of the anhydrous salt into calcium chloride and oxygen.[1][2]
The decomposition of concentrated chloric acid, which can be formed from calcium chlorate in the presence of a strong acid like sulfuric acid, is hazardous and can be explosive.[3]
Hygroscopicity
Calcium chlorate is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2][4] This property is particularly pronounced in the anhydrous form and can lead to deliquescence, where the solid dissolves in the absorbed water to form a solution. This hygroscopic nature limits its use in applications where moisture sensitivity is a concern, such as in pyrotechnics.[2]
Quantitative Data
The following tables summarize key quantitative data related to the stability and properties of calcium chlorate hydrates.
| Property | Value | Reference |
| Molecular Formula | Ca(ClO₃)₂·2H₂O | [1] |
| Molecular Weight | 243.01 g/mol | [1] |
| Appearance | White to yellowish crystalline solid | [1][5] |
| Density | 2.711 g/cm³ | [1] |
| Melting Point | 100°C (rapid heating) | [5] |
| Decomposition (Anhydrous) | Decomposes upon strong heating | [1][2] |
Table 1: Physical Properties of this compound
| Hydrate Form | Stability Temperature Range |
| Hexahydrate | -41°C to -27°C[3] |
| Tetrahydrate | Up to -8°C[3] |
| Dihydrate | Ambient temperatures up to ~76°C[3] |
Table 2: Temperature Stability of Calcium Chlorate Hydrates
| Temperature (°C) | Solubility ( g/100g solution H₂O) | Solid Phase |
| 0.5 | 63.0 | Ca(ClO₃)₂·2H₂O |
| 25 | 66.0 | Ca(ClO₃)₂·2H₂O |
| 93 | 78.0 | Ca(ClO₃)₂ |
Table 3: Solubility of Calcium Chlorate in Water [5]
Experimental Protocols
A comprehensive understanding of calcium chlorate hydrates requires robust experimental analysis. This section outlines the methodologies for key experiments.
Synthesis of this compound (Laboratory Scale)
Objective: To synthesize this compound via the reaction of calcium hydroxide with chloric acid.
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Chloric acid (HClO₃)
-
Distilled water
-
Beakers, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
A stoichiometric amount of calcium hydroxide is carefully added to a solution of chloric acid in a beaker with continuous stirring. The reaction is exothermic and should be controlled.
-
The balanced chemical equation is: Ca(OH)₂ + 2HClO₃ → Ca(ClO₃)₂ + 2H₂O.[3]
-
After the reaction is complete, the resulting solution is gently heated to concentrate it.
-
The concentrated solution is then allowed to cool slowly to room temperature to induce crystallization of this compound.
-
The crystals are collected by filtration, washed with a small amount of cold distilled water, and then dried in a desiccator.
Thermal Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the dehydration and decomposition temperatures of this compound.
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
The crucible is placed in the TGA/DSC instrument.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA curve will show mass loss corresponding to the loss of water of hydration and subsequent decomposition. The DSC curve will show endothermic or exothermic peaks associated with these transitions.
-
The onset temperatures of the mass loss steps and the peak temperatures of the DSC events are used to determine the dehydration and decomposition temperatures.
Crystallographic Analysis using Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the crystal structure of calcium chlorate hydrates.
Instrumentation:
-
Single-crystal X-ray diffractometer
Procedure:
-
A suitable single crystal of the calcium chlorate hydrate is selected and mounted on the goniometer head of the diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
The collected data is processed to determine the unit cell parameters and the space group.
-
The crystal structure is solved and refined to determine the atomic positions of the calcium and chlorate ions, and the water molecules.[3]
Applications and Safety Considerations
Calcium chlorate and its hydrates have been used as herbicides and in pyrotechnics as an oxidizer and to produce a pink flame.[2] However, its hygroscopic nature and incompatibility with certain materials, such as sulfur, limit its utility in pyrotechnics.[2]
Safety: Calcium chlorate is a strong oxidizer and can form flammable and explosive mixtures with combustible materials.[6] Contact with strong acids, such as sulfuric acid, can lead to the formation of unstable and explosive chloric acid.[2] It is important to handle calcium chlorate with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This technical guide has provided a detailed exploration of calcium chlorate hydrates, with a focus on their stability, synthesis, and characterization. The quantitative data, experimental protocols, and stability diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. A thorough understanding of the properties of these compounds is crucial for their safe and effective use in various applications.
References
- 1. Buy this compound | 10035-05-9 [smolecule.com]
- 2. Calcium chlorate - Wikipedia [en.wikipedia.org]
- 3. This compound | 10035-05-9 | Benchchem [benchchem.com]
- 4. Sciencemadness Discussion Board - Whats wrong in this reaction? It cant be so easy! (Ca(ClO3)2 from Ca(ClO)2) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. lookchem.com [lookchem.com]
- 6. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Calcium Chlorate Dihydrate in Pyrotechnic Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O, is a strong oxidizing agent that has found limited but specific applications in pyrotechnic formulations.[1] Its primary appeal lies in its ability to act as both an oxidizer and a color-imparting agent, producing reddish-orange hues. However, its use is significantly hampered by its deliquescent nature, meaning it readily absorbs moisture from the atmosphere, which can compromise the stability and performance of pyrotechnic mixtures.[2][3][4] These application notes provide an overview of the properties, applications, and safety considerations for the use of calcium chlorate dihydrate in pyrotechnic research and development, along with generalized experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of calcium chlorate is presented in Table 1. The dihydrate form is the most common.
Table 1: Physicochemical Properties of Calcium Chlorate
| Property | Value | Reference(s) |
| Chemical Formula | Ca(ClO₃)₂·2H₂O | [1] |
| Molar Mass | 242.98 g/mol | [1] |
| Appearance | White, monoclinic, deliquescent crystals | [5] |
| Density | 2.71 g/cm³ | [5] |
| Melting Point | Decomposes upon heating | [5] |
| Solubility in Water | 197 g/100 g water at 25 °C | [1] |
| Oxygen Balance | +39.5% (to CaCl₂ + 2H₂O) |
Applications in Pyrotechnics
The primary application of this compound in pyrotechnics is in the formulation of compositions for producing red and orange colored flames.[6] It can also serve as a high-temperature oxidizer in specialized compositions.[7] However, due to its hygroscopicity, it is often replaced by more stable nitrates and perchlorates of strontium and potassium.
Red Light Compositions
This compound can be a component in red star formulations for fireworks, though specific, well-documented modern compositions are rare. A generalized formulation for a red star is presented in Table 2. It is crucial to note that this is an illustrative example, and extensive testing and small-scale trials are necessary before any scale-up.
Table 2: Illustrative Red Star Composition using this compound
| Component | Purpose | Percentage by Weight (%) |
| This compound | Oxidizer / Color Agent | 40 - 60 |
| Fuel (e.g., Shellac, Red Gum) | Fuel / Binder | 15 - 25 |
| Chlorine Donor (e.g., PVC, Parlon) | Color Intensifier | 10 - 20 |
| Binder (e.g., Dextrin) | Binder | 3 - 5 |
| Metal Fuel (e.g., Magnalium, fine) | Brilliance / Temperature | 5 - 10 |
Safety and Handling
Calcium chlorate is a powerful oxidizer and pyrotechnic compositions containing it are sensitive to friction, shock, and static electricity.[8][9][10]
-
Incompatibility: Mixtures of calcium chlorate with sulfur, sulfides, ammonium (B1175870) compounds, and finely powdered metals can be extremely sensitive and may ignite spontaneously.[1][7]
-
Hygroscopicity: The absorption of moisture can lead to decreased performance and increased sensitivity of the pyrotechnic composition.[2] Store this compound in a cool, dry place in a tightly sealed container.
-
Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Handle only small quantities at a time.
-
Avoid friction, impact, and electrostatic discharge.
-
Use non-sparking tools.
-
Mixing should be done remotely or with appropriate shielding.
-
Experimental Protocols
The following are generalized protocols for the preparation and testing of pyrotechnic compositions containing this compound. These are intended as a guide and must be adapted based on the specific composition and laboratory safety protocols.
Protocol for Preparation of a Red Star Composition
-
Drying of Ingredients: Dry all individual components, including this compound, in a desiccator or a temperature-controlled oven at a low temperature (e.g., 40-50 °C) to remove any absorbed moisture.
-
Sieving: Individually pass each component through a fine mesh screen (e.g., 100 mesh) to ensure a uniform particle size. This should be done gently to avoid friction.
-
Mixing:
-
The "diapering" method is recommended for mixing sensitive compositions. Place a sheet of paper on a flat surface.
-
Place the component with the largest volume (typically the oxidizer) in the center of the paper.
-
Add the other components in layers on top of the first.
-
Gently lift the corners of the paper to roll the mixture, ensuring a homogenous blend without applying pressure or friction. Repeat this process at least 20 times.
-
-
Granulation (optional, for consolidation):
-
If a binder like dextrin (B1630399) is used, a small amount of a solvent (e.g., 70% water / 30% ethanol) can be added to the mixed powder to form a damp, dough-like consistency.
-
Pass the damp mass through a screen to form granules.
-
Allow the granules to dry completely in a well-ventilated area, away from any ignition sources.
-
-
Pressing/Cutting:
-
The granulated and dried composition can be pressed into stars using a hydraulic press with appropriate tooling.
-
Alternatively, the damp mass can be rolled out and cut into cubes.
-
Ensure the final stars are completely dry before any testing.
-
Protocol for Burn Rate Testing
-
Sample Preparation: Press the pyrotechnic composition into a tube of known length and diameter. A common method is to use a cardboard or phenolic tube.
-
Confinement: The test can be conducted unconfined or in a vented chamber to simulate different application pressures.
-
Ignition: Ignite one end of the sample using a reliable ignition source, such as a hot wire or a pyrotechnic igniter.
-
Data Acquisition:
-
Use a high-speed camera to record the burn. The time it takes for the flame front to travel a known distance is measured.
-
Alternatively, thermocouples can be placed at known distances along the sample to record the time of flame arrival.
-
-
Calculation: The burn rate (R) is calculated using the formula: R = L / t, where L is the distance the flame travels and t is the time taken.
Protocol for Sensitivity Testing (Impact and Friction)
Standardized tests should be used to determine the impact and friction sensitivity of the pyrotechnic composition. These tests are typically performed using specialized apparatus.[10][11]
-
Impact Sensitivity: A known weight is dropped from a specified height onto a small sample of the material. The height at which ignition or decomposition occurs in 50% of the trials (H₅₀) is determined.
-
Friction Sensitivity: A weighted pendulum or a sliding block is used to apply a frictional force to a sample of the material. The force at which ignition or decomposition occurs is recorded.
Table 3: Illustrative Performance Data for a Red Star Composition
| Parameter | Value | Test Method |
| Burn Rate (unconfined) | 3 - 5 mm/s | Strand Burner |
| Color (Dominant Wavelength) | 610 - 620 nm | Spectrometer |
| Luminous Intensity | 500 - 800 cd | Photometer |
| Impact Sensitivity (H₅₀) | 20 - 40 cm (2 kg weight) | Drop Hammer Test |
| Friction Sensitivity | 80 - 120 N | BAM Friction Tester |
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the preparation and testing of pyrotechnic compositions containing this compound.
References
- 1. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - calcium chlorate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. pyrosource.fandom.com [pyrosource.fandom.com]
- 7. Pyrotechnic composition - Wikipedia [en.wikipedia.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Calcium-Based Oxidizing Agents in Organic Synthesis
A Comprehensive Review of Calcium Hypochlorite (B82951) Dihydrate and an Assessment of Calcium Chlorate (B79027) Dihydrate
Introduction
This document addresses the use of calcium-based compounds as oxidizing agents in organic synthesis, with a primary focus on calcium hypochlorite, for which there is documented utility. A comprehensive literature search was conducted to identify applications for calcium chlorate dihydrate as an oxidizing agent in organic synthesis. The search yielded no specific, peer-reviewed applications or established protocols for the use of this compound in this context. Its documented applications are primarily as a herbicide and in pyrotechnics.[1][2]
In contrast, calcium hypochlorite is a well-documented, stable, and cost-effective oxidizing agent for various transformations in organic chemistry. Therefore, these application notes provide a detailed overview of the use of calcium hypochlorite in organic synthesis, with relevant data, protocols, and workflow diagrams.
Disclaimer: The information provided for calcium hypochlorite should not be extrapolated to calcium chlorate. Chlorates are strong oxidizing agents and can form explosive mixtures with organic compounds.[3] Extreme caution should be exercised, and a thorough risk assessment performed before using any chlorate salt in an organic reaction.
Calcium Hypochlorite as an Oxidizing Agent in Organic Synthesis
Calcium hypochlorite, Ca(OCl)₂, is a commercially available solid that serves as a convenient and effective oxidizing agent for a variety of functional group transformations. It is particularly useful for the oxidation of alcohols to carbonyl compounds and sulfides to sulfones. Its solid nature makes it easier to handle and store compared to sodium hypochlorite solutions.
Safety Precautions
-
Calcium hypochlorite is a strong oxidizing agent and can react violently with reducing agents and combustible materials.
-
Reactions involving calcium hypochlorite can be exothermic. Proper temperature control is crucial.
-
Mixing undiluted alcohols with solid calcium hypochlorite can lead to a violently exothermic reaction. Always dissolve the alcohol in a suitable solvent before adding it to the oxidant.
-
All reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.
Oxidation of Alcohols to Carbonyl Compounds
Calcium hypochlorite is an effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is often carried out in the presence of a phase-transfer catalyst or in a solvent system containing acetic acid.
Data Presentation: Oxidation of Alcohols with Calcium Hypochlorite
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | Ca(OCl)₂, CH₂Cl₂, tetrabutylammonium (B224687) hydrogen sulfate, RT | 59-78 | [4] |
| 2-Butanol | 2-Butanone | Ca(OCl)₂, CH₂Cl₂, tetrabutylammonium hydrogen sulfate, RT | 63-87 | [4] |
| 1-Phenylethanol | Acetophenone | Ca(OCl)₂, CH₂Cl₂, tetrabutylammonium hydrogen sulfate, RT | 58-72 | [4] |
| Cyclohexanol | Cyclohexanone | Ca(OCl)₂, CH₂Cl₂, tetrabutylammonium hydrogen sulfate, RT | 78-91 | [4] |
| l-Menthol (B7771125) | l-Menthone | Ca(OCl)₂, acetonitrile (B52724):acetic acid (3:2), H₂O, 0°C | 99 | [5] |
| Borneol | Camphor | Ca(OCl)₂, acetonitrile:acetic acid (3:2), H₂O, 0°C | 99 | [5] |
Experimental Protocol: Oxidation of l-Menthol to l-Menthone[5]
Materials:
-
l-Menthol (3.0 g, 19 mmol)
-
Calcium hypochlorite (1.84 g, 12.7 mmol)
-
Acetonitrile
-
Acetic acid
-
Water
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
Prepare a solution of l-menthol (3.0 g, 19 mmol) in a 3:2 mixture of acetonitrile and acetic acid (25 mL).
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of calcium hypochlorite (1.84 g, 12.7 mmol) in water (40 mL).
-
Cool the calcium hypochlorite solution to 0°C using an ice bath.
-
With vigorous stirring, add the l-menthol solution dropwise to the cooled calcium hypochlorite solution over a period of 10 minutes.
-
Continue stirring the reaction mixture at 0°C for 1 hour after the addition is complete.
-
After 1 hour, add 40 mL of water to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product, l-menthone, can be further purified by distillation or chromatography if necessary.
Workflow Diagram: Alcohol Oxidation
Caption: Experimental workflow for the oxidation of l-menthol.
Oxidation of Sulfides to Sulfones
Calcium hypochlorite can also be employed for the oxidation of sulfides to their corresponding sulfones. This transformation is valuable in drug development as the sulfone moiety can alter the pharmacological properties of a molecule.
Data Presentation: Oxidation of Sulfides with Calcium Hypochlorite
Experimental Protocol: General Procedure for Sulfide (B99878) Oxidation[6]
Materials:
-
Sulfide substrate
-
Solid calcium hypochlorite
-
Organic solvent (e.g., acetonitrile, ethyl acetate)
-
Reaction vessel with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the sulfide substrate in a suitable organic solvent in a reaction vessel.
-
Cool the solution to a desired temperature (e.g., 0-10°C).
-
While monitoring the internal temperature, add solid calcium hypochlorite portion-wise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 15°C.
-
Stir the reaction mixture at the controlled temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the sulfone product.
-
Further purification can be achieved by recrystallization or column chromatography.
Logical Relationship Diagram: Sulfide Oxidation
Caption: Key components and control in sulfide oxidation.
While the initial inquiry into this compound as an oxidizing agent in organic synthesis did not yield specific applications, the investigation into the closely related calcium hypochlorite has revealed it to be a versatile and practical reagent. The provided application notes and protocols for the oxidation of alcohols and sulfides using calcium hypochlorite offer valuable methodologies for researchers and professionals in drug development. It is crucial to reiterate that calcium hypochlorite and calcium chlorate are distinct chemical entities with different reactivity profiles, and the information presented herein is specific to calcium hypochlorite.
References
Application Notes and Protocols for the Quantitative Analysis of Calcium Chlorate Dihydrate
Introduction
Calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O, is an inorganic compound with applications as an oxidizing agent, in pyrotechnics, and as a herbicide. Accurate quantification of both the calcium cation and the chlorate anion is crucial for quality control, formulation development, and safety assessment. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantify calcium chlorate dihydrate using established analytical techniques. The methods covered include ion chromatography and UV-Visible spectrophotometry for the chlorate anion, and complexometric titration for the calcium cation.
Quantification of the Chlorate Anion (ClO₃⁻)
Application Note 1: Quantification of Chlorate by Ion Chromatography (IC)
Ion chromatography is a highly sensitive and selective method for the determination of ionic species. It is particularly well-suited for the analysis of chlorate in various matrices. The principle involves separating the chlorate anions from other sample components on an ion-exchange column, followed by detection using a conductivity detector.
Data Presentation: Performance Characteristics of the IC Method for Chlorate
| Parameter | Typical Value | Reference |
| Linearity Range | 5 ppb - 1 ppm | [1] |
| Correlation Coefficient (r²) | >0.999 | [2][3] |
| Limit of Detection (LOD) | 0.04 µg/L - 5.7 ppb | [1][2] |
| Limit of Quantification (LOQ) | 0.10 µg/L - 18.9 ppb | [1] |
| Precision (RSD) | 1.1% - 4.6% | [4] |
| Sample Throughput | High | - |
Experimental Protocol: Ion Chromatography
1. Objective: To quantify the chlorate ion concentration in a this compound sample using ion chromatography with conductivity detection.
2. Materials and Reagents:
-
This compound sample
-
Deionized (DI) water (18 MΩ·cm or better)
-
Sodium carbonate (Na₂CO₃), analytical grade
-
Sodium bicarbonate (NaHCO₃), analytical grade
-
Certified chlorate standard solution (e.g., 1000 mg/L)
-
0.2 µm syringe filters
3. Equipment:
-
Ion Chromatograph (IC) system equipped with:
-
Anion-exchange column (e.g., Dionex IonPac AS9-HC, Shodex IC SI-52 4E)
-
Suppressor (anion, self-regenerating)
-
Conductivity detector
-
Autosampler
-
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
4. Preparation of Solutions:
-
Eluent Solution (e.g., 3.6 mM Sodium Carbonate): Accurately weigh and dissolve the appropriate amount of Na₂CO₃ in DI water to prepare the desired concentration.[1] Degas the eluent before use.
-
Stock Chlorate Standard (1000 ppm): Use a commercially available certified standard.
-
Working Calibration Standards (e.g., 5 ppb to 1 ppm): Prepare a series of calibration standards by serial dilution of the stock standard solution with DI water in volumetric flasks.[1]
-
Sample Solution: Accurately weigh a known amount of the this compound sample and dissolve it in a volumetric flask with DI water. Dilute further as necessary to bring the expected chlorate concentration within the calibration range. Filter the final solution through a 0.2 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: Shodex IC SI-52 4E (4.6 mm ID x 250 mm L)[1]
-
Eluent: 3.6 mM Sodium Carbonate[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 50 µL[1]
-
Column Temperature: 45°C[1]
-
Detection: Suppressed conductivity
6. Analysis Procedure:
-
Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Inject the series of working calibration standards, starting with the lowest concentration.
-
Generate a calibration curve by plotting the peak area of the chlorate ion against its concentration.
-
Inject the prepared sample solution(s).
-
Record the peak area for the chlorate peak in the sample chromatogram.
7. Calculation: Determine the concentration of chlorate in the sample solution using the calibration curve. Back-calculate the concentration in the original solid sample using the initial weight and dilution factors.
Application Note 2: Quantification of Chlorate by UV-Visible Spectrophotometry
This method is based on the redox reaction between chlorate and a chromogenic reagent, such as Indigo Carmine, in an acidic medium. The chlorate ions oxidize the dye, leading to a decrease in its absorbance at a specific wavelength (e.g., 610 nm).[5][6] This change in absorbance is directly proportional to the chlorate concentration.
Data Presentation: Performance Characteristics of the Spectrophotometric Method for Chlorate
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 0.78 mg/L (ppm) | [5][6] |
| Correlation Coefficient (r²) | >0.996 | [5] |
| Limit of Detection (LOD) | 0.008 - 0.03 mg/L | [5][6] |
| Limit of Quantification (LOQ) | 0.10 mg/L | [5] |
| Precision (RSD) | 3.2% | [5] |
| Interferences | BrO₃⁻, ClO₂⁻, ClO⁻, IO₃⁻ | [5] |
Experimental Protocol: Spectrophotometry
1. Objective: To determine the concentration of chlorate in a this compound sample by measuring the decolorization of Indigo Carmine.
2. Materials and Reagents:
-
This compound sample
-
Deionized (DI) water
-
Indigo Carmine dye
-
Hydrochloric acid (HCl), concentrated
-
Certified chlorate standard solution (e.g., 1000 mg/L)
3. Equipment:
-
UV-Visible Spectrophotometer
-
Cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Water bath
4. Preparation of Solutions:
-
Indigo Carmine Reagent: Prepare a stock solution of Indigo Carmine in DI water. The final working reagent is typically prepared in an acidic solution (e.g., dilute HCl).
-
Stock Chlorate Standard (1000 ppm): Use a commercially available certified standard.
-
Working Calibration Standards (e.g., 0.1 to 0.7 ppm): Prepare a series of calibration standards by diluting the stock standard solution with DI water.
-
Sample Solution: Accurately weigh a known amount of the this compound sample and dissolve it in a volumetric flask with DI water. Dilute as needed to ensure the final concentration falls within the method's linear range.
5. Analysis Procedure:
-
Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 610 nm.
-
For each standard, blank, and sample, pipette a specific volume into a separate reaction vessel (e.g., test tube or flask).
-
Add the acidic Indigo Carmine reagent to each vessel. The order of addition should be consistent.
-
Heat the solutions in a water bath for a defined period (e.g., 10 minutes at 45-55 °C) to facilitate the reaction.[1]
-
Cool the solutions to room temperature.
-
Measure the absorbance of each solution at 610 nm against a reagent blank.
-
Generate a calibration curve by plotting the decrease in absorbance (or absorbance) versus the concentration of the chlorate standards.
6. Calculation: Determine the concentration of chlorate in the sample solution from the calibration curve. Calculate the concentration in the original solid sample based on the initial weight and dilution factors.
Quantification of the Calcium Cation (Ca²⁺)
Application Note 3: Quantification of Calcium by Complexometric Titration
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a classic and reliable method for determining the concentration of metal ions, including calcium. At a high pH (typically >12), magnesium precipitates as Mg(OH)₂, preventing interference.[7] An indicator, such as hydroxynaphthol blue or murexide, is used to signal the endpoint when all Ca²⁺ ions have been complexed by the EDTA titrant.
Data Presentation: Key Parameters for Calcium Titration
| Parameter | Description | Reference |
| Principle | Chelation of Ca²⁺ ions with EDTA at a 1:1 stoichiometry. | [8][9] |
| Titrant | Standardized 0.05 M EDTA solution. | [10] |
| pH | >12 (adjusted with NaOH or KOH) to precipitate Mg²⁺. | [7][11] |
| Indicator | Hydroxynaphthol blue or Murexide. | [10][11] |
| Endpoint Color Change | Red to deep blue (with hydroxynaphthol blue). | [10] |
| Primary Use | Assay for total calcium content. | [8] |
Experimental Protocol: Complexometric Titration
1. Objective: To determine the calcium content in a this compound sample by titration with a standardized EDTA solution.
2. Materials and Reagents:
-
This compound sample
-
Deionized (DI) water
-
Ethylenediaminetetraacetic acid, disodium (B8443419) salt dihydrate (EDTA)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 N or 8 M)
-
Hydroxynaphthol blue indicator mixture
-
Primary standard calcium carbonate (CaCO₃) for EDTA standardization
-
Hydrochloric acid (HCl), 3 N
3. Equipment:
-
Burette (50 mL, Class A)
-
Erlenmeyer flasks (250 mL)
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
pH meter or pH indicator paper
4. Preparation and Standardization of 0.05 M EDTA Solution:
-
Preparation: Accurately weigh the required amount of EDTA disodium salt dihydrate, dissolve it in DI water in a volumetric flask, and dilute to the mark.
-
Standardization: Accurately weigh dried primary standard CaCO₃ and dissolve it in a minimum amount of dilute HCl. Dilute with DI water. Add NaOH solution to raise the pH to >12. Add the indicator and titrate with the prepared EDTA solution until the color changes from red to blue. Calculate the exact molarity of the EDTA solution.
5. Analysis Procedure:
-
Sample Preparation: Accurately weigh about 1 g of the this compound sample, transfer it to a 250 mL beaker, and dissolve it in approximately 100 mL of DI water and 5 mL of 3 N HCl.[10]
-
Transfer this solution quantitatively to a 250 mL volumetric flask, dilute to the mark with water, and mix thoroughly.[10]
-
Titration: Pipette a 50.0 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask and add about 100 mL of DI water.[10]
-
Add 15 mL of 1 N NaOH to adjust the pH to >12.[10]
-
Add approximately 300 mg of hydroxynaphthol blue indicator.[10]
-
Titrate immediately with the standardized 0.05 M EDTA solution until the color changes from red to a deep blue.[10]
-
Record the volume of EDTA used. Repeat the titration for at least two more aliquots.
6. Calculation: Use the average volume of EDTA titrant and its standardized molarity to calculate the moles of calcium in the aliquot.
-
Moles of Ca²⁺ = Molarity of EDTA × Volume of EDTA (L)
-
Each mL of 0.05 M EDTA is equivalent to 7.351 mg of CaCl₂·2H₂O.[10]
Calculate the percentage of calcium or this compound in the original sample.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Simultaneous determination of chlorite, chlorate, perchlorate and bromate in ozonated saline by using IC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. separationmethods.com [separationmethods.com]
- 4. Ion chromatographic determination of trace iodate, chlorite, chlorate, bromide, bromate and nitrite in drinking water using suppressed conductivity detection and visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurachem.org [eurachem.org]
- 6. epa.gov [epa.gov]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. www1.udel.edu [www1.udel.edu]
- 9. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 10. kemesta.fi [kemesta.fi]
- 11. du.edu.eg [du.edu.eg]
Application Notes and Protocols for Calcium Chlorate Dihydrate in Herbicide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O, is an inorganic salt that functions as a non-selective contact herbicide. It is effective against a wide range of annual and perennial weeds, including grasses and broadleaf species. Its mode of action involves the disruption of photosynthesis and the induction of oxidative stress, leading to rapid desiccation and necrosis of plant tissues. These application notes provide detailed information on its mechanism of action, formulation considerations, and protocols for evaluating its herbicidal efficacy.
Mechanism of Action
The herbicidal activity of calcium chlorate dihydrate is primarily attributed to the chlorate ion (ClO₃⁻). While the precise molecular targets are not fully elucidated, the primary mechanism involves the inhibition of photosynthesis and subsequent cellular damage.
-
Photosynthesis Inhibition: Chlorate ions are believed to interfere with the electron transport chain within photosystem II (PSII) in the chloroplasts. This disruption halts the production of ATP and NADPH, which are essential for carbon fixation.
-
Oxidative Stress: The blockage of the electron transport chain leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.
-
Cellular Damage: These highly reactive ROS cause lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and rapid cell death. This manifests as wilting, chlorosis (yellowing), and eventually necrosis (browning) of the plant tissues.
-
Root and Foliar Uptake: Calcium chlorate can be absorbed through both the leaves and the roots of plants, allowing for versatile application methods.
Data Presentation
Table 1: Comparative Efficacy of Commercial Calcium Chlorate and Sodium Chlorate on Perennial Weeds
| Weed Species | Herbicide | Average Application Rate (lbs/sq rod) | Average Kill Efficiency (%) |
| Canada Thistle | Commercial Calcium Chlorate | 4.91 | 84.00 |
| Sodium Chlorate | 4.01 | 93.62 | |
| Morning Glory | Commercial Calcium Chlorate | 3.66 | 97.6 |
| Sodium Chlorate | 3.65 | 90.8 | |
| Russian Knapweed | Commercial Calcium Chlorate | Not specified | Not specified |
| Sodium Chlorate | Not specified | Not specified |
Source: Hulbert, H.W., Bristol, R.S., and Benjamin, L.V. (1931). Methods Affecting the Efficiency of Chlorate Weed Killers. University of Idaho Agricultural Experiment Station, Bulletin No. 189.
Note: This data is from a 1931 study and should be considered historical. Modern formulations and application techniques may yield different results. The study indicated that while sodium chlorate was generally more efficient, commercial calcium chlorate showed high efficacy against Morning Glory.
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy
Objective: To determine the dose-dependent efficacy of this compound on a target weed species under controlled greenhouse conditions.
Materials:
-
This compound
-
Target weed seeds (e.g., Amaranthus retroflexus - redroot pigweed)
-
Pots (10 cm diameter)
-
Greenhouse potting mix
-
Controlled environment greenhouse or growth chamber
-
Spray chamber calibrated to deliver a known volume
-
Deionized water
-
Non-ionic surfactant
-
Balance, glassware, and other standard laboratory equipment
Methodology:
-
Plant Propagation:
-
Fill pots with potting mix and moisten.
-
Sow 5-10 seeds of the target weed species in each pot.
-
Allow seeds to germinate and thin seedlings to 3-4 per pot once they have reached the 2-3 true leaf stage.
-
Grow plants in the greenhouse under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Formulation Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., 0.5, 1, 2, 4, and 8 kg/ha ).
-
For each treatment solution, add a non-ionic surfactant at a concentration of 0.25% (v/v) to improve foliar uptake.
-
Prepare a control solution containing only deionized water and the surfactant.
-
-
Herbicide Application:
-
When the weed seedlings have reached the 4-6 true leaf stage, transfer the pots to a calibrated spray chamber.
-
Apply the different herbicide concentrations to the respective pots. Ensure even coverage of the foliage.
-
Include a set of untreated control pots for comparison.
-
Each treatment and the control should be replicated at least four times.
-
-
Data Collection and Analysis:
-
Return the pots to the greenhouse and arrange them in a randomized complete block design.
-
Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT). Use a rating scale of 0% (no effect) to 100% (complete kill).
-
At 21 DAT, harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Analyze the data using analysis of variance (ANOVA) and a suitable post-hoc test to determine significant differences between treatments.
-
Protocol 2: Field Trial for Efficacy and Crop Phytotoxicity
Objective: To evaluate the efficacy of this compound on a mixed weed population and assess its phytotoxicity to a specific crop under field conditions.
Materials:
-
This compound
-
Commercial herbicide sprayer
-
Plot area with a natural and uniform weed infestation
-
Crop seeds or transplants
-
Standard agronomic inputs (fertilizers, etc.)
-
Data collection tools (quadrats, biomass scales, etc.)
Methodology:
-
Site Selection and Plot Layout:
-
Select a field with a representative weed population.
-
Establish experimental plots of a uniform size (e.g., 3m x 6m).
-
Use a randomized complete block design with at least four replications for each treatment.
-
Include an untreated control plot and a plot treated with a commercial standard herbicide for comparison.
-
-
Crop Establishment:
-
Plant the desired crop at the appropriate time and density according to standard agricultural practices.
-
-
Herbicide Application:
-
Apply the this compound treatments at different rates when the weeds are actively growing (e.g., 4-6 leaf stage).
-
Applications can be made pre-emergence (before crop and weeds emerge) or post-emergence (after crop and weeds have emerged), depending on the experimental objectives.
-
Use a calibrated sprayer to ensure accurate and uniform application.
-
-
Data Collection:
-
Weed Control:
-
At 14, 28, and 56 days after treatment, visually assess the percent weed control for each species present using a 0-100% scale.
-
At the end of the assessment period, collect weed biomass from a designated quadrat (e.g., 1m²) within each plot.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury (stunting, chlorosis, necrosis) at regular intervals after application.
-
-
Crop Yield:
-
At maturity, harvest the crop from a designated area within each plot and determine the yield.
-
-
-
Data Analysis:
-
Analyze weed control, crop phytotoxicity, and yield data using ANOVA to determine the effects of the different herbicide treatments.
-
Visualizations
Preparation of Aqueous Calcium Chlorate Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and laboratory protocols for the preparation of aqueous solutions of calcium chlorate (B79027) (Ca(ClO₃)₂). Three primary synthesis methods are outlined, targeting versatility for various laboratory settings and precursor availability. The protocols include the reaction of calcium hydroxide (B78521) with chlorine gas, the double displacement reaction between calcium chloride and sodium chlorate, and the neutralization of chloric acid with calcium carbonate. Additionally, this guide details purification techniques based on fractional crystallization, supported by comprehensive solubility data. Safety precautions are emphasized throughout, ensuring safe laboratory practices when handling the associated reagents and products.
Introduction
Calcium chlorate is a powerful oxidizing agent with applications in various chemical syntheses, as a component in herbicides, and historically in pyrotechnics. The preparation of pure aqueous solutions of calcium chlorate is a fundamental requirement for its use in research and development. The choice of synthesis route often depends on the available starting materials, desired purity, and scale of preparation. This document outlines three distinct and reliable methods for its laboratory-scale synthesis.
Physicochemical Data
Accurate quantitative data is crucial for the successful synthesis and purification of calcium chlorate. The following tables summarize key physical properties and solubility data.
Table 1: Physical Properties of Calcium Chlorate
| Property | Value |
| Chemical Formula | Ca(ClO₃)₂ |
| Molar Mass | 206.98 g/mol |
| Appearance | White, deliquescent solid |
| Density | 2.71 g/cm³ |
| Melting Point | 325-340°C (decomposes) |
| Water Solubility (20°C) | 209 g/100 mL[1] |
Table 2: Solubility of Calcium Chlorate and Calcium Chloride in Water at Various Temperatures
| Temperature (°C) | Calcium Chlorate ( g/100 mL) | Calcium Chloride ( g/100 mL) |
| 0 | 178 | 59.5 |
| 10 | 189 | 64.7 |
| 20 | 209 | 74.5 |
| 30 | 220 | 100 |
| 40 | 232 | 128 |
| 60 | 257 | 137 |
| 80 | 284 | 147 |
| 100 | 313 | 159 |
Experimental Protocols
The following are detailed protocols for the laboratory preparation of aqueous calcium chlorate solutions.
Method 1: Synthesis from Calcium Hydroxide and Chlorine Gas
This method, adapted from the industrial Liebig process, involves the chlorination of a hot calcium hydroxide suspension.[1]
Reaction:
6Ca(OH)₂ + 6Cl₂ → Ca(ClO₃)₂ + 5CaCl₂ + 6H₂O
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Chlorine gas (Cl₂)
-
Distilled water
-
Heating mantle with magnetic stirrer
-
Three-neck round-bottom flask
-
Gas inlet tube
-
Condenser
-
Gas outlet leading to a scrubber (e.g., sodium hydroxide solution)
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Preparation of Calcium Hydroxide Slurry: In the three-neck round-bottom flask, prepare a slurry of calcium hydroxide by suspending 74 g (1 mole) of Ca(OH)₂ in 500 mL of distilled water.
-
Apparatus Setup: Assemble the flask with a heating mantle, magnetic stirrer, gas inlet tube extending below the surface of the slurry, a condenser in the central neck, and a gas outlet from the top of the condenser to a gas scrubber.
-
Reaction: Heat the slurry to 70-80°C with vigorous stirring. Bubble chlorine gas through the hot suspension at a steady rate. Caution: This step must be performed in a well-ventilated fume hood as chlorine gas is highly toxic.
-
Monitoring the Reaction: Continue the addition of chlorine gas until the reaction is complete, which can be indicated by a drop in the pH of the solution to near neutral.
-
Filtration: Once the reaction is complete, turn off the chlorine gas flow and allow the solution to cool to room temperature. Filter the hot solution to remove any unreacted calcium hydroxide and other insoluble impurities.
-
Purification: The resulting solution will contain both calcium chlorate and a significant amount of calcium chloride. Proceed to section 4 for purification by fractional crystallization.
Method 2: Double Displacement of Calcium Chloride and Sodium Chlorate
This method relies on the lower solubility of sodium chloride in hot, concentrated solutions to drive the reaction towards the formation of calcium chlorate.
Reaction:
CaCl₂ + 2NaClO₃ → Ca(ClO₃)₂ + 2NaCl(s)
Materials:
-
Calcium chloride (CaCl₂), anhydrous
-
Sodium chlorate (NaClO₃)
-
Distilled water
-
Beakers
-
Hot plate with magnetic stirrer
-
Filtration apparatus (heated funnel is recommended)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a concentrated solution of calcium chloride by dissolving 111 g (1 mole) of anhydrous CaCl₂ in 200 mL of distilled water in a beaker.
-
In a separate beaker, prepare a saturated solution of sodium chlorate by dissolving 213 g (2 moles) of NaClO₃ in 200 mL of hot distilled water.
-
-
Reaction: While maintaining the temperature of both solutions near boiling, slowly add the calcium chloride solution to the sodium chlorate solution with constant stirring.
-
Precipitation of Sodium Chloride: As the solutions are mixed, sodium chloride will precipitate out due to its lower solubility in the hot, concentrated mixture.
-
Hot Filtration: Quickly filter the hot mixture to remove the precipitated sodium chloride. A pre-heated Buchner funnel can minimize premature crystallization of the desired product.
-
Crystallization of Calcium Chlorate: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of calcium chlorate dihydrate (Ca(ClO₃)₂·2H₂O).
-
Isolation of Product: Collect the calcium chlorate crystals by filtration and wash with a small amount of ice-cold distilled water. The aqueous solution can be used directly, or the crystals can be redissolved in a desired amount of water.
Method 3: Neutralization of Chloric Acid with Calcium Carbonate
This method is suitable for smaller-scale preparations where chloric acid is available or can be prepared in situ.
Reaction:
CaCO₃ + 2HClO₃ → Ca(ClO₃)₂ + H₂O + CO₂(g)
Materials:
-
Calcium carbonate (CaCO₃), powder
-
Chloric acid (HClO₃) solution
-
Beaker
-
Magnetic stirrer
-
pH meter or pH indicator strips
Procedure:
-
Reaction Setup: Place a known volume and concentration of chloric acid solution in a beaker with a magnetic stir bar.
-
Neutralization: Slowly add small portions of calcium carbonate powder to the stirring chloric acid solution. Effervescence (release of CO₂ gas) will be observed.
-
Monitoring pH: Continue adding calcium carbonate until the effervescence ceases and the pH of the solution is neutral (pH ~7). This indicates that all the chloric acid has been neutralized.
-
Filtration: Filter the solution to remove any excess, unreacted calcium carbonate.
-
Final Solution: The resulting filtrate is an aqueous solution of calcium chlorate. The concentration can be determined based on the initial concentration of the chloric acid used.
Purification by Fractional Crystallization
The primary impurity in Method 1 is calcium chloride, which has a significantly different solubility profile from calcium chlorate at various temperatures (see Table 2). This difference allows for effective separation by fractional crystallization.
Procedure:
-
Concentration: Gently heat the solution containing both calcium chlorate and calcium chloride to evaporate some of the water, thereby increasing the concentration of the solutes.
-
Cooling and Crystallization: Slowly cool the concentrated solution. As the temperature decreases, calcium chlorate will crystallize out of the solution first due to its lower solubility at colder temperatures compared to calcium chloride.
-
Isolation: Collect the calcium chlorate crystals by filtration.
-
Recrystallization (Optional): For higher purity, the collected crystals can be redissolved in a minimum amount of hot distilled water and the crystallization process can be repeated.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling any of the chemicals mentioned in these protocols.
-
Chlorine Gas: Chlorine gas is highly toxic and corrosive. All work with chlorine gas must be conducted in a properly functioning chemical fume hood. Ensure a scrubber containing a sodium hydroxide solution is in place to neutralize any excess chlorine gas.
-
Chlorates: Calcium chlorate is a strong oxidizing agent. Avoid contact with combustible materials, organic substances, and strong reducing agents.
-
Heating: Use appropriate heating methods (e.g., heating mantle, water bath) and monitor the temperature closely to avoid uncontrolled reactions or decomposition.
Diagrams
Caption: Overall experimental workflow for the preparation of aqueous calcium chlorate solutions.
Caption: Reaction pathway for the synthesis of calcium chlorate from calcium hydroxide and chlorine gas.
References
Application Notes and Protocols for Utilizing Calcium Chlorate Dihydrate in Spectroscopy
Topic: Utilizing Calcium Chlorate (B79027) Dihydrate for Generating Colored Flames in Spectroscopy
For: Researchers, scientists, and drug development professionals.
Introduction
Flame tests are a long-established analytical technique used to identify the presence of certain elements in a sample, based on the characteristic color they impart to a flame.[1][2] This phenomenon arises from the electronic transitions that occur when atoms of an element are excited in the high-temperature environment of a flame. Upon heating, electrons in the metal atoms or ions absorb energy and jump to higher, unstable energy levels. As they return to their ground state, they emit photons of light with specific wavelengths, resulting in a visible color.
Calcium compounds, when introduced into a flame, produce a characteristic orange-red to yellowish-red color.[3][4] While calcium chloride is frequently used for this purpose, calcium chlorate dihydrate (Ca(ClO₃)₂·2H₂O) can also be a source of calcium ions for generating colored flames in spectroscopic studies. These flame tests serve as a foundational method in atomic emission spectroscopy. By viewing the flame through a spectroscope, the emitted light can be resolved into its constituent wavelengths, revealing a line spectrum that is unique to the element.[5] This allows for the qualitative identification of elements in a sample.
These application notes provide detailed protocols for utilizing this compound to generate colored flames for spectroscopic analysis, including safety precautions, experimental procedures, and data interpretation.
Safety Precautions
This compound is a strong oxidizing agent and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and gloves when handling this compound and its solutions.[6][7]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or fumes.[8]
-
Handling: Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[6] Wash hands thoroughly after handling.[8]
-
Fire Hazard: Keep away from flammable materials. As an oxidizing agent, it can intensify fires.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of waste materials according to institutional and local regulations.
Quantitative Data
The color observed in a flame test is a composite of the various emission lines of the element. For calcium, the most prominent emission occurs in the orange-red part of the visible spectrum. In flame atomic absorption spectroscopy, the characteristic wavelength for calcium analysis is 422.7 nm.[9][10]
| Metal Ion | Compound Source | Characteristic Flame Color | Major Emission Wavelength (nm) |
| Ca²⁺ | This compound | Orange-Red / Yellowish-Red[3][4] | 422.7[9][10] |
Experimental Protocols
The following protocols describe three common methods for introducing this compound into a flame for spectroscopic observation.
Materials and Equipment
-
This compound (Ca(ClO₃)₂·2H₂O)
-
Distilled or deionized water
-
Bunsen burner[11]
-
Wooden splints[12] or inoculating loops (nichrome or platinum)[1]
-
Spray bottle (atomizer)[12]
-
Beakers[13]
-
Hand-held spectroscope or diffraction grating[4]
Preparation of this compound Solution
-
Prepare a 0.5 M solution of this compound by dissolving the appropriate amount of the solid in distilled or deionized water.
-
Stir until the solid is completely dissolved.
Protocol 1: Wooden Splint Method
This method is simple and suitable for quick qualitative observations.
-
Soak clean wooden splints in the prepared this compound solution for at least 30 minutes. Soaking them in distilled water overnight beforehand can prevent the splint from burning too quickly.[2]
-
Light the Bunsen burner and adjust the flame to a blue, non-luminous cone.[12]
-
Introduce the soaked end of the wooden splint into the edge of the flame.[12][13]
-
Observe the color of the flame produced.
-
For spectroscopic analysis, view the colored flame through a hand-held spectroscope and record the observed emission lines.[5]
-
Dispose of the used splint in a designated waste container.[5]
Protocol 2: Wire Loop Method
This method uses an inert wire to minimize contamination and interference from the sample holder.
-
Clean a nichrome or platinum wire loop by dipping it in concentrated hydrochloric acid and then rinsing it with distilled water. Heat the loop in the hottest part of the Bunsen burner flame until it no longer imparts any color to the flame.[2]
-
Dip the clean loop into the this compound solution, ensuring a film of the solution adheres to the loop.[1]
-
Introduce the loop to the edge of the Bunsen burner flame.[1]
-
Observe and record the flame color.
-
View the flame through a spectroscope to analyze the emission spectrum.
-
Thoroughly clean the wire loop between different samples to prevent cross-contamination.[2]
Protocol 3: Spray Bottle (Atomizer) Method
This method produces a more consistent and sustained flame color, which is advantageous for spectroscopic measurements.
-
Fill a clean spray bottle with the prepared this compound solution.[14]
-
Light the Bunsen burner and adjust it to a non-luminous blue flame.
-
From a safe distance (approximately 20-30 cm), spray a fine mist of the solution into the base of the flame.[14]
-
Observe the resulting colored flame. This method often produces a more spectacular and uniform color.[4]
-
Position the spectroscope to view the flame and record the emission spectrum.
Visualizations
Caption: Experimental workflow for flame tests using this compound.
Caption: The process of atomic emission leading to a colored flame.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. soinc.org [soinc.org]
- 3. Colors of Elements in a Flame - Calcium Chloride | Chemical Education Xchange [chemedx.org]
- 4. Flame colours: a demonstration | Class experiment | RSC Education [edu.rsc.org]
- 5. scribd.com [scribd.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. chemos.de [chemos.de]
- 9. Reference-material-based collaborative test of flame atomic absorption spectroscopic determination of calcium and magnesium in foods and biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flame tests using metal salts | Resource | RSC Education [edu.rsc.org]
- 12. lablife.co.uk [lablife.co.uk]
- 13. Classroom Resources | Flame Test (Rainbow Demo) | AACT [teachchemistry.org]
- 14. labnetwest.asn.au [labnetwest.asn.au]
The Role of Calcium Chlorate Dihydrate in Chemical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O, is a strong oxidizing agent that serves as a key intermediate in the synthesis of other chlorate salts and chloric acid. Its application in chemical manufacturing, though specific, is significant, particularly in the production of potassium chlorate. This document provides detailed application notes and experimental protocols for the primary uses of calcium chlorate dihydrate in the manufacturing of other chemicals, supported by quantitative data and safety considerations.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its safe handling and application in chemical synthesis.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 10035-05-9 | [3] |
| Molecular Weight | 243.01 g/mol | [2][3] |
| Appearance | White to yellowish monoclinic crystals | [1] |
| Density | 2.711 g/cm³ | [2] |
| Melting Point | Decomposes at 100-150°C | [2][5] |
| Solubility in Water | 66.0 g/100g solution at 25°C | [1][4] |
| Solubility in Ethanol | Soluble | [2] |
| Hygroscopicity | Hygroscopic | [2] |
Application 1: Synthesis of Potassium Chlorate via the Liebig Process
The most significant role of calcium chlorate is as an intermediate in the Liebig process for the industrial production of potassium chlorate.[6] This process involves a double displacement reaction between calcium chlorate and potassium chloride.
Signaling Pathway and Logical Relationship
The overall manufacturing process can be visualized as a two-step sequence starting from calcium hydroxide.
References
Application Notes and Protocols for Calcium Hypochlorite as a Seed Disinfectant
Introduction
Seed disinfection is a critical step in preventing the transmission of plant pathogens and ensuring food safety, particularly for fresh produce such as sprouts. While the query specified calcium chlorate (B79027) dihydrate, the predominant body of scientific literature focuses on the application of calcium hypochlorite (B82951) (Ca(OCl)₂) as a highly effective seed sanitizing agent. This document provides detailed application notes and protocols for the use of calcium hypochlorite in seed disinfection, targeted towards researchers, scientists, and professionals in drug development. Calcium hypochlorite treatments have been shown to significantly reduce populations of harmful bacteria, such as Escherichia coli and Salmonella, on seeds.[1][2][3] The U.S. Food and Drug Administration has cited 20,000 ppm calcium hypochlorite as a reference standard for seed disinfection treatment.[4][5]
Data Presentation
The efficacy of calcium hypochlorite in reducing pathogen load and its effect on seed viability are summarized in the tables below.
Table 1: Efficacy of Calcium Hypochlorite Treatment on Pathogen Reduction in Alfalfa Seeds
| Pathogen | Treatment Concentration (ppm) | Treatment Time (min) | Mean Population Reduction (log CFU/g) | Reference |
| Enterohemorrhagic E. coli (EHEC) | 20,000 | 15 | 4.54–4.60 | [1][2] |
| E. coli O157:H7 | 20,000 | 15 | 2.29 - 3.53 | [1] |
| Salmonella | 20,000 | N/A | >7.0 log reduction on sprouts | [3] |
| E. coli O104:H4 & Salmonella Agona | 20,000 | N/A | Incomplete inactivation | [6] |
Table 2: Effect of Calcium Hypochlorite Treatment on Seed Germination
| Seed Type | Treatment Concentration (ppm) | Treatment Time (min) | Germination Rate (%) | Comparison to Control | Reference |
| Alfalfa | 20,000 | 10 | 70.7 | Not significantly different | [1] |
| Alfalfa | 20,000 | 15 | 90 | No significant difference | [2] |
| Alfalfa | 20,000 | N/A | 91.6 | N/A | [2] |
Experimental Protocols
Protocol 1: General Seed Disinfection with Calcium Hypochlorite
This protocol outlines a standard method for the disinfection of seeds using a calcium hypochlorite solution. This method is particularly relevant for sprout seeds to mitigate foodborne pathogens.[4]
Materials:
-
Calcium hypochlorite (Ca(OCl)₂)
-
Sterile distilled water
-
Seeds to be treated
-
Sterile beakers or flasks
-
Magnetic stirrer and stir bars (optional, for agitation)
-
Sterile cheesecloth or mesh bags
-
Sterile paper towels
-
Laminar flow hood or other sterile workspace
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Preparation of Disinfectant Solution:
-
Seed Preparation:
-
Weigh the desired amount of seeds.
-
Place the seeds in a sterile cheesecloth or mesh bag. Using a bag allows for easy handling and ensures uniform contact with the disinfectant.
-
-
Disinfection Treatment:
-
Submerge the bag of seeds into the calcium hypochlorite solution. A common seed-to-sanitizer ratio is 1:10 (wt/vol) to ensure adequate coverage.[1][2]
-
Agitate the solution continuously for the duration of the treatment to ensure all seed surfaces are in contact with the disinfectant.[7] This can be achieved using a magnetic stirrer or by manual agitation.
-
The recommended treatment time can vary, but 15-40 minutes is commonly cited.[2][7]
-
-
Rinsing:
-
After the treatment period, immediately remove the seed bag from the disinfectant solution.
-
Rinse the seeds thoroughly with sterile distilled water for at least 5 minutes to remove any residual calcium hypochlorite.[7]
-
-
Drying:
-
Spread the rinsed seeds on sterile paper towels in a single layer.
-
Allow the seeds to air dry completely in a sterile environment, such as a laminar flow hood.[7]
-
-
Post-Treatment Analysis (Optional):
-
Microbiological Analysis: To verify the efficacy of the disinfection, a sample of the treated seeds can be analyzed for microbial load. This typically involves plating serial dilutions of a seed rinse onto appropriate growth media.
-
Germination Test: To assess the impact of the treatment on seed viability, perform a germination test by placing a known number of treated seeds on moist sterile filter paper in a petri dish and incubating under appropriate conditions.[1]
-
Visualizations
Experimental Workflow for Seed Disinfection
Caption: Workflow for seed disinfection using calcium hypochlorite.
Mechanism of Action
The disinfectant properties of chlorine treatments like calcium hypochlorite are attributed to their ability to disrupt essential cellular processes in microorganisms. This includes the disruption of protein synthesis and the initiation of DNA damage, which compromises the genetic integrity and viability of bacterial cells.[1] The formation of biofilms on seed surfaces can protect pathogens, making effective disinfection challenging.[8] Therefore, proper agitation and sufficient concentration of the disinfectant are crucial for efficacy.
References
- 1. The Efficacy of Calcium Hypochlorite and Peroxyacetic Acid Treatments in Inactivating Enterohemorrhagic Escherichia coli on Alfalfa Seeds and Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy of chlorine and calcinated calcium treatment of alfalfa seeds and sprouts to eliminate Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agri.idaho.gov [agri.idaho.gov]
- 6. Effectiveness of calcium hypochlorite on viral and bacterial contamination of alfalfa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatments for Managing Bacterial Pathogens in Vegetable Seed | Cornell Vegetables [vegetables.cornell.edu]
- 8. "Use of Calcium Hypochlorite as a Sanitizer for Seeds Used for Sproutin" by Emily Damron, Carrie Klein et al. [scholarworks.uark.edu]
Application Notes and Protocols for the Electrolysis of Calcium Chloride to Produce Calcium Chlorate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the production of calcium chlorate (B79027) via the electrolysis of an aqueous solution of calcium chloride. The information is intended for use in a laboratory setting by qualified personnel.
Introduction
The electrolysis of a calcium chloride solution is a method for producing calcium chlorate. This process, while effective, presents unique challenges, primarily the formation of an insulating layer of calcium hydroxide (B78521) on the cathode, which can impede or halt the flow of electric current.[1][2] This document outlines protocols to mitigate this issue and achieve a successful synthesis. The primary application of calcium chlorate in a research and development context can be as an oxidizing agent or as a precursor for the synthesis of other chlorates, such as barium chlorate for pyrotechnic applications.[1]
Health and Safety Precautions
-
Chlorine Gas: The electrolysis process evolves chlorine gas at the anode, which is toxic and corrosive. All experiments must be conducted in a well-ventilated fume hood.
-
Hydrogen Gas: Hydrogen gas is evolved at the cathode, creating a potential explosion hazard. Ensure the experimental area is free from ignition sources.
-
Corrosive Materials: Calcium chloride and the resulting calcium chlorate solution are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Electrical Hazards: The process involves the use of a DC power supply. Ensure all electrical connections are secure and insulated to prevent electric shock.
Electrochemical Reactions
The overall process involves a series of reactions at the anode and cathode, as well as chemical reactions within the electrolyte.
Anode (Oxidation): 2Cl⁻(aq) → Cl₂(g) + 2e⁻
Cathode (Reduction): 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)
Reaction in Solution: The chlorine gas produced at the anode dissolves in the aqueous solution and reacts with the hydroxide ions formed at the cathode to produce hypochlorite (B82951) ions (ClO⁻).
Cl₂(g) + 2OH⁻(aq) → ClO⁻(aq) + Cl⁻(aq) + H₂O(l)
The hypochlorite then undergoes further disproportionation at elevated temperatures to form chlorate (ClO₃⁻) and chloride ions.[3][4]
3ClO⁻(aq) → ClO₃⁻(aq) + 2Cl⁻(aq)
A significant side reaction is the formation of calcium hydroxide, which has low solubility and can precipitate on the cathode.[1][2]
Ca²⁺(aq) + 2OH⁻(aq) → Ca(OH)₂(s)
Experimental Setup
The electrolysis cell consists of an electrochemical cell, an anode, a cathode, a DC power supply, and the electrolyte solution.
-
Electrochemical Cell: A glass or plastic container of suitable volume.
-
Anode: A material resistant to corrosion in a chloride and chlorate environment. Lead dioxide (PbO₂) or graphite (B72142) are suitable choices.[1][5] Mixed metal oxide (MMO) anodes, commonly used for chlorate production, are also an excellent option.[6]
-
Cathode: Titanium (Ti) is the recommended material as it is less prone to the buildup of calcium hydroxide compared to other metals like stainless steel, copper, or iron.[1]
-
DC Power Supply: A variable DC power supply capable of providing the required current and voltage.
-
Electrolyte: An aqueous solution of calcium chloride (CaCl₂).
Experimental Protocols
Two primary protocols are presented below. Protocol A utilizes a titanium cathode to mitigate calcium hydroxide buildup, while Protocol B employs current reversal with graphite electrodes as an alternative strategy.
Protocol A: Electrolysis using a Titanium Cathode
This protocol focuses on the use of a titanium cathode, which has been shown to be more resistant to the passivating layer of calcium hydroxide.[1]
Materials:
-
Calcium chloride (CaCl₂), anhydrous or dihydrate
-
Distilled or deionized water
-
Lead dioxide (PbO₂) or graphite anode
-
Titanium (Ti) cathode
-
Glass or plastic electrolysis cell
-
Variable DC power supply
-
Magnetic stirrer and stir bar (optional, but recommended for improved ion transport)
-
Heating mantle or water bath for temperature control
-
pH meter or pH indicator strips
-
Dilute hydrochloric acid (HCl) for cathode cleaning
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving calcium chloride in distilled water. A concentration of at least 10% CaCl₂ is recommended for good yields.[1] For example, dissolve 175 g of CaCl₂ in 500 mL of water.[1]
-
Cell Assembly:
-
Place the magnetic stir bar in the electrolysis cell.
-
Position the anode and titanium cathode in the cell, ensuring they are parallel and do not touch. The anode can be placed centrally with the titanium cathode coiled around it.[1]
-
Fill the cell with the prepared calcium chloride solution.
-
-
Electrolysis Conditions:
-
Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.
-
Maintain the electrolyte temperature between 50-60°C.[1] At 50°C, a voltage of approximately 4.55 Volts may be sufficient.[1]
-
Set the current density. A current density of 10 Amperes per square decimeter (A/dm²) at the anode and at least double that at the cathode has been shown to provide a high yield.[1] Another reported successful current density for the Ti cathode is in the region of 80 mA/cm².[1]
-
Maintain the pH of the solution around 7 for optimal chlorate cell efficiency.[1]
-
-
Monitoring and Maintenance:
-
Periodically check the pH and adjust if necessary. Additions of small amounts of HCl can be used to lower the pH, but this requires careful monitoring to avoid reducing current efficiency and increasing chlorine gas evolution.[1]
-
The titanium cathode may still require occasional cleaning. If current flow decreases, turn off the power supply, remove the cathode, and immerse it in a dilute solution of HCl to dissolve any accumulated calcium hydroxide.[1] Cleaning may be required every 24-48 hours, especially at the beginning of the electrolysis.[1]
-
-
Termination and Product Isolation:
-
Continue the electrolysis until a significant portion of the chloride has been converted to chlorate. The formation of perchlorate (B79767) can be detected using methylene (B1212753) blue, which can indicate the endpoint for chlorate production.[1]
-
Once the electrolysis is complete, turn off the power supply and remove the electrodes.
-
The resulting solution will contain calcium chlorate, unreacted calcium chloride, and dissolved calcium hydroxide. The calcium chlorate can be isolated through fractional crystallization or used in solution for subsequent reactions.
-
Protocol B: Electrolysis using Graphite Electrodes and Current Reversal
This protocol offers an alternative to using a titanium cathode by employing two graphite electrodes and periodically reversing the current to prevent the continuous buildup of calcium hydroxide on any single electrode.[1]
Materials:
-
Calcium chloride (CaCl₂), anhydrous or dihydrate
-
Distilled or deionized water
-
Two graphite electrodes
-
Glass or plastic electrolysis cell
-
DC power supply with a reversing relay and timer
-
Magnetic stirrer and stir bar (optional)
-
Heating mantle or water bath for temperature control
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution as described in Protocol A.
-
Cell Assembly:
-
Place the magnetic stir bar in the electrolysis cell.
-
Position the two graphite electrodes in the cell, ensuring they are parallel and do not touch.
-
Fill the cell with the prepared calcium chloride solution.
-
-
Electrolysis with Current Reversal:
-
Connect the DC power supply to the electrodes through a reversing relay controlled by a timer.
-
Set the timer to reverse the current every 30 seconds. The switching time should be no less than 15 seconds.[1]
-
Maintain the electrolyte temperature below 40°C to minimize the degradation of the graphite electrodes.[1]
-
-
Monitoring and Maintenance:
-
Monitor the condition of the graphite electrodes. They may become porous and eventually non-conductive and will need to be replaced.[1]
-
-
Termination and Product Isolation:
-
Follow the same procedure for termination and product isolation as described in Protocol A.
-
Data Presentation
The following tables summarize key experimental parameters for the electrolysis of calcium chloride to produce chlorate.
Table 1: Recommended Operating Conditions
| Parameter | Recommended Value | Reference(s) |
| Electrolyte Concentration | ≥ 10% Calcium Chloride | [1] |
| Temperature | 20-25°C or 50-60°C | [1] |
| Anode Current Density | 10 A/dm² | [1] |
| Cathode Current Density | ≥ 20 A/dm² or ~80 mA/cm² (for Ti) | [1] |
| pH | ~7 | [1] |
| Voltage | ~4.55 V (at 50°C) | [1] |
Table 2: Electrode Material Performance
| Electrode | Role | Performance Notes | Reference(s) |
| Lead Dioxide (PbO₂) / Graphite | Anode | Suitable for chlorate production. | [1][5] |
| Titanium (Ti) | Cathode | Most successful material for minimizing calcium hydroxide buildup. | [1] |
| Stainless Steel, Copper, Iron, etc. | Cathode | Prone to rapid passivation by calcium hydroxide, leading to current stoppage. Considered useless for this application. | [1] |
| Graphite (with current reversal) | Anode/Cathode | Effective at preventing hydroxide buildup but electrodes will degrade over time. | [1] |
Visualizations
Diagram 1: Experimental Workflow for Electrolysis of Calcium Chloride
References
- 1. chlorates.exrockets.com [chlorates.exrockets.com]
- 2. Sciencemadness Discussion Board - Calcium Chlorate via electrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Electrolysis - Wikipedia [en.wikipedia.org]
- 4. feanor-lab.com [feanor-lab.com]
- 5. Preparing chlorates - PyroGuide [pyrodata.com]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Calcium Chlorate Dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude calcium chlorate (B79027) dihydrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude calcium chlorate dihydrate.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Crystals | - Incomplete crystallization. - Too much solvent used, leaving a significant amount of product in the mother liquor. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Ensure the solution is sufficiently concentrated before cooling. - Reduce the volume of the solvent by evaporation before cooling to induce crystallization.[1] - Allow the solution to cool slowly to promote the growth of larger crystals. |
| Crystals Do Not Form Upon Cooling | - The solution is not supersaturated. - Presence of impurities that inhibit crystallization. - The solution is too dilute. | - Induce crystallization by adding a seed crystal of pure this compound. - Gently scratch the inside of the flask with a glass rod to create nucleation sites.[1] - Concentrate the solution by carefully evaporating some of the solvent and then attempt to crystallize again.[1] |
| Product is Oily or Pasty, Not Crystalline | - The compound is "oiling out," which can happen if the melting point of the impure solid is lower than the boiling point of the solvent. - The concentration of the solute is too high, causing it to come out of solution above its melting point. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool slowly.[1] - Ensure a gradual cooling process to prevent the compound from precipitating at a temperature above its melting point. |
| Final Product is Still Impure (High Chloride Content) | - Inefficient removal of the mother liquor which contains dissolved impurities. - The crude material has a very high initial concentration of calcium chloride. - Co-crystallization of calcium chloride with the calcium chlorate. | - Ensure the crystals are thoroughly washed with a minimal amount of cold solvent after filtration to remove adhering mother liquor. - A second recrystallization may be necessary for highly impure starting material. - Control the crystallization temperature carefully, as the relative solubilities of calcium chlorate and calcium chloride change with temperature.[2] |
| Crystals Form in the Funnel During Hot Filtration | - The solution is cooling too quickly in the funnel, causing premature crystallization. | - Preheat the filtration funnel and receiving flask before pouring the hot solution. - Use a stemless funnel to prevent clogging. - Add a slight excess of hot solvent to the solution before filtration to ensure the compound remains dissolved. The excess solvent can be evaporated before the cooling and crystallization step. |
Frequently Asked Questions (FAQs)
What is the most common impurity in crude this compound?
The most common impurity is calcium chloride (CaCl₂), which is often a byproduct of the synthesis process.[2]
What are the primary methods for purifying crude this compound?
The primary method for purification is recrystallization from an aqueous solution. The specific conditions, particularly the temperature, can be manipulated to crystallize either the anhydrous form (Ca(ClO₃)₂) or the dihydrate form (Ca(ClO₃)₂·2H₂O).
How does temperature affect the recrystallization process?
Temperature is a critical parameter. Crystallizing at a temperature above approximately 60-67°C will yield the anhydrous form of calcium chlorate.[3] Crystallizing at temperatures below this range will produce the dihydrate form.[2] The choice of method can depend on the desired final product and the ease of handling.
What is the role of a seed crystal?
A seed crystal is a small, pure crystal of the substance being purified. Adding it to a supersaturated solution can initiate the crystallization process by providing a template for crystal growth, which can sometimes be difficult to start spontaneously.[1]
How can I determine the purity of my final product?
The purity can be assessed by determining the concentration of the primary impurity, calcium chloride. This can be done through quantitative analytical methods such as titration. For example, a known amount of the purified product can be dissolved in water and titrated with a standardized silver nitrate (B79036) solution to precipitate the chloride ions as silver chloride.
Experimental Protocols
Protocol 1: Purification by Recrystallization to Yield this compound
This method focuses on crystallizing the dihydrate form of calcium chlorate at temperatures below 60°C.[2]
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of distilled water at a temperature between 30°C and 50°C. Stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed Buchner funnel to remove them.
-
Cooling and Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize the yield, the solution can be further cooled in an ice bath (0-5°C).
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified this compound crystals. Note that the dihydrate may lose water of crystallization if heated too strongly.
Protocol 2: Purification by Recrystallization to Yield Anhydrous Calcium Chlorate
This method involves crystallization at a temperature above 60°C to obtain the anhydrous salt.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot distilled water (above 67°C).
-
Concentration and Crystallization: Heat the solution to maintain a temperature above 67°C and concentrate it by evaporating water until crystals of anhydrous calcium chlorate begin to form.
-
Hot Filtration: While maintaining the temperature above 60°C, filter the hot slurry to collect the anhydrous crystals. A heated filtration apparatus is recommended to prevent premature crystallization of the dihydrate.
-
Drying: The collected anhydrous crystals can be dried in a desiccator. Upon cooling to room temperature, any residual mother liquor on the crystal surface will be absorbed by rehydration, resulting in a dry product.
Data Presentation
Table 1: Solubility of Calcium Chlorate and Calcium Chloride in Water at Various Temperatures
| Temperature (°C) | Solubility of Ca(ClO₃)₂ ( g/100 g H₂O) | Solubility of CaCl₂ ( g/100 g H₂O) |
| 0 | ~178 | 59.5 |
| 10 | ~188 | 65.0 |
| 20 | ~209 | 74.5 |
| 30 | ~220 | 100 |
| 40 | ~232 | 128 |
| 60 | ~257 | 137 |
| 80 | ~280 | 147 |
| 100 | Very Soluble[2] | 159 |
Note: Solubility data for calcium chlorate is less commonly tabulated than for calcium chloride. The values presented are based on available data and established trends.
Visualizations
Caption: Workflow for the purification of this compound via low-temperature recrystallization.
References
overcoming challenges in the synthesis of calcium chlorate dihydrate
Technical Support Center: Synthesis of Calcium Chlorate (B79027) Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of calcium chlorate dihydrate, Ca(ClO₃)₂·2H₂O.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, either through the chlorination of calcium hydroxide (B78521) (Liebig process) or the electrolysis of calcium chloride.
Liebig Process: Chlorination of Calcium Hydroxide
Issue 1: Low Yield of Calcium Chlorate
-
Question: My synthesis of calcium chlorate by bubbling chlorine gas through a calcium hydroxide slurry is resulting in a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this process are typically due to one or more of the following factors:
-
Incomplete Disproportionation of Hypochlorite (B82951): The reaction proceeds through a calcium hypochlorite intermediate, which must then disproportionate into calcium chlorate and calcium chloride. This disproportionation is temperature-dependent.[1]
-
Solution: Ensure the reaction mixture is heated to an optimal temperature, typically around 80°C, to facilitate the rapid and high-yield conversion of hypochlorite to chlorate.[1] Room temperature reactions will be very slow.
-
-
Loss of Chlorine Gas: If chlorine gas is bubbled through the slurry too quickly, it may not have sufficient time to react and will escape.
-
Solution: Use a gas dispersion tube (sparger) to create fine bubbles, increasing the surface area for reaction. Maintain a slow and steady flow rate of chlorine gas.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can limit the amount of product formed.
-
Solution: The overall balanced equation is: 6Ca(OH)₂ + 6Cl₂ → Ca(ClO₃)₂ + 5CaCl₂ + 6H₂O.[2] Ensure your starting materials are measured accurately according to this stoichiometry.
-
-
Issue 2: Difficulty Separating Calcium Chlorate from Calcium Chloride
-
Question: I am struggling to isolate pure this compound from the reaction mixture, which contains a large amount of calcium chloride. How can I effectively separate the two?
-
Answer: The separation is challenging due to the high solubility of both calcium chlorate and calcium chloride in water. The most effective method is fractional crystallization, which exploits the differences in their solubilities at various temperatures.
-
Solution: A patented method involves concentrating the solution by evaporation and then carefully cooling it to induce the crystallization of this compound while keeping the calcium chloride in solution.[3][4] The process may need to be repeated to achieve high purity.[3] For successful separation, the molecular ratio of calcium chloride to calcium chlorate in the solution is a critical factor.[3][5]
-
Electrolysis of Calcium Chloride
Issue 1: Current Flow Stops or Decreases Significantly During Electrolysis
-
Question: When I try to synthesize calcium chlorate by electrolyzing a calcium chloride solution, the current quickly drops to almost zero. What is causing this and how can I prevent it?
-
Answer: This is a very common and significant challenge in this synthesis. The primary cause is the formation of an insulating layer of calcium hydroxide on the cathode.[2]
-
Solution 1: Use a Titanium Cathode: Titanium cathodes have been shown to be successful in mitigating the buildup of the calcium hydroxide crust, allowing for sustained current flow.[2] Other materials like stainless steel, copper, iron, and graphite (B72142) have been reported as ineffective.[2]
-
Solution 2: Periodic Cleaning: If using a material prone to fouling, the cathode will need to be periodically removed and cleaned. A dilute solution of hydrochloric acid can be used to dissolve the calcium hydroxide buildup.[2]
-
Solution 3: Current Reversal: Using two graphite electrodes and reversing the current every 30 seconds or so can prevent the continuous buildup of hydroxide on one electrode.[2]
-
Issue 2: Low Current Efficiency
-
Question: My electrolysis cell is running, but the yield of calcium chlorate is very low, suggesting poor current efficiency. What factors affect the efficiency and how can I optimize them?
-
Answer: Several factors can lead to poor current efficiency:
-
Sub-optimal pH: The pH of the electrolyte should be maintained around neutral (pH 7) for maximum chlorate production efficiency.[2][6] If the pH becomes too low (acidic), chlorine gas will be evolved, and if it becomes too high (alkaline), it can favor other reactions and anode degradation.[2][7]
-
Incorrect Temperature: The temperature of the electrolyte influences the reaction rates. A temperature of about 60°C has been used successfully.[2]
-
Inappropriate Current Density: A current density of approximately 10 Amperes per square decimeter at the anode has been reported to give good yields.[2]
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Reduction of Intermediates: Hypochlorite and chlorate ions can be reduced back to chloride at the cathode, which wastes energy.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the white solid that forms on my cathode during the electrolysis of calcium chloride?
-
A1: The white solid is calcium hydroxide, Ca(OH)₂. It forms because the reduction of water at the cathode produces hydroxide ions (2H₂O + 2e⁻ → H₂ + 2OH⁻), which then react with the calcium ions (Ca²⁺) in the solution. Calcium hydroxide has very low solubility and precipitates onto the cathode surface.[2]
-
-
Q2: In the Liebig process, what is the optimal temperature for the disproportionation of calcium hypochlorite to calcium chlorate?
-
Q3: Can I use a carbon anode for the electrolysis of calcium chloride?
-
Q4: How can I determine the purity of my synthesized this compound?
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A4: The primary impurity is likely to be calcium chloride. The purity can be assessed by determining the concentration of both chlorate and chloride ions in a dissolved sample.
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Chloride analysis: This can be done via titration with silver nitrate (B79036) (Mohr's method) or by using ion-selective electrodes.
-
Chlorate analysis: This can be determined by reduction of the chlorate to chloride (e.g., with a reducing agent like sodium nitrite (B80452) or iron(II) sulfate) followed by titration of the total chloride. The initial chloride concentration is then subtracted.
-
-
-
Q5: Is this compound hygroscopic?
-
A5: Yes, calcium chlorate is hygroscopic, meaning it will absorb moisture from the air.[10] This property is important to consider during handling and storage of the final product.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Calcium Chlorate
| Parameter | Liebig Process (Chlorination) | Electrolysis of Calcium Chloride |
| Primary Reactants | Calcium hydroxide, Chlorine gas | Calcium chloride, Water |
| Key Byproduct | Calcium chloride | Calcium chloride (from unconverted reactant) |
| Optimal Temperature | ~80°C[1][8] | 20-60°C[2] |
| Optimal pH | Near neutral | ~7[2][6] |
| Reported Yield | High yields possible with proper temperature control. | Up to 90% current efficiency under optimal conditions.[2] |
| Major Challenges | Handling of toxic chlorine gas; Separation of product from large amounts of calcium chloride. | Cathode fouling with calcium hydroxide; Maintaining optimal pH and current density.[2] |
Table 2: Electrolysis Parameters for Calcium Chlorate Synthesis
| Parameter | Recommended Value/Condition | Reference |
| Starting Electrolyte Concentration | 175 g CaCl₂ in 500 mL water | [2] |
| Anode Current Density | ~10 A/dm² | [2] |
| Cathode Current Density | At least double the anode current density | [2] |
| Cell Voltage | ~4.55 V (at 50°C) | [2] |
| Temperature | 20-25°C or ~60°C | [2] |
| pH | ~7 | [2] |
| Anode Material | Lead dioxide, Platinum | [2][11] |
| Cathode Material | Titanium | [2] |
Experimental Protocols
Protocol 1: Synthesis via Chlorination of Calcium Hydroxide (Liebig Process)
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser connected to a gas scrubber (to neutralize excess chlorine), prepare a slurry of calcium hydroxide (Ca(OH)₂) in water.
-
Chlorination: Gently heat the slurry to approximately 80°C with continuous stirring.
-
Gas Introduction: Bubble chlorine gas (Cl₂) through the hot slurry at a slow, steady rate. The reaction is: 6Ca(OH)₂ + 6Cl₂ → Ca(ClO₃)₂ + 5CaCl₂ + 6H₂O.[2]
-
Reaction Monitoring: Continue the addition of chlorine gas until the reaction is complete, which can be indicated by a change in the pH of the slurry towards neutral.
-
Filtration: Once the reaction is complete, cool the mixture and filter it to remove any unreacted calcium hydroxide and other insoluble impurities.
-
Crystallization: The filtrate, containing both calcium chlorate and a significant amount of calcium chloride, is then concentrated by heating to evaporate some of the water.
-
Isolation: Cool the concentrated solution to induce the crystallization of this compound. The crystals can be separated from the mother liquor by filtration. Further purification can be achieved by recrystallization.[3]
Protocol 2: Synthesis via Electrolysis of Calcium Chloride
-
Electrolyte Preparation: Prepare an aqueous solution of calcium chloride. A concentration of approximately 175 g of CaCl₂ in 500 mL of water can be used.[2]
-
Cell Setup: Use an undivided electrolytic cell. The anode should be made of a material like lead dioxide, and the cathode must be titanium to prevent fouling.[2]
-
Electrolysis Conditions:
-
Maintain the temperature of the electrolyte at approximately 60°C.[2]
-
Keep the pH of the solution around 7. This may require periodic additions of dilute hydrochloric acid to neutralize the hydroxide ions formed at the cathode.[2]
-
Apply a direct current with an anode current density of around 10 A/dm².[2]
-
-
Running the Electrolysis: Continue the electrolysis until a significant concentration of chlorate has been formed. The formation of perchlorate (B79767) can be monitored to determine an endpoint.[2]
-
Product Isolation: After electrolysis, the solution will contain calcium chlorate, unreacted calcium chloride, and dissolved calcium hydroxide.
-
Purification: Filter the solution to remove any solid calcium hydroxide. The this compound can then be separated from the calcium chloride by fractional crystallization as described in the previous protocol.[3][4]
Visualizations
Caption: Workflow for the Liebig Process synthesis.
Caption: Troubleshooting cathode fouling in electrolysis.
References
- 1. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chlorates.exrockets.com [chlorates.exrockets.com]
- 3. US1949204A - Purifying calcium chlorate - Google Patents [patents.google.com]
- 4. US1887809A - Manufacture of calcium chlorate - Google Patents [patents.google.com]
- 5. US1893740A - Purification of calcium chlorate - Google Patents [patents.google.com]
- 6. diva-portal.org [diva-portal.org]
- 7. feanor-lab.com [feanor-lab.com]
- 8. quora.com [quora.com]
- 9. Sciencemadness Discussion Board - Experimental Chlorate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Preparation of calcium chlorate with chlorine gas and Ca(OH)2. - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. quora.com [quora.com]
strategies to improve the yield of calcium chlorate dihydrate production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing calcium chlorate?
A1: There are two main methods for the production of calcium chlorate:
-
Chlorination of Calcium Hydroxide (B78521): This is the most common method. It involves passing chlorine gas through a hot suspension of calcium hydroxide (milk of lime) in water. The reaction initially forms calcium hypochlorite (B82951), which then disproportionates upon further heating with excess chlorine to yield calcium chlorate and calcium chloride.[1][2][3] The overall chemical equation is: 6 Ca(OH)₂ + 6 Cl₂ → Ca(ClO₃)₂ + 5 CaCl₂ + 6 H₂O.[1]
-
Electrolysis of Calcium Chloride: Theoretically, calcium chlorate can be produced by the electrolysis of a hot aqueous solution of calcium chloride.[1][3] However, this method is often complicated by the deposition of calcium hydroxide on the cathode, which impedes the flow of electric current.[1][4]
Q2: What is the appearance and key properties of calcium chlorate dihydrate?
A2: this compound typically appears as white to yellowish monoclinic crystals.[3][5] It is a strong oxidizer and is known to be hygroscopic (tends to absorb moisture from the air), which can limit its use in applications like pyrotechnics.[1]
Q3: What are the main challenges in separating calcium chlorate from the reaction mixture?
A3: A significant challenge is separating the desired calcium chlorate from the large amount of calcium chloride that is co-produced, particularly in the chlorination method.[6] The separation is typically achieved through fractional crystallization by carefully concentrating the solution and cooling it to precipitate the this compound while keeping the more soluble calcium chloride in the mother liquor.[6][7]
Q4: Can calcium chlorate be used directly in pyrotechnics?
A4: While it can be used as an oxidizer and to produce a pink flame, its application in pyrotechnics is limited. Its hygroscopic nature makes it prone to absorbing moisture, which can affect the stability and performance of pyrotechnic mixtures.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of Calcium Chlorate
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | For the chlorination method, the reaction requires heating to facilitate the disproportionation of the intermediate calcium hypochlorite into calcium chlorate. Maintain the temperature of the calcium hydroxide suspension while bubbling chlorine gas.[1] For electrolysis, temperatures around 50-60°C have been shown to be effective.[4] |
| Improper pH Control | In electrolysis, maintaining a slightly acidic to neutral pH (6-7.5) is crucial for efficiency.[8] If the solution becomes too alkaline, it can reduce the yield.[8] If it becomes too acidic, it can lead to excessive chlorine gas evolution.[4] |
| Formation of By-products | The primary side reaction is the formation of large quantities of calcium chloride.[1] Optimizing stoichiometry and reaction conditions can favor the formation of the chlorate. |
| Cathode Passivation (Electrolysis) | A layer of calcium hydroxide can form on the cathode, stopping the current.[4] Using a titanium cathode has been found to be most effective at preventing this buildup.[4] Alternatively, periodically reversing the current between two graphite (B72142) electrodes can prevent hydroxide buildup.[4] |
Problem 2: Difficulty in Crystallizing this compound
| Potential Cause | Recommended Solution |
| Supersaturation Not Reached | The solution must be sufficiently concentrated by evaporation to become supersaturated with respect to calcium chlorate upon cooling, but not so concentrated that calcium chloride co-precipitates.[6] |
| Incorrect Crystallization Temperature | Crystallization of the dihydrate form, Ca(ClO₃)₂·2H₂O, should be conducted below its transition temperature of approximately 60-67°C.[7][9] Cooling to around 30°C is often practical and effective.[6][7] |
| Spontaneous Crystallization is Slow | The solution may remain supersaturated without forming crystals. Induce crystallization by "seeding" the solution with a few small crystals of pure this compound.[6] |
| Co-precipitation of Calcium Chloride | If the solution is overly concentrated, calcium chloride will crystallize along with the calcium chlorate, leading to an impure product. Carefully control the evaporation step to manage the molecular ratio of chloride to chlorate.[6] |
Problem 3: Product is Impure (Contaminated with Calcium Chloride)
| Potential Cause | Recommended Solution |
| Inefficient Separation | The crystal slurry must be efficiently separated from the mother liquor, which is rich in calcium chloride. Use filtration or centrifugation to separate the crystals.[10] |
| Adhering Mother Liquor | The surfaces of the crystals will be coated with the impure mother liquor. Wash the separated crystals with a small amount of cold water to remove the adhering solution.[7] |
| Improper Crystallization Conditions | Review the crystallization temperature and solution concentration to ensure conditions favor the precipitation of only this compound.[6] Recrystallization from hot water can be an effective purification technique.[9] |
Experimental Protocols
Key Experiment: Synthesis via Chlorination of Calcium Hydroxide
This protocol describes a common laboratory-scale method for producing calcium chlorate.
Objective: To synthesize calcium chlorate by reacting chlorine gas with a hot aqueous suspension of calcium hydroxide.
Materials:
-
Calcium Hydroxide (Ca(OH)₂)
-
Chlorine Gas (Cl₂)
-
Distilled Water
-
Reaction flask with gas inlet tube, stirrer, and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
Procedure:
-
Prepare the Suspension: Create a suspension of calcium hydroxide in water (milk of lime) in the reaction flask. A typical concentration might be around 120 g of Ca(OH)₂ per liter of water.[11]
-
Heat the Suspension: Gently heat the suspension with continuous stirring. The process requires elevated temperatures to promote the formation of chlorate over hypochlorite.[1]
-
Introduce Chlorine Gas: Bubble chlorine gas through the hot suspension. Ensure a steady flow rate. The reaction is: 6 Ca(OH)₂ + 6 Cl₂ → Ca(ClO₃)₂ + 5 CaCl₂ + 6 H₂O.[1]
-
Monitor Reaction: Continue the process until the reaction is complete, which can be indicated by changes in the pH or a drop in the absorption of chlorine gas.
-
Filter the Solution: Once the reaction is complete, filter the hot solution to remove any unreacted calcium hydroxide and other solid impurities.[11]
-
Concentrate and Crystallize: Transfer the filtrate to an evaporating dish and concentrate it by heating to drive off water. Cool the concentrated solution to induce crystallization of this compound. Seeding may be necessary.[6]
-
Isolate and Dry: Separate the crystals from the remaining solution (mother liquor) by filtration. Wash the crystals with a minimal amount of cold water and then dry them at a low temperature to obtain the final product.[11]
Visualizations
Caption: Workflow for Calcium Chlorate Production.
References
- 1. Calcium chlorate - Wikipedia [en.wikipedia.org]
- 2. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 10035-05-9 [smolecule.com]
- 4. chlorates.exrockets.com [chlorates.exrockets.com]
- 5. lookchem.com [lookchem.com]
- 6. US1887809A - Manufacture of calcium chlorate - Google Patents [patents.google.com]
- 7. US1949204A - Purifying calcium chlorate - Google Patents [patents.google.com]
- 8. feanor-lab.com [feanor-lab.com]
- 9. This compound | 10035-05-9 | Benchchem [benchchem.com]
- 10. Manufacturing method and process of calcium chloride dihydrate-Chemwin [en.888chem.com]
- 11. CN101983916B - Method for producing calcium chlorate and co-producing ultrafine calcium carbonate and sodium chloride by using carbide slag - Google Patents [patents.google.com]
methods for stabilizing calcium chlorate dihydrate against decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on stabilizing calcium chlorate (B79027) dihydrate (Ca(ClO₃)₂·2H₂O) against decomposition. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide: Unexpected Decomposition
This guide addresses specific issues you might encounter when working with calcium chlorate dihydrate.
| Issue | Possible Causes | Recommended Actions |
| Spontaneous decomposition (fizzing, release of gas, heat generation) at room temperature. | 1. Contamination with incompatible materials (e.g., organic compounds, sulfur, powdered metals, ammonium (B1175870) salts).[1] 2. Presence of strong acids.[1] 3. Friction or mechanical shock.[1] | 1. Immediately and safely remove the decomposing material to a well-ventilated area, such as a fume hood. 2. Neutralize any acid spills with a suitable agent like sodium bicarbonate. 3. Review all handling procedures to identify and eliminate sources of contamination. 4. Ensure all equipment is clean and free of organic residues. |
| Sample appears wet or is deliquescing (dissolving in absorbed water). | 1. High ambient humidity. 2. Improperly sealed container. | 1. Transfer the material to a desiccator with a strong desiccant (e.g., phosphorus pentoxide or fresh silica (B1680970) gel). 2. Store in a tightly sealed container, preferably in a dry box or glove box with a controlled low-humidity atmosphere. |
| Lower than expected decomposition temperature during thermal analysis. | 1. Presence of catalytic impurities (e.g., certain metal oxides). 2. Reaction with the sample container material. | 1. Use high-purity, inert sample pans for thermal analysis (e.g., alumina (B75360) or platinum). 2. Analyze the sample for trace metal impurities using techniques like ICP-MS. 3. Consider using a lower heating rate during TGA/DSC analysis for better resolution of thermal events.[2] |
| Discoloration of the solid material (yellowish tint). | 1. Formation of chlorine dioxide due to reaction with acidic atmospheric gases or other impurities. 2. Slow decomposition over time due to improper storage. | 1. Assess the purity of the material. 2. Ensure storage is in a tightly sealed container, away from acidic vapors and light. 3. If purity is critical, recrystallization may be necessary, followed by proper drying and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The decomposition of this compound is a two-stage process. First, it undergoes dehydration to lose its two water molecules, forming anhydrous calcium chlorate. This typically occurs in the temperature range of 100-120°C.[2] Upon further heating, the anhydrous salt decomposes exothermically at approximately 250-300°C to yield calcium chloride and oxygen gas.[2]
The overall decomposition reaction is: Ca(ClO₃)₂·2H₂O(s) → Ca(ClO₃)₂(s) + 2H₂O(g) Ca(ClO₃)₂(s) → CaCl₂(s) + 3O₂(g)[3]
Q2: How does humidity affect the stability of this compound?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to deliquescence, where the solid dissolves in the absorbed water. The presence of excess water can lower the decomposition temperature and potentially lead to unintended reactions, especially if acidic gases are also absorbed, which can form unstable chloric acid. Therefore, maintaining a low-humidity environment is crucial for stability.
Q3: What materials are incompatible with this compound?
A3: As a strong oxidizing agent, this compound is incompatible with a wide range of substances, including:
-
Organic materials: (e.g., wood, paper, oils, solvents) can form explosive mixtures.
-
Strong acids: Especially sulfuric acid, which can cause violent explosions due to the formation of unstable concentrated chloric acid.[3]
-
Powdered metals: (e.g., aluminum, iron) can create friction-sensitive and explosive mixtures.
-
Sulfur and sulfides: Can form mixtures that are easily ignited.
-
Ammonium compounds: Can lead to the formation of highly unstable ammonium chlorate.[3]
Q4: Are there any known chemical inhibitors to prevent the decomposition of this compound?
A4: The available literature does not specify chemical inhibitors for the direct stabilization of solid this compound. Stability is primarily achieved by controlling the compound's environment. This includes:
-
Maintaining low humidity: To prevent hygroscopic absorption of water.
-
Controlling temperature: Storing at cool, ambient temperatures.
-
Avoiding contamination: Ensuring the compound does not come into contact with incompatible materials.
For chlorate solutions, stability is influenced by pH.
Q5: How should this compound be stored to ensure maximum stability?
A5: Proper storage is the most effective method for stabilizing this compound. Follow these guidelines:
-
Container: Store in a tightly sealed, non-reactive container (e.g., glass or compatible plastic).
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Separation: Store away from all incompatible materials, particularly organic substances, strong acids, and flammable compounds.
-
Inert Atmosphere: For long-term storage or high-purity applications, consider storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data on Thermal Decomposition
The following table summarizes the key thermal decomposition parameters for this compound as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Parameter | Value | Technique | Notes | Reference |
| Dehydration Temperature Range | 100-120 °C | TGA/DSC | Endothermic process corresponding to the loss of two water molecules. | [2] |
| Theoretical Mass Loss (Dehydration) | 10.1% | TGA | [2] | |
| Observed Mass Loss (Dehydration) | ~10.2% | TGA | In close agreement with the theoretical value. | [2] |
| Anhydrous Decomposition Temperature | 250-300 °C | TGA/DSC | Exothermic decomposition of anhydrous calcium chlorate. | [2] |
| Pronounced Exothermic Peak | ≥ 340 °C | DSC | Indicates a significant release of energy during decomposition. | [2] |
Experimental Protocols
Protocol 1: Determination of Decomposition Onset Temperature using TGA/DSC
This protocol outlines a general method for analyzing the thermal stability of this compound.
Objective: To determine the dehydration and decomposition temperatures of a this compound sample.
Materials:
-
This compound sample
-
Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA/DSC)
-
Inert sample pans (e.g., alumina, platinum)
-
High-purity inert purge gas (e.g., nitrogen or argon)
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the this compound sample into an inert sample pan.
-
Place the sample pan in the TGA/DSC furnace.
-
Purge the furnace with the inert gas at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 400°C at a controlled heating rate (e.g., 10°C/min).
-
Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature.
-
Analyze the resulting curves to determine the onset temperatures of dehydration (endothermic peak) and decomposition (exothermic peak), as well as the percentage mass loss at each stage.
Data Analysis:
-
The dehydration step will be observed as an endothermic peak on the DSC curve and a corresponding mass loss on the TGA curve between 100-120°C.
-
The decomposition of the anhydrous salt will be identified by a sharp exothermic peak on the DSC curve and a significant mass loss on the TGA curve, typically starting around 250°C.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the unexpected decomposition of this compound.
References
proper storage and handling procedures for hygroscopic calcium chlorate dihydrate
Technical Support Center: Calcium Chlorate (B79027) Dihydrate
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of hygroscopic calcium chlorate dihydrate, including troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Storage & Stability
Q1: Why has my container of this compound become wet or turned into a liquid?
A1: This is a common issue caused by the compound's hygroscopic nature. This compound readily absorbs moisture from the atmosphere.[1][2] If the container is not sealed tightly or is stored in a humid environment, the material will attract water molecules from the air, eventually dissolving into a solution.[1][3] To prevent this, always ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.[3][4][5]
Q2: The material in my container is clumpy and hard. Is it still viable for my experiment?
A2: Clumping indicates that the material has absorbed some moisture. While it may not be fully compromised, the water content is no longer consistent with the dihydrate form, which can significantly impact experimental accuracy, especially for reactions sensitive to water or requiring precise molar concentrations. It is highly recommended to determine the actual water content before use or to use a fresh, properly stored supply.
Q3: What are the ideal storage conditions for this compound?
A3: The ideal storage conditions are in a tightly sealed container in a cool, dry, well-ventilated place, protected from physical damage.[3] Avoid areas with high humidity.[6][7] The dihydrate form is the stable phase at ambient temperatures.[8]
Q4: How does temperature affect the stability of this compound?
A4: The dihydrate form is stable at ambient temperatures.[8] However, thermogravimetric analysis (TGA) shows that it begins to lose its two water molecules between 100°C and 120°C.[8] Following this dehydration, the anhydrous calcium chlorate is stable until it starts to decompose at higher temperatures, typically between 250°C and 300°C.[8] When heated to decomposition, it can emit toxic fumes.[3][9]
Handling & Safety
Q5: What personal protective equipment (PPE) is mandatory when handling this compound?
A5: When handling this compound, you should always wear:
-
Eye Protection: Chemical safety goggles or a full-face shield are necessary to protect against dust or splashes.[3][10]
-
Body Covering: Clean, body-covering clothing is recommended.[3]
-
Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator should be used.[3]
Q6: What are the major chemical incompatibilities I should be aware of?
A6: Calcium chlorate is a strong oxidizer and must be kept separate from several substance classes to avoid dangerous reactions:
-
Combustible and Organic Materials: Forms flammable and potentially explosive mixtures.[9][12]
-
Strong Acids (especially Sulfuric Acid): Contact can cause fires or explosions.[9][13]
-
Ammonium (B1175870) Compounds: Can lead to spontaneous decomposition and ignition due to the formation of unstable ammonium chlorate.[9][13]
-
Finely Divided Metals: Poses a risk of fire or explosion.[12]
Q7: How should I properly clean up a spill of this compound?
A7: For a dry spill, first evacuate any personnel not wearing appropriate PPE from the area.[12] Remove all sources of ignition.[12] Carefully sweep up the spilled solid, avoiding dust creation, and place it into a suitable, covered container for disposal.[3][12] Ventilate the area and wash the spill site after the material has been collected.[12] Note that dust deposits on floors can absorb moisture and create a slipping hazard.[3] Disposal may need to be handled as hazardous waste; consult your local environmental regulations.[12]
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Chemical Formula | Ca(ClO₃)₂ · 2H₂O | [2] |
| Molar Mass | 243.01 g/mol | [2] |
| Appearance | White, monoclinic crystals | [2][14] |
| Density | 2.711 g/cm³ | [2][14] |
| Decomposition Start | Dehydration begins at 100°C; Anhydrous form decomposes above 250°C | [2][8] |
| Solubility in Water | 197 g/100 g water at 25°C | [9] |
| Solubility in Other | Soluble in ethanol (B145695) and acetone | [2][14] |
Experimental Protocols
Methodology: Gravimetric Determination of Water Content
This protocol details a procedure to quantify the water content of a this compound sample that is suspected of having absorbed excess moisture.
Objective: To determine the percentage of water in a sample of this compound by heating it to drive off the water of hydration and measuring the mass loss.
Materials:
-
This compound sample
-
Porcelain crucible and lid
-
Analytical balance (readable to 0.0001 g)
-
Drying oven capable of maintaining 120°C ± 5°C
-
Desiccator with a desiccant (e.g., anhydrous calcium sulfate)
-
Crucible tongs
Procedure:
-
Crucible Preparation: Clean and dry a porcelain crucible and its lid. Heat them in the drying oven at 120°C for 30 minutes to ensure they are completely dry.
-
Initial Weighing: Using crucible tongs, transfer the hot crucible and lid to a desiccator and allow them to cool to room temperature (approximately 20-30 minutes). Once cooled, weigh the empty crucible and lid on an analytical balance. Record this mass as M₁.
-
Sample Preparation: Add approximately 2-3 grams of the this compound sample to the crucible. Weigh the crucible, lid, and sample together. Record this mass as M₂.
-
Heating: Place the crucible with the sample (with the lid slightly ajar to allow water vapor to escape) into the drying oven set to 120°C. Heat the sample for at least 2 hours. This temperature is sufficient to drive off the water of hydration without decomposing the anhydrous salt.[8]
-
Cooling: After heating, use tongs to carefully move the crucible and lid to the desiccator. Allow it to cool completely to room temperature.
-
Final Weighing: Once cooled, weigh the crucible, lid, and the now-anhydrous sample. Record this mass as M₃.
-
Heating to Constant Mass (Optional but Recommended): To ensure all water has been removed, repeat steps 4-6 for 30-minute heating intervals until two consecutive weighings are within 0.001 g of each other. Use the final stable mass as M₃.
-
Calculation:
-
Mass of water lost = M₂ - M₃
-
Initial mass of sample = M₂ - M₁
-
Percentage of water (%) = [ ( M₂ - M₃ ) / ( M₂ - M₁ ) ] * 100
-
Expected Result: The theoretical mass loss for the two water molecules in pure this compound is approximately 14.8%.[8] A higher result indicates the absorption of excess atmospheric moisture.
Visual Workflow
The following diagram illustrates the logical workflow for proper storage and handling of this compound to ensure experimental integrity and safety.
Caption: Workflow for safe handling of this compound.
References
- 1. crecompany.com [crecompany.com]
- 2. This compound [chemister.ru]
- 3. technopharmchem.com [technopharmchem.com]
- 4. echemi.com [echemi.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. chiefmedical.com [chiefmedical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. This compound | 10035-05-9 | Benchchem [benchchem.com]
- 9. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. nj.gov [nj.gov]
- 13. Calcium chlorate - Wikipedia [en.wikipedia.org]
- 14. This compound | 10035-05-9 [amp.chemicalbook.com]
Technical Support Center: Optimizing Recrystallization of Calcium Chlorate Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization of pure calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing calcium chlorate dihydrate?
A1: The primary goal is to purify the compound by removing impurities. A common impurity in commercially available calcium chlorate is calcium chloride (CaCl₂), which can be effectively separated through a carefully controlled recrystallization process.[1][2]
Q2: What is the key principle behind the purification of this compound by recrystallization?
A2: The purification relies on the difference in solubility between calcium chlorate and its impurities (like calcium chloride) in a given solvent (typically water) at different temperatures. By dissolving the impure compound in a hot solvent and then allowing it to cool, the less soluble compound (this compound) will crystallize out, leaving the more soluble impurities in the solution.
Q3: Why is it important to control the temperature during the recrystallization of calcium chlorate?
A3: Temperature control is critical for two main reasons. Firstly, the solubility of calcium chlorate is highly dependent on temperature. Secondly, the hydration state of the crystallizing calcium chlorate is temperature-dependent. To obtain the dihydrate form, crystallization should be conducted below 60°C.[1] Above this temperature, the anhydrous form is favored.[2]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Water is the most common and effective solvent for the recrystallization of this compound due to the compound's high solubility and the significant temperature dependence of this solubility.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. Cooling is too rapid. 3. The solution is still too warm. | 1. Reduce solvent volume: Reheat the solution to evaporate some of the water and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound. 3. Cool further: Place the solution in an ice bath to lower the temperature, but do so slowly to avoid forming small, impure crystals. |
| Crystals form too quickly, appearing as a fine powder. | 1. The solution is too concentrated. 2. Cooling is too rapid. | 1. Add more solvent: Reheat the mixture to dissolve the precipitate, add a small amount of additional hot water, and then cool slowly. 2. Slow down the cooling process: Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help. |
| The product appears oily or as a viscous liquid ("oiling out"). | 1. The melting point of the impure solid is lower than the crystallization temperature. 2. High concentration of impurities. | 1. Reheat and dilute: Reheat the solution until the oil dissolves, add more solvent, and attempt to recrystallize. 2. Use a different solvent system: While water is standard, for highly impure samples, alternative solvent systems could be explored, though this is less common for this specific compound. |
| The final product is still impure (e.g., contains significant amounts of calcium chloride). | 1. Inefficient separation of mother liquor. 2. Co-crystallization of impurities. | 1. Improve filtration and washing: Ensure the crystals are thoroughly washed with a small amount of ice-cold deionized water after filtration. 2. Repeat the recrystallization: A second recrystallization step will further enhance the purity of the final product. |
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g of solution) |
| 0.5 | 63.0 |
| 25 | 66.0 |
| 93 | 78.0 |
Data sourced from ChemicalBook.
Experimental Protocols
Protocol 1: Recrystallization of this compound to Remove Calcium Chloride
Objective: To purify technical-grade calcium chlorate containing calcium chloride as a primary impurity.
Materials:
-
Impure calcium chlorate
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Beakers
Methodology:
-
Dissolution: Place the impure calcium chlorate in an Erlenmeyer flask. Add a minimal amount of deionized water and gently heat the mixture while stirring until the solid is completely dissolved. To ensure the dihydrate form is obtained, maintain the temperature below 60°C.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor which contains the dissolved impurities.
-
Drying: Dry the purified crystals. Note that this compound is hygroscopic, so drying should be done in a desiccator or under vacuum at a low temperature to prevent decomposition (the dihydrate decomposes above 100°C).[1]
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
removal of calcium chloride impurity from calcium chlorate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of calcium chloride impurities during calcium chlorate (B79027) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing calcium chloride impurity from a calcium chlorate solution?
A1: The most common and effective method is fractional crystallization. This technique leverages the differences in solubility between calcium chlorate and calcium chloride in water at various temperatures to selectively crystallize one compound while leaving the other in solution.[1][2][3]
Q2: How does the presence of calcium chloride affect the crystallization of calcium chlorate?
A2: The presence of calcium chloride can significantly influence the crystallization process. The relative molar ratio of calcium chloride to calcium chlorate in the solution determines which salt will crystallize first upon concentration and cooling.[1][2] For instance, in solutions with a high ratio of chloride to chlorate, calcium chloride may crystallize first.[1]
Q3: At what temperature should I crystallize calcium chlorate to minimize calcium chloride contamination?
A3: To obtain purified calcium chlorate, crystallization of calcium chlorate dihydrate (Ca(ClO₃)₂·2H₂O) should be carried out at temperatures below 60-67°C.[1][2][3] Recrystallization at temperatures above this range can yield the anhydrous form, which may be advantageous for drying.[3]
Q4: What is the expected purity of calcium chlorate after a single crystallization step?
A4: The initial crude crystals of calcium chlorate, after separation from the mother liquor, may still contain about 4 to 6 percent of calcium chloride as an impurity.[2][3] Further recrystallization is often necessary to achieve higher purity.
Q5: Can I use a chemical method to remove calcium chloride?
A5: While fractional crystallization is the primary physical method, chemical conversion can also be employed. For instance, adding a solution of an alkali carbonate, like sodium carbonate, will precipitate calcium carbonate, leaving the more soluble alkali chlorate in the solution.[4] However, this changes the desired final product from calcium chlorate to an alkali chlorate.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of calcium chlorate crystals. | The solution was not sufficiently concentrated before cooling. | Evaporate more water from the solution to increase the concentration of calcium chlorate before initiating crystallization.[1] |
| The cooling process was too rapid. | Employ a slower cooling rate to allow for the formation of larger, purer crystals. | |
| Crystals are heavily contaminated with calcium chloride. | The initial molar ratio of calcium chloride to calcium chlorate was too high. | If the chloride to chlorate ratio is high, consider concentrating the solution to first crystallize out a portion of the calcium chloride before proceeding to crystallize the calcium chlorate.[1] |
| Inefficient separation of mother liquor from the crystals. | Ensure thorough filtration and washing of the crystals with a minimal amount of cold, saturated calcium chlorate solution to remove adhering mother liquor rich in calcium chloride. | |
| Difficulty in filtering the crystal slurry. | The crystal slurry is too thick. | The cooling process can be conducted in stages. Cool the solution to an intermediate temperature below 60°C, separate the initial crop of crystals, and then cool the mother liquor further to obtain a second crop.[2] |
| The final product is not drying properly and appears fused. | The crude this compound crystals were dried directly at a high temperature. | The crude, moist crystals cannot be dried directly by ordinary means without causing fusion.[3] Purify the crystals by recrystallization first. Recrystallizing above 60-67°C to form the anhydrous salt can facilitate easier drying.[3] |
Quantitative Data Summary
The following table summarizes key solubility and concentration data relevant to the separation process.
| Parameter | Value | Significance | Reference |
| Solubility of Calcium Chlorate in Water | 209 g / 100 ml at 20°C | High solubility allows for the preparation of concentrated solutions for crystallization. | [5] |
| Transition Temperature (Dihydrate to Anhydrous) | ~60 - 67°C | Crystallization below this temperature yields Ca(ClO₃)₂·2H₂O, while above this range, the anhydrous form is obtained.[3] | [1][3] |
| Initial CaCl₂ Impurity in Crude Crystals | 4 - 6% | This is the typical level of contamination after the initial crystallization from the synthesis solution.[2][3] | [2][3] |
Experimental Protocol: Purification of Calcium Chlorate by Recrystallization
This protocol describes the purification of crude calcium chlorate containing calcium chloride impurity.
Objective: To reduce the calcium chloride content in a crude calcium chlorate sample.
Materials:
-
Crude calcium chlorate (containing 4-6% calcium chloride)
-
Distilled water
-
Beakers
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold water or ice bath
Procedure:
-
Dissolution: In a beaker, dissolve the crude calcium chlorate crystals in a sufficient amount of distilled water to form a solution where the molecular ratio of calcium chloride to calcium chlorate is less than 1.[2] Gentle heating and stirring can be applied to facilitate dissolution.
-
Concentration: Heat the solution to evaporate a portion of the water, thereby concentrating the solution until it is saturated with respect to calcium chlorate at a temperature below 60°C.[2]
-
Crystallization: Slowly cool the saturated solution to induce the crystallization of this compound (Ca(ClO₃)₂·2H₂O).[2] A cooling bath can be used to control the cooling rate. Slower cooling generally results in larger and purer crystals.
-
Filtration: Separate the crystallized calcium chlorate from the mother liquor using vacuum filtration with a Buchner funnel.
-
Washing (Optional): To further remove impurities, wash the crystals on the filter with a very small amount of ice-cold distilled water or a cold, saturated pure calcium chlorate solution. This helps to displace the mother liquor which contains a higher concentration of calcium chloride.
-
Drying: Dry the purified calcium chlorate crystals. If the dihydrate was crystallized, be cautious with heating to avoid melting. For obtaining the anhydrous form, recrystallization should be performed at a temperature above 67°C.[1]
Experimental Workflow
References
- 1. US1887809A - Manufacture of calcium chlorate - Google Patents [patents.google.com]
- 2. US1949204A - Purifying calcium chlorate - Google Patents [patents.google.com]
- 3. US1893740A - Purification of calcium chlorate - Google Patents [patents.google.com]
- 4. Calcium chlorate - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
controlling crystallization temperature for desired calcium chlorate hydrate form
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the crystallization temperature to obtain desired calcium chlorate (B79027) (Ca(ClO₃)₂) hydrate (B1144303) forms. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the different hydrate forms of calcium chlorate?
Calcium chlorate can exist in several hydrated forms, with the most common being the dihydrate, tetrahydrate, and hexahydrate. The stability of each form is dependent on the temperature.[1][2] The dihydrate is the stable form at ambient temperatures.[1]
Q2: At what temperatures are the different calcium chlorate hydrates stable?
The stable temperature ranges for the primary hydrate forms of calcium chlorate are as follows:
-
Hexahydrate (Ca(ClO₃)₂ · 6H₂O): Stable from -40.3°C to -27.2°C.[2]
-
Tetrahydrate (Ca(ClO₃)₂ · 4H₂O): Stable in the temperature range of -27.2°C to -6.8°C.[2]
-
Dihydrate (Ca(ClO₃)₂ · 2H₂O): Stable up to approximately 76°C.[1]
Q3: How can I crystallize the anhydrous form of calcium chlorate?
The anhydrous form of calcium chlorate can be obtained by crystallization from a solution at temperatures above the transition point of the dihydrate, which is approximately 60-67°C.[1] Upon cooling, the anhydrous crystals may absorb any remaining mother liquor through rehydration.[1]
Q4: What happens when calcium chlorate dihydrate is heated?
When heated, this compound first loses its two water molecules to form the anhydrous salt. This dehydration process typically occurs between 100°C and 120°C.[1] Upon further heating, the anhydrous calcium chlorate will decompose.[1][3]
Q5: Are there any safety concerns when working with calcium chlorate?
Yes, calcium chlorate is a strong oxidizer and can form explosive mixtures with combustible materials.[3][4] It is important to avoid contact with strong sulfuric acid, as this can cause fires or explosions.[4] When heated to decomposition, it emits toxic fumes.[3] Always consult the Safety Data Sheet (SDS) before handling this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Formation of an undesired hydrate form | Incorrect crystallization temperature. | Carefully control and monitor the temperature of the crystallization solution to remain within the stability range of the desired hydrate. |
| Fluctuation in temperature during crystallization. | Use a temperature-controlled bath or chamber to maintain a stable temperature throughout the crystallization process. | |
| No crystals are forming | Solution is not supersaturated. | Concentrate the solution by gentle evaporation of the solvent before cooling. |
| Cooling rate is too fast. | Employ a slower cooling rate to allow for crystal nucleation and growth. | |
| Presence of impurities inhibiting crystallization. | Use high-purity calcium chlorate and solvent for the preparation of the solution. | |
| Formation of a mixture of hydrates | Crystallization temperature is near a transition point. | Set the crystallization temperature firmly within the stability range of a single hydrate form, avoiding the boundaries between different hydrate phases. |
Quantitative Data Summary
The following table summarizes the key temperature ranges for the stability and formation of different calcium chlorate hydrate forms.
| Hydrate Form | Chemical Formula | Stable Temperature Range for Crystallization | Dehydration Temperature |
| Hexahydrate | Ca(ClO₃)₂ · 6H₂O | -40.3°C to -27.2°C[2] | - |
| Tetrahydrate | Ca(ClO₃)₂ · 4H₂O | -27.2°C to -6.8°C[2] | - |
| Dihydrate | Ca(ClO₃)₂ · 2H₂O | Up to 76°C[1] | 100°C - 120°C[1] |
| Anhydrous | Ca(ClO₃)₂ | Above 60-67°C[1] | - |
Experimental Protocols
1. Preparation of this compound (Ca(ClO₃)₂ · 2H₂O)
-
Objective: To crystallize the dihydrate form of calcium chlorate, which is stable at ambient temperatures.
-
Methodology:
-
Prepare a saturated solution of calcium chlorate in distilled water at a temperature slightly above room temperature (e.g., 30-40°C) to ensure complete dissolution.
-
Filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature (approximately 20-25°C). To control the cooling rate, the vessel can be placed in an insulated container.
-
Crystallization of the dihydrate should occur as the solution cools and becomes supersaturated.
-
If no crystals form, introduce a seed crystal of this compound to induce crystallization.
-
Once crystallization is complete, separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any adhering mother liquor.
-
Dry the crystals in a desiccator at room temperature.
-
2. Preparation of Calcium Chlorate Tetrahydrate (Ca(ClO₃)₂ · 4H₂O)
-
Objective: To crystallize the tetrahydrate form of calcium chlorate by controlling the temperature within its stability range.
-
Methodology:
-
Prepare a concentrated solution of calcium chlorate in distilled water.
-
Cool the solution to a temperature within the stability range of the tetrahydrate, which is -27.2°C to -6.8°C.[2] A cryo-cooler or a cooling bath with a suitable solvent (e.g., ethylene (B1197577) glycol/water mixture) is recommended for precise temperature control.
-
Maintain the temperature within this range and allow for crystallization to occur. Slow cooling within this range is preferable.
-
Induce crystallization with a seed crystal if necessary.
-
Separate the crystals from the cold mother liquor using a pre-cooled filtration apparatus.
-
Wash the crystals with a small amount of a pre-cooled solvent in which calcium chlorate has low solubility, if available, or quickly with ice-cold distilled water.
-
Dry the crystals under vacuum at a low temperature to prevent dehydration.
-
3. Preparation of Calcium Chlorate Hexahydrate (Ca(ClO₃)₂ · 6H₂O)
-
Objective: To crystallize the hexahydrate form of calcium chlorate at low temperatures.
-
Methodology:
-
Prepare a concentrated aqueous solution of calcium chlorate.
-
Cool the solution to the stability range of the hexahydrate, which is -40.3°C to -27.2°C.[2] This will require a low-temperature cooling system.
-
Maintain the solution at the target temperature to allow for the formation of hexahydrate crystals.
-
Due to the low temperatures, the viscosity of the solution may increase, so gentle agitation may be necessary to promote uniform crystallization.
-
Separate the crystals from the mother liquor using a filtration apparatus designed for low-temperature operation.
-
Wash and dry the crystals under conditions that prevent the loss of water of hydration.
-
Visualizations
Caption: Relationship between crystallization temperature and the resulting form of calcium chlorate hydrate.
References
Technical Support Center: Mitigating Corrosion in Calcium Chlorate Solutions
This guide is intended for researchers, scientists, and drug development professionals working with calcium chlorate (B79027) (Ca(ClO₃)₂) solutions. It provides troubleshooting advice and answers to frequently asked questions to help mitigate corrosion-related issues during experiments. Given that calcium chlorate is a strong oxidizing agent, careful material selection and handling are critical to ensure experimental integrity and safety.
Troubleshooting Guide
This section addresses specific corrosion problems that may arise during your experiments.
Question: Why are there sudden rust-colored spots or pits on my 300-series stainless steel (e.g., 304, 316) equipment?
Answer: This is likely pitting corrosion. Calcium chlorate solutions are aggressive towards many metals, including standard grades of stainless steel. The chlorate ion is a strong oxidizer, and the presence of chloride ions can break down the passive protective layer of stainless steel, leading to localized corrosion in the form of small pits.[1]
-
Immediate Steps:
-
Immediately transfer the calcium chlorate solution to a container made of a more resistant material (see Material Compatibility Tables below).
-
Clean the affected stainless steel surface to remove all traces of the solution.
-
Inspect the equipment for the depth of the pitting. Deep pits can compromise the structural integrity of the equipment.
-
-
Long-Term Prevention:
-
Upgrade Material: Switch to more corrosion-resistant alloys. For chloride-containing and oxidizing environments, consider high-chromium and molybdenum alloys or titanium.
-
Control Temperature: Elevated temperatures can significantly accelerate corrosion rates.[1] Conduct experiments at the lowest feasible temperature.
-
Avoid Contamination: Ensure the solution is free from other corrosive contaminants.
-
Question: The color of my calcium chlorate solution has changed (e.g., to a yellowish or brownish tint) after being in contact with metal equipment. What does this mean?
Answer: A change in solution color is often an indicator of corrosion. The discoloration is likely due to the formation of metal ions as the equipment corrodes and dissolves into the solution. For example, a yellowish tint can indicate the presence of ferric (iron) ions from the corrosion of steel.
-
Troubleshooting Steps:
-
Confirm the Source: Verify that the color change is not due to a reaction within your experiment itself.
-
Assess Equipment: Visually inspect all surfaces that were in contact with the solution for signs of corrosion, such as etching, pitting, or loss of material.
-
Solution Analysis (Optional): If your experimental parameters allow, you can analyze the solution using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) to identify the specific metal ions present.
-
Material Re-evaluation: The observed corrosion indicates that your current equipment material is not suitable for the experimental conditions. Consult the Material Compatibility Tables to select a more appropriate material.
-
Question: I'm observing corrosion in a crevice, such as under a gasket or bolt head. Why is it happening there specifically?
Answer: This is known as crevice corrosion. These confined spaces are particularly susceptible to corrosion because the solution within the crevice can become stagnant. This leads to a depletion of oxygen and a concentration of chloride ions, creating a highly acidic and corrosive microenvironment that rapidly attacks the metal surface.
-
Mitigation Strategies:
-
Design Modification: If possible, use equipment designs that minimize or eliminate crevices. Welded joints are often preferable to bolted or gasketed connections.
-
Proper Sealing: Ensure gaskets are properly seated and create a complete seal to prevent the ingress of the solution.
-
Material Selection: Use materials that are resistant to crevice corrosion in chloride environments.
-
Regular Cleaning: If feasible, regularly clean and inspect areas with crevices to prevent the buildup of corrosive species.
-
Frequently Asked Questions (FAQs)
Q1: What materials are most compatible with calcium chlorate solutions?
A1: Material selection is the primary defense against corrosion. Compatibility depends on factors like concentration, temperature, and exposure time. Based on available data, the following recommendations can be made:
-
Metals: Titanium and certain high-performance alloys show good resistance. Standard stainless steels (like 304 and 316) have limited resistance and are susceptible to pitting.[1] Aluminum and copper alloys should generally be avoided.[2]
-
Plastics and Elastomers: Many plastics like PVC, Polypropylene, and Teflon (PTFE) offer good resistance. For elastomers, Viton® and Kalrez® are often suitable for sealing applications.[3] Always verify compatibility for your specific operating conditions.
Q2: Can I use corrosion inhibitors with calcium chlorate solutions?
A2: Caution is strongly advised. Calcium chlorate is a powerful oxidizing agent. Many common corrosion inhibitors, especially organic ones, can be oxidized and destroyed by the chlorate, rendering them ineffective.[4] In a worst-case scenario, a reaction between an organic inhibitor and calcium chlorate could be hazardous. There is limited published data on inhibitors specifically validated for calcium chlorate solutions. If you must consider an inhibitor, it should be an inorganic, oxidation-resistant compound. Extensive compatibility and effectiveness testing is mandatory before use in any critical application.
Q3: How should I store calcium chlorate solutions to minimize corrosion of storage containers?
A3: Proper storage is crucial for both safety and preventing corrosion.
-
Store in tightly closed containers made of compatible materials (e.g., glass, Teflon®, or a resistant plastic).[5]
-
Keep containers in a cool, dry, and well-ventilated area.[5][6]
-
Avoid storage on wooden floors or near any organic, flammable, or chemically active materials (such as acids or powdered metals) to prevent violent reactions.[2]
-
Ensure the storage environment has controlled humidity, as calcium chlorate can absorb moisture from the air, which may accelerate corrosion.[7]
Q4: Does the concentration of the calcium chlorate solution affect the corrosion rate?
A4: Yes, the concentration of dissolved species, including chlorate and chloride ions, can significantly influence the corrosivity (B1173158) of the solution. However, the relationship may not be linear. In some cases, higher concentrations can lead to higher corrosion rates. It is essential to test materials under conditions that closely mimic the concentrations used in your experiments.
Q5: What are the primary safety concerns when handling corrosive calcium chlorate solutions?
A5: Calcium chlorate is a strong oxidizer and can cause fires or explosions if it comes into contact with incompatible materials.[2] It is also a chemical irritant. Always use appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles with side-shields or a face shield.[2]
-
Impervious gloves (check compatibility charts for the right material).
-
A lab coat or chemical-resistant apron. Work in a well-ventilated area, such as a chemical fume hood.[2][6] Ensure that emergency eyewash stations and safety showers are readily accessible.[5]
Data Presentation: Material Compatibility
The following tables summarize the compatibility of various materials with calcium chlorate solutions based on published data. These ratings are for general guidance; always perform specific testing for your application's temperature, pressure, and concentration.
Table 1: Metals Compatibility with Calcium Chlorate Solutions
| Material | Compatibility Rating | Notes |
| Stainless Steel 304 | C (Fair to Poor) | Susceptible to pitting corrosion.[1][8][9] |
| Stainless Steel 316 | B/C (Good to Fair) | Better than 304 but still at risk of pitting.[1][8][9] |
| Aluminum | D (Severe Effect) | Not recommended.[8] |
| Brass | C (Fair) | Moderate effect.[8] |
| Titanium | A (Excellent) | Generally considered resistant.[9] |
| Hastelloy C | A (Excellent) | Generally considered resistant.[9] |
Rating Key: A = Excellent, B = Good (Minor Effect), C = Fair (Moderate Effect, Not Recommended for Continuous Use), D = Severe Effect (Not Recommended).
Table 2: Plastics and Elastomers Compatibility with Calcium Chlorate Solutions
| Material | Compatibility Rating |
| EPDM | A (Excellent)[8] |
| Neoprene | A (Excellent)[8] |
| Nitrile (Buna-N) | C (Fair)[8] |
| Polypropylene | A (Excellent)[9] |
| PVC | A (Excellent)[9] |
| Silicone | A (Excellent)[3][8] |
| Teflon® (PTFE) | A (Excellent)[9] |
| Viton® (FKM) | A (Excellent)[8] |
Experimental Protocols
Protocol 1: Weight Loss Corrosion Test (Adapted from ASTM G31)
This protocol provides a basic framework for determining the general corrosion rate of a material in a calcium chlorate solution.
1. Specimen Preparation: a. Cut test specimens (coupons) of the material to be tested to a known surface area. b. Smooth any sharp edges with fine-grit sandpaper. c. Clean the coupons thoroughly with a non-corrosive detergent, rinse with deionized water, then with acetone (B3395972) or ethanol, and dry completely. d. Weigh each coupon to at least four decimal places (W₁).
2. Experimental Setup: a. Place the calcium chlorate solution of the desired concentration and volume into a sealed test vessel made of a non-reactive material (e.g., glass). b. Suspend the coupon in the solution using a non-metallic holder (e.g., PTFE string) so that it is fully immersed and not touching the sides or bottom of the vessel. c. Place the vessel in a temperature-controlled environment (e.g., water bath, incubator) for the duration of the test (e.g., 24, 48, or 100 hours).
3. Post-Test Evaluation: a. After the exposure time, carefully remove the coupon from the solution. b. Clean the coupon according to ASTM G1 standards to remove corrosion products without removing the base metal. This may involve gentle scrubbing with a soft brush or using specific chemical cleaning solutions appropriate for the metal. c. Rinse thoroughly, dry, and re-weigh the coupon (W₂).
4. Corrosion Rate Calculation: Calculate the corrosion rate in millimeters per year (mm/y) using the formula: Corrosion Rate = (8.76 × 10⁴ × (W₁ - W₂)) / (A × T × D) Where:
- W₁ = Initial weight (g)
- W₂ = Final weight (g)
- A = Surface area of the coupon (cm²)
- T = Exposure time (hours)
- D = Density of the material (g/cm³)
Protocol 2: Visual Inspection for Pitting (Adapted from ASTM G46)
This protocol is for the qualitative assessment of localized corrosion.
1. Specimen Exposure: Follow steps 1 and 2 from the Weight Loss protocol.
2. Surface Examination: a. After the exposure period, remove and clean the specimen as described above. b. Visually examine the surface under good lighting, with and without magnification (a 10x-20x stereomicroscope is recommended). c. Document the presence of any pits, noting their density (number of pits per unit area), size, and shape. d. Take high-resolution photographs for your records.
3. Pit Depth Measurement (Optional): If significant pitting is observed, the depth of the pits can be measured using a metallurgical microscope with a calibrated focusing mechanism or a profilometer to assess the severity of the localized attack.
Visualizations
Caption: Troubleshooting workflow for diagnosing corrosion issues.
Caption: Logical workflow for material selection.
References
- 1. Stainless Steel – Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 2. echemi.com [echemi.com]
- 3. jehbco.com.au [jehbco.com.au]
- 4. Corrosion inhibitor - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 7. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 8. emerson.com [emerson.com]
- 9. acess.nl [acess.nl]
Validation & Comparative
A Comparative Analysis of the Oxidizing Potential of Calcium Chlorate and Sodium Chlorate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the oxidizing potential of calcium chlorate (B79027) and sodium chlorate, focusing on their electrochemical properties, physicochemical characteristics, and practical applications. While both compounds derive their oxidizing power from the chlorate anion (ClO₃⁻), their performance as oxidizing agents can differ significantly due to the influence of the cation (Ca²⁺ vs. Na⁺) on their physical properties.
Electrochemical Basis of Oxidizing Potential
The intrinsic oxidizing strength of both calcium chlorate and sodium chlorate is determined by the standard electrode potential of the chlorate ion. The relevant half-reaction in acidic solution is:
ClO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Cl⁻(aq) + 3H₂O(l)
The standard reduction potential for this reaction is approximately +1.45 V , indicating that the chlorate ion is a strong oxidizing agent. Since the cation (Ca²⁺ or Na⁺) is not directly involved in the redox reaction, the theoretical oxidizing potential of both compounds is identical under standard conditions. However, practical performance is heavily influenced by other factors.
Physicochemical Properties
The differing properties of the calcium and sodium cations lead to variations in the physical characteristics of the corresponding chlorate salts. These differences can have a substantial impact on their handling, storage, and effectiveness in various experimental and industrial settings.
| Property | Calcium Chlorate (Ca(ClO₃)₂) | Sodium Chlorate (NaClO₃) | Significance in Oxidizing Potential |
| Molar Mass | 206.98 g/mol | 106.44 g/mol | Affects the mass of compound required to achieve a specific molar concentration of chlorate ions. |
| Appearance | White crystalline solid.[1][2] | White crystalline solid.[3] | - |
| Solubility in Water | 209 g/100 mL (20 °C).[1] | Readily soluble.[4] | High solubility allows for the preparation of concentrated solutions, potentially leading to faster reaction rates. |
| Melting/Decomposition Point | 150 °C (dihydrate, decomp.); 325 °C (anhydrous).[1] | Decomposes above 250-300 °C.[3][4] | Thermal stability is a critical safety parameter. Lower decomposition temperatures may be advantageous for applications requiring thermal initiation. |
| Hygroscopicity | Deliquescent (highly hygroscopic).[1] | Hygroscopic.[4] | Calcium chlorate's greater tendency to absorb moisture can lead to caking and make accurate weighing difficult. This can also lead to the formation of a solution, which may alter its reactivity. |
Experimental Performance and Protocols
In a practical setting, the choice between calcium chlorate and sodium chlorate as an oxidizing agent would depend on the specific requirements of the reaction:
-
Aqueous Reactions: Both are highly soluble in water, making them suitable for reactions in aqueous media. Sodium chlorate's lower hygroscopicity might offer an advantage in terms of ease of handling and precise concentration control.
-
Pyrotechnics and Solid-State Reactions: Calcium chlorate is used in pyrotechnics, where it acts as an oxidizer and imparts a pink color to the flame.[1] However, its high hygroscopicity is a significant drawback, as moisture can degrade the performance and stability of pyrotechnic mixtures.[1][7] Sodium chlorate is also used in pyrotechnics and explosives.[3][4]
-
Industrial Applications: Sodium chlorate is the dominant compound used for the industrial-scale production of chlorine dioxide, a key bleaching agent in the pulp and paper industry.[8][9] This is largely due to its cost-effectiveness and the well-established manufacturing processes.
Proposed Experimental Protocol for Comparative Analysis
To definitively compare the oxidizing potential of calcium chlorate and sodium chlorate in a laboratory setting, the following experimental protocol could be employed:
-
Objective: To compare the rate of oxidation of a model substrate (e.g., a dye or a readily oxidizable organic compound) by equimolar solutions of calcium chlorate and sodium chlorate.
-
Materials:
-
Calcium chlorate
-
Sodium chlorate
-
Model substrate (e.g., indigo (B80030) carmine)
-
Spectrophotometer
-
Thermostated reaction vessel
-
Standard laboratory glassware and reagents for preparing solutions.
-
-
Procedure:
-
Prepare equimolar aqueous solutions of calcium chlorate and sodium chlorate.
-
Prepare a stock solution of the model substrate.
-
In a thermostated cuvette, mix a known volume of the substrate solution with a known volume of the oxidizing agent solution.
-
Immediately begin monitoring the absorbance of the substrate at its λmax using the spectrophotometer.
-
Record the change in absorbance over time.
-
Repeat the experiment for the other oxidizing agent under identical conditions (temperature, concentration, pH).
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial rate of reaction from the slope of the curve at t=0.
-
Compare the initial rates to determine which chlorate salt provides a faster oxidation under the tested conditions.
-
Visualizations
Logical Relationship Diagram
The following diagram illustrates the factors influencing the practical oxidizing potential of a metal chlorate salt.
Caption: Factors influencing the oxidizing potential of metal chlorates.
Experimental Workflow Diagram
This diagram outlines a general workflow for comparing the oxidizing strength of two compounds.
Caption: Experimental workflow for comparing oxidizing agents.
Conclusion
References
- 1. Calcium chlorate - Wikipedia [en.wikipedia.org]
- 2. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. SODIUM CHLORATE - Ataman Kimya [atamanchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Whats wrong in this reaction? It cant be so easy! (Ca(ClO3)2 from Ca(ClO)2) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. nouryon.com [nouryon.com]
- 9. Sodium chlorate - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Alternative Oxidizing Agents for Calcium Chlorate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is paramount for achieving desired chemical transformations with high efficiency, selectivity, and safety. While calcium chlorate (B79027) is a potent oxidizing agent, its application in modern organic synthesis is virtually nonexistent, with its use largely confined to pyrotechnics and as a herbicide.[1][2][3] This guide provides a comprehensive evaluation of common and greener alternative oxidizing agents frequently employed in research, focusing on the widely studied oxidation of primary alcohols to aldehydes as a model reaction.
Performance Comparison of Oxidizing Agents
The efficacy of an oxidizing agent is determined by several factors, including its reactivity, selectivity, operational simplicity, cost, and environmental impact. Below is a comparative summary of various oxidizing agents for the oxidation of a primary alcohol, such as benzyl (B1604629) alcohol, to the corresponding aldehyde.
| Oxidizing Agent System | Typical Reaction Time | Typical Temperature (°C) | Yield (%) | Selectivity for Aldehyde (%) | Relative Cost | Key Safety & Waste Considerations |
| Calcium Chlorate | - | - | - | - | Low | Strong oxidizer, risk of explosion with combustible materials. Not used in modern synthesis.[1][2][4] |
| Potassium Permanganate (B83412) (KMnO₄) | 1-24 h | 0 - rt | Variable, often over-oxidizes | Low to moderate | Low | Strong oxidizer. Can be difficult to control, leading to over-oxidation to carboxylic acid.[5][6] |
| Pyridinium Chlorochromate (PCC) | 1-3 h | rt | 80-95 | High | Moderate | Toxic and carcinogenic chromium waste, requiring specialized disposal.[7][8][9][10] |
| Swern Oxidation (DMSO, (COCl)₂) | 0.5-2 h | -78 to rt | 85-95 | High | Low | Produces foul-smelling dimethyl sulfide. Requires cryogenic temperatures. |
| Dess-Martin Periodinane (DMP) | 0.5-3 h | rt | 90-98 | High | High | Can be explosive under certain conditions. Generates iodine-containing waste. |
| TEMPO/NaOCl | 0.5-2 h | 0 - rt | 90-98 | High | Moderate | Generation of chlorinated byproducts. |
| Oxone® (KHSO₅) | 1-5 h | rt | 80-95 | Moderate to High | Low | Byproducts are generally considered environmentally benign salts.[11] |
| Hydrogen Peroxide (H₂O₂) (with catalyst) | 1-12 h | rt - 80 | 80-95 | High | Low | "Green" oxidant, with water as the primary byproduct. Requires a catalyst.[12][13][14] |
| Molecular Oxygen (O₂) (with catalyst) | 3-24 h | 25-100 | 60-99 | High | Very Low | The ultimate "green" oxidant. Often requires elevated pressure and a catalyst.[15][16][17] |
Note: Yields and reaction conditions are typical and can vary significantly depending on the substrate and specific protocol used. "rt" denotes room temperature.
Experimental Protocols for Key Oxidation Reactions
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the oxidation of a primary alcohol using some of the discussed oxidizing agents.
Potassium Permanganate (KMnO₄) Oxidation
Reaction: Oxidation of a primary alcohol to a carboxylic acid (over-oxidation is common).
Protocol:
-
Dissolve the primary alcohol (1 equivalent) in a suitable solvent (e.g., acetone (B3395972) or a mixture of t-butanol and water).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (approx. 2-3 equivalents) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude carboxylic acid.
Pyridinium Chlorochromate (PCC) Oxidation
Reaction: Selective oxidation of a primary alcohol to an aldehyde.
Protocol:
-
To a stirred suspension of PCC (1.5 equivalents) in dichloromethane (B109758) (DCM) at room temperature, add a solution of the primary alcohol (1 equivalent) in DCM.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil® to remove the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde.
Safety Note: PCC is a suspected carcinogen and all manipulations should be performed in a fume hood with appropriate personal protective equipment. Chromium waste must be disposed of according to institutional guidelines.[7][8][9][10]
Swern Oxidation
Reaction: Mild and selective oxidation of a primary alcohol to an aldehyde.
Protocol:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the primary alcohol (1 equivalent) in anhydrous DCM dropwise, keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (B128534) (5 equivalents) dropwise, allowing the temperature to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude aldehyde.
Dess-Martin Periodinane (DMP) Oxidation
Reaction: Mild and selective oxidation of a primary alcohol to an aldehyde.
Protocol:
-
Dissolve the primary alcohol (1 equivalent) in anhydrous DCM at room temperature.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 0.5-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude aldehyde.
TEMPO-Catalyzed Oxidation with Bleach (NaOCl)
Reaction: "Green" and selective oxidation of a primary alcohol to an aldehyde.
Protocol:
-
In a flask equipped with a magnetic stirrer, dissolve the primary alcohol (1 equivalent), TEMPO (0.01-0.05 equivalents), and potassium bromide (0.1 equivalents) in a mixture of DCM and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (B82951) (bleach, 1.1-1.5 equivalents) containing sodium bicarbonate, maintaining the pH between 8.5 and 9.5.
-
Stir the biphasic mixture vigorously at 0 °C until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with a dilute solution of HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude aldehyde.
Reaction Mechanisms and Experimental Workflows
Visualizing the reaction pathways and experimental setups can aid in understanding the intricacies of each oxidation method.
Caption: A generalized experimental workflow for alcohol oxidation.
Caption: Simplified mechanism of the Swern oxidation.
References
- 1. Calcium chlorate - Wikipedia [en.wikipedia.org]
- 2. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Calcium chlorate, aqueous solution - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. aeonlaboratories.com [aeonlaboratories.com]
- 9. p2infohouse.org [p2infohouse.org]
- 10. beyondbenign.org [beyondbenign.org]
- 11. Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decomposition of Hydrogen Peroxide by Potassium Permanganate - Instructables [instructables.com]
- 13. Impact of the Oxidant Type on the Efficiency of the Oxidation and Removal of Iron Compounds from Groundwater Containing Humic Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina [air.uniud.it]
- 17. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Purity Validation of Calcium Chlorate Dihydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of reagents is a cornerstone of reliable and reproducible research. In the context of drug development and scientific experimentation, the presence of impurities in a compound like calcium chlorate (B79027) dihydrate (Ca(ClO₃)₂·2H₂O) can lead to erroneous results and compromise the integrity of a study. This guide provides a comprehensive comparison of spectroscopic methods for the validation of calcium chlorate dihydrate purity, supported by experimental data and detailed protocols.
Introduction to Purity Analysis of this compound
This compound is a strong oxidizing agent with various industrial applications. Its synthesis, typically involving the reaction of chlorine with a hot suspension of calcium hydroxide (B78521), can lead to the presence of unreacted starting materials and byproducts as impurities. The most common impurities include calcium chloride (CaCl₂) and calcium hydroxide (Ca(OH)₂). Furthermore, exposure to atmospheric carbon dioxide can lead to the formation of calcium carbonate (CaCO₃). Spectroscopic techniques offer rapid and non-destructive methods to identify and, in some cases, quantify these impurities.
Spectroscopic Methods for Purity Assessment
Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint of a compound, allowing for the identification of its constituent functional groups and crystalline structure. These techniques are highly sensitive to the presence of different chemical species, making them ideal for purity assessment.
Raman Spectroscopy
Raman spectroscopy is particularly well-suited for the analysis of inorganic salts. The chlorate ion (ClO₃⁻) exhibits distinct and strong Raman scattering peaks. The presence of impurities such as calcium chloride and calcium hydroxide can be detected by the appearance of their characteristic Raman signals.
Infrared (IR) Spectroscopy
Infrared spectroscopy, specifically FTIR, is another powerful tool for identifying functional groups and water of hydration. The presence of hydroxyl groups in calcium hydroxide and the water molecules in calcium chloride dihydrate can be readily identified by their characteristic absorption bands.
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Primary Application for Purity |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | - High sensitivity to symmetric vibrations of the chlorate ion.- Water is a weak Raman scatterer, minimizing interference.- Non-destructive and requires minimal sample preparation. | - Fluorescence from the sample or impurities can interfere.- Can be less sensitive to hydroxyl groups than IR spectroscopy. | Detection of calcium chloride and calcium carbonate impurities. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | - High sensitivity to polar functional groups like hydroxyl (O-H).- Well-established technique with extensive spectral libraries. | - Water absorption can be strong and may mask other peaks.- Sample preparation can be more involved (e.g., KBr pellets). | Detection of calcium hydroxide and changes in hydration state. |
| Ion Chromatography (IC) | Separation of ions based on their affinity for a stationary phase | - High sensitivity and selectivity for ionic impurities.- Can quantify multiple ionic species in a single run. | - Destructive technique.- Requires more complex instrumentation and sample preparation. | Quantification of chloride and other anionic impurities. |
| Titration | Chemical reaction with a standardized solution | - High accuracy and precision for quantification of known impurities.- Low-cost instrumentation. | - Only applicable for known impurities with a suitable titration reaction.- Can be time-consuming and requires skilled personnel. | Quantification of chlorate and chloride content. |
Experimental Protocols
Raman Spectroscopy
Objective: To identify the presence of calcium chloride and calcium carbonate impurities in this compound.
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.
Procedure:
-
Place a small amount of the this compound sample on a microscope slide.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a range of 100 - 4000 cm⁻¹.
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
Process the spectrum to remove any background fluorescence.
Infrared (IR) Spectroscopy
Objective: To identify the presence of calcium hydroxide and variations in the hydration state.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (using Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over a range of 4000 - 400 cm⁻¹.
-
Clean the ATR crystal after the measurement.
Data Presentation: Characteristic Spectroscopic Peaks
| Compound | Vibrational Mode | Raman Peak (cm⁻¹) | IR Peak (cm⁻¹) |
| This compound | ClO₃⁻ symmetric stretch | ~931 (strong) | - |
| ClO₃⁻ symmetric deformation | ~614 (medium) | - | |
| ClO₃⁻ anti-symmetric deformation | ~478 (medium) | - | |
| ClO₃⁻ asymmetric stretch | - | ~1010 (strong, broad) | |
| O-H stretch (water of hydration) | broad band ~3400-3500 | broad band ~3400-3500 | |
| Calcium Chloride Dihydrate (Impurity) | O-H stretch (water of hydration) | ~3452 (broad) | ~3500-3400 (broad) |
| H-O-H bend (water of hydration) | - | ~1629, ~1618 | |
| Calcium Hydroxide (Impurity) | O-H stretch | - | ~3642 (sharp) |
| Calcium Carbonate (Impurity) | CO₃²⁻ symmetric stretch | ~1080 (strong) | - |
| CO₃²⁻ in-plane bend | ~710 (medium) | - |
Visualization of Analytical Workflow
Confirming the Hydration State of Calcium Chlorate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, accurately determining the hydration state of a compound is critical for characterization, stability studies, and formulation development. This guide provides a comparative analysis of thermogravimetric analysis (TGA) and alternative methods for confirming the hydration state of calcium chlorate (B79027), supported by experimental data and detailed protocols.
Thermogravimetric analysis is a powerful technique that measures the change in mass of a sample as a function of temperature. For hydrated salts like calcium chlorate dihydrate (Ca(ClO₃)₂·2H₂O), TGA can precisely quantify the water of hydration by measuring the mass loss as the water molecules are driven off by heating.
Performance Comparison: TGA vs. Alternative Methods
While TGA is a primary method for this analysis, other techniques such as Differential Scanning Calorimetry (DSC) and Karl Fischer (KF) titration offer complementary information. The choice of method often depends on the specific information required, the nature of the sample, and the available instrumentation.
| Analytical Method | Parameter Measured | Quantitative Data for this compound | Advantages | Limitations |
| Thermogravimetric Analysis (TGA) | Mass change vs. temperature | Dehydration Step: 100°C - 120°C Observed Mass Loss: ~10.2% Theoretical Mass Loss: 14.82% | - High precision and accuracy for mass loss. - Provides information on thermal stability and decomposition profile. - Can distinguish between different types of bound water if dehydration occurs in distinct steps. | - May not distinguish between adsorbed and crystalline water if they evolve at similar temperatures. - Decomposition of the anhydrous salt at higher temperatures can interfere if not well-separated from dehydration. |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. temperature | Endothermic Peak: Corresponding to the dehydration process (qualitative for calcium chlorate, specific enthalpy values not readily available). For the related calcium chloride dihydrate, an endothermic peak corresponding to dehydration is observed starting around 100°C.[1] | - Provides information on phase transitions (e.g., melting, crystallization) and reaction enthalpies. - Can complement TGA by showing the energetic changes associated with mass loss. | - Less precise for quantifying water content compared to TGA or KF titration. - Overlapping thermal events can complicate data interpretation. |
| Karl Fischer (KF) Titration | Amount of water reacting with KF reagent | Expected Water Content: 14.82% (Theoretical). Specific experimental data for calcium chlorate is not readily available in the literature. For the related calcium chloride, the oven method is recommended due to low solubility in common KF reagents.[2] | - High specificity for water. - Considered the "gold standard" for water content determination. - High accuracy and precision, capable of detecting trace amounts of water. | - Can be sensitive to side reactions with certain functional groups. - Sample solubility in the KF reagent can be a limitation, often requiring the use of an oven attachment.[2] |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
This protocol outlines the general procedure for analyzing the hydration state of this compound using TGA.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Record the exact initial mass of the sample.
TGA Method Parameters:
-
Temperature Range: 25°C to 400°C. This range is sufficient to observe the dehydration and the initial decomposition of the anhydrous salt.
-
Heating Rate: A linear heating rate of 10°C/min is recommended for good resolution.
-
Atmosphere: A dry, inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent side reactions and efficiently remove evolved water vapor.
Procedure:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas for a sufficient time to ensure an inert atmosphere.
-
Start the TGA method.
-
Record the mass loss as a function of temperature.
Data Analysis:
-
The TGA thermogram will show a distinct step-wise mass loss.
-
The first major mass loss step, typically occurring between 100°C and 120°C, corresponds to the loss of the two water molecules of hydration.
-
Calculate the percentage mass loss for this step. The theoretical mass loss for the dehydration of Ca(ClO₃)₂·2H₂O to Ca(ClO₃)₂ is 14.82%.
-
A subsequent mass loss at higher temperatures (above 250°C) indicates the decomposition of the anhydrous calcium chlorate.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the hydration state of calcium chlorate using TGA.
Caption: Workflow for TGA analysis of this compound.
Conclusion
Thermogravimetric analysis provides a robust and quantitative method for confirming the hydration state of this compound. The characteristic mass loss corresponding to the waters of hydration is readily observed and quantified. For a comprehensive understanding, especially when investigating complex hydration/dehydration behavior or for orthogonal verification, techniques like DSC and Karl Fischer titration serve as valuable complementary tools. The choice of the most suitable method will be dictated by the specific analytical needs of the researcher.
References
Comparative Efficacy of Chlorate Salts as Herbicides: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of different chlorate (B79027) salts, focusing on sodium chlorate, potassium chlorate, and calcium chlorate. The information presented is based on available experimental data to assist researchers in understanding their relative performance and mechanisms of action.
Data Presentation: Quantitative Comparison of Chlorate Salt Efficacy
The following table summarizes the available quantitative data on the herbicidal efficacy of different chlorate salts. It is important to note that direct comparative studies for all three salts under identical conditions are limited in the available scientific literature. The data below is synthesized from various sources and should be interpreted with consideration of the differing experimental contexts.
| Herbicide Salt | Chemical Formula | Relative Efficacy | Application Rate (for total vegetation control) | Factors Influencing Efficacy |
| Sodium Chlorate | NaClO₃ | Highly effective, serves as a benchmark.[1] | 200-600 kg/ha [2] | Soil moisture, temperature, organic matter content, and soil type can impact efficacy.[3][4] |
| Potassium Chlorate | KClO₃ | Used as a herbicide, but direct quantitative comparisons with sodium and calcium chlorates are not readily available in the reviewed literature.[5] Its lower solubility compared to sodium chlorate may affect its use in spray solutions.[6] | Data not available in comparative studies. | Similar to other chlorates, efficacy is likely influenced by soil and environmental conditions. |
| Calcium Chlorate | Ca(ClO₃)₂ | Less effective on a pound-for-pound basis than pure sodium chlorate.[1][7][8] Commercial formulations may require higher application rates to achieve the same level of control as sodium chlorate.[1][7][8] For example, one study noted that 34% more commercial calcium chlorate was needed to control morning glory compared to sodium chlorate.[1][8] | Higher than sodium chlorate for equivalent control.[1][7][8] | As a deliquescent salt, it can help maintain moisture on foliage, potentially aiding absorption.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments to compare the herbicidal efficacy of different chlorate salts. These protocols are based on established herbicide bioassay practices.[9][10][11]
Experiment 1: Whole-Plant Pot Assay for Comparative Efficacy
Objective: To determine the comparative efficacy of sodium chlorate, potassium chlorate, and calcium chlorate on a target weed species under controlled greenhouse conditions.
Materials:
-
Seeds of a common weed species (e.g., Amaranthus retroflexus - redroot pigweed).
-
Standard potting mix (e.g., 60% silty loam soil, 15% sand, 15% perlite, 10% peat).
-
Plastic pots (10 cm diameter).
-
Sodium chlorate, potassium chlorate, and calcium chlorate (analytical grade).
-
Deionized water.
-
Precision bench sprayer with flat-fan nozzles.
-
Controlled environment greenhouse or growth chamber.
-
Drying oven.
-
Analytical balance.
Methodology:
-
Plant Culture:
-
Sow weed seeds in pots filled with the standard potting mix and allow them to germinate and grow in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Water the plants as needed to maintain optimal soil moisture.
-
Once the seedlings reach the 2-4 true leaf stage, thin them to a uniform number per pot (e.g., 3 plants per pot).
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of each chlorate salt in deionized water.
-
From the stock solutions, prepare a series of dilutions to achieve a range of application rates (e.g., 0, 100, 200, 400, 600 kg/ha ).
-
Apply the herbicide solutions to the plants using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure.
-
Include a control group that is sprayed with deionized water only.
-
Randomize the placement of the pots in the greenhouse to minimize environmental variability.
-
-
Data Collection and Analysis:
-
At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (plant death).
-
At 21 DAT, harvest the above-ground biomass of all plants in each pot.
-
Dry the harvested biomass in a drying oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent reduction in dry weight for each treatment relative to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship for each chlorate salt and to compare their efficacy.
-
Signaling Pathway and Experimental Workflow
Chlorate Herbicidal Action Signaling Pathway
The primary mechanism of chlorate phytotoxicity involves its conversion to a more toxic compound within the plant cell. The following diagram illustrates the key steps in this process.
Experimental Workflow for Comparative Efficacy
The following diagram outlines the logical flow of the experimental protocol described above.
References
- 1. hracglobal.com [hracglobal.com]
- 2. dlhope.com.sg [dlhope.com.sg]
- 3. horticulture.com.au [horticulture.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Potassium chlorate - Wikipedia [en.wikipedia.org]
- 6. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 7. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 8. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Titration Methods for the Quantification of Calcium Chlorate Dihydrate
For researchers, scientists, and professionals in drug development, the precise determination of the concentration of active pharmaceutical ingredients and other chemical compounds is of utmost importance. This guide offers an objective comparison of two widely used titration methods for the assay of calcium chlorate (B79027) dihydrate (Ca(ClO₃)₂·2H₂O): complexometric titration for the determination of calcium content and iodometric titration for the quantification of the chlorate anion. This document provides detailed experimental protocols, a summary of validation parameters, and visualizations to aid in method selection and implementation.
Introduction to Titration Methods for Calcium Chlorate Dihydrate
The accurate assay of this compound is crucial for quality control and formulation development. Titrimetric methods offer a cost-effective and reliable approach for this purpose. Two of the most common methods are:
-
Complexometric Titration with EDTA: This method determines the concentration of calcium ions (Ca²⁺) in a sample. Ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand, forms a stable 1:1 complex with calcium ions. The endpoint of the titration is identified using a metallochromic indicator.
-
Iodometric Titration: This redox titration method is employed to determine the concentration of the chlorate anion (ClO₃⁻). In an acidic medium, chlorate ions oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
This guide will delve into the validation and comparison of these two distinct titrimetric approaches.
Experimental Protocols
Complexometric Titration for Calcium Content
Principle: A known quantity of this compound is dissolved and titrated with a standardized EDTA solution at an alkaline pH. The indicator changes color at the endpoint when all calcium ions have been complexed by EDTA.
Materials and Reagents:
-
This compound sample
-
EDTA disodium (B8443419) salt dihydrate (Na₂H₂EDTA·2H₂O)
-
Calcium carbonate (CaCO₃), primary standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Ammonia-ammonium chloride buffer (pH 10)
-
Murexide or Hydroxy Naphthol Blue indicator
-
Deionized water
Procedure:
-
Preparation of 0.05 M EDTA Solution: Accurately weigh approximately 9.3 g of EDTA disodium salt dihydrate, dissolve it in deionized water, and dilute to 500 mL in a volumetric flask.
-
Standardization of the EDTA Solution:
-
Accurately weigh about 0.5 g of primary standard calcium carbonate (previously dried) and dissolve it in a minimal amount of 1 M HCl.
-
Dilute the solution with 50 mL of deionized water and boil gently to expel CO₂.
-
Cool the solution and transfer it quantitatively to a 250 mL volumetric flask and dilute to the mark with deionized water.
-
Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 2 mL of ammonia-ammonium chloride buffer.
-
Add a pinch of the chosen indicator (e.g., murexide).
-
Titrate with the prepared EDTA solution until the color changes from pink to violet[1].
-
-
Sample Analysis:
-
Accurately weigh approximately 1.0 g of the this compound sample, dissolve it in deionized water, and dilute to 100 mL in a volumetric flask.
-
Pipette a 10.00 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 2 mL of ammonia-ammonium chloride buffer.
-
Add a pinch of the indicator.
-
Titrate with the standardized EDTA solution to the endpoint.
-
Iodometric Titration for Chlorate Content
Principle: The chlorate in the sample is reduced by an excess of potassium iodide in an acidic solution. The iodine liberated is then titrated with a standard solution of sodium thiosulfate using starch as an indicator.
Materials and Reagents:
-
This compound sample
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl), concentrated
-
Sodium thiosulfate (Na₂S₂O₃·5H₂O)
-
Potassium dichromate (K₂Cr₂O₇), primary standard
-
Starch indicator solution
-
Deionized water
Procedure:
-
Preparation of 0.1 M Sodium Thiosulfate Solution: Accurately weigh approximately 12.5 g of sodium thiosulfate pentahydrate, dissolve it in freshly boiled and cooled deionized water, and dilute to 500 mL. Add a small amount of sodium carbonate to stabilize the solution.
-
Standardization of the Sodium Thiosulfate Solution:
-
Accurately weigh about 0.1 g of primary standard potassium dichromate (previously dried) and dissolve it in 50 mL of deionized water in a glass-stoppered flask.
-
Add 2 g of KI and 8 mL of concentrated HCl.
-
Stopper the flask and allow the reaction to proceed in the dark for 10 minutes.
-
Titrate the liberated iodine with the prepared sodium thiosulfate solution, adding starch indicator near the endpoint (when the solution is a pale yellow), until the blue color disappears.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of deionized water in a glass-stoppered flask.
-
Carefully add 2 g of KI and 10 mL of concentrated HCl.
-
Stopper the flask and let it stand in the dark for 15 minutes.
-
Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution. Add starch indicator near the endpoint and continue the titration until the blue color disappears. The reaction is: ClO₃⁻ + 6I⁻ + 6H⁺ → Cl⁻ + 3I₂ + 3H₂O[2].
-
Comparison of Method Validation Parameters
The validation of analytical methods is essential to ensure their suitability for their intended purpose. The following table summarizes typical performance characteristics for the two titration methods, based on established analytical principles and data from similar analyses.[3][4]
| Validation Parameter | Complexometric Titration (EDTA) for Calcium | Iodometric Titration for Chlorate |
| Specificity | High for calcium, but can be affected by other metal ions. Masking agents or pH adjustment can improve specificity. | Good, but other oxidizing agents can interfere. A pre-reduction step can mitigate some interferences. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | Dependent on indicator and concentration of titrant. Generally in the mg/L range. | Can be sensitive, with modifications allowing for sub-mg/L detection. |
| Limit of Quantitation (LOQ) | Dependent on indicator and concentration of titrant. | Can be sensitive, with modifications allowing for sub-mg/L detection. |
Visualizing the Workflow and Reactions
To better understand the processes involved, the following diagrams illustrate the validation workflow and the chemical reaction for the complexometric titration of calcium.
Caption: Workflow for Titration Method Validation.
Caption: Complexation of Calcium by EDTA.
Conclusion
Both complexometric titration with EDTA and iodometric titration are robust and reliable methods for the quantitative analysis of this compound.
-
Complexometric titration is a direct and straightforward method for determining the calcium content. Its specificity can be enhanced through careful pH control.
-
Iodometric titration is an effective indirect method for quantifying the chlorate anion. It is crucial to control reaction conditions, such as acidity and reaction time, to ensure accurate results.
The choice between these methods will depend on the specific analytical needs, available equipment, and the potential presence of interfering substances. For a complete characterization of this compound, it is recommended to employ both methods to determine the content of both the cation and the anion. Proper method validation according to established guidelines is essential to ensure the accuracy and reliability of the results obtained.
References
Assessing Calcium Chlorate in Flash Powder Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium chlorate (B79027) presents itself as a potent oxidizing agent with a high oxygen content, theoretically making it a candidate for use in energetic materials such as flash powder. However, a comprehensive review of available scientific literature and pyrotechnic resources reveals a significant gap in experimental data regarding its performance in such formulations. This guide synthesizes the known properties of calcium chlorate, outlines the standard methodologies for assessing flash powder performance, and provides a comparative analysis with commonly used oxidizers—potassium chlorate and potassium perchlorate (B79767)—to offer a predictive assessment of its potential and limitations. The primary obstacle for the practical application of calcium chlorate in pyrotechnics is its pronounced hygroscopicity, which severely compromises the stability and reliability of flash powder compositions.
Comparative Analysis of Oxidizers
While specific performance data for calcium chlorate in flash powders is not available in the literature, a comparison of its intrinsic properties with those of standard oxidizers provides insight into its theoretical potential and challenges.
| Property | Calcium Chlorate (Ca(ClO₃)₂) | Potassium Chlorate (KClO₃) | Potassium Perchlorate (KClO₄) |
| Molecular Weight | 206.98 g/mol | 122.55 g/mol | 138.55 g/mol |
| Oxygen Balance (to metal chloride) | +46.4% | +39.2% | +46.2% |
| Hygroscopicity | Very Hygroscopic (Deliquescent)[1] | Slightly Hygroscopic | Non-Hygroscopic |
| Thermal Decomposition | Decomposes to CaCl₂ and O₂ upon strong heating[2][3] | Decomposes to KCl and O₂ | Decomposes to KCl and O₂ |
| Known Incompatibilities | Ammonium (B1175870) salts, strong sulfuric acid, combustible materials[2][4][5] | Sulfur, sulfides, ammonium compounds, acids[6][7] | Strong reducing agents |
| General Sensitivity | Expected to be high, similar to other chlorates[1] | More sensitive than perchlorates[6][8] | Generally considered more stable than chlorates[9] |
Experimental Protocols for Performance Assessment
To rigorously assess the performance of any flash powder formulation, including a hypothetical one based on calcium chlorate, a standardized set of experimental protocols should be employed.
Sensitivity to Mechanical Stimuli
a) Impact Sensitivity: This test determines the energy required to initiate a reaction upon impact.
-
Apparatus: A drop-weight impact tester (e.g., Bruceton apparatus).
-
Procedure:
-
A small, measured sample of the flash powder is placed on a hardened steel anvil.
-
A weight of known mass is dropped from a specific height onto a striker resting on the sample.
-
The outcome (initiation or no initiation) is recorded.
-
The drop height is varied, and the test is repeated multiple times to determine the 50% initiation height (H₅₀), the height at which there is a 50% probability of initiation.[10]
-
b) Friction Sensitivity: This test evaluates the susceptibility of the material to initiation by friction.
-
Apparatus: A BAM (Bundesanstalt für Materialforschung und -prüfung) or similar friction tester.[11]
-
Procedure:
-
A small amount of the sample is spread on a porcelain plate.
-
A weighted porcelain pin is placed on the sample.
-
The plate is moved back and forth under the pin at a controlled speed.
-
The test is conducted with increasing loads on the pin until initiation (e.g., crackling, smoke, or explosion) is observed.[11][12] The result is often reported as the load at which initiation occurs in a set number of trials.
-
Thermal Analysis
a) Differential Scanning Calorimetry (DSC): This technique is used to determine the thermal stability and decomposition characteristics of the formulation.
-
Procedure:
-
A small, hermetically sealed sample is placed in the DSC instrument alongside an empty reference pan.
-
The temperature of both pans is increased at a constant rate.
-
The difference in heat flow between the sample and the reference is measured, revealing exothermic (heat-releasing) or endothermic (heat-absorbing) events, such as melting and decomposition.[13]
-
Performance Characteristics
a) Heat of Combustion (Bomb Calorimetry): This measures the total energy released upon combustion.
-
Apparatus: An oxygen bomb calorimeter.
-
Procedure:
-
A weighed sample is placed in a crucible inside a sealed, high-pressure vessel ("bomb") filled with pure oxygen.
-
The bomb is submerged in a known volume of water in an insulated container.
-
The sample is ignited electrically.
-
The temperature rise of the water is measured to calculate the heat of combustion of the sample.[14][15][16][17]
-
b) Burn Rate: This determines the speed at which the combustion reaction propagates.
-
Procedure:
-
The flash powder is loosely packed into a tube of known length with open ends.
-
The powder is ignited at one end.
-
The time it takes for the flame front to travel the length of the tube is measured, often using high-speed photography or optical sensors.
-
The burn rate is calculated in meters per second.
-
c) Light Output Measurement: For formulations designed for illumination, the intensity and duration of the light produced are critical parameters.
-
Apparatus: A spectroradiometer or a lux meter placed at a fixed distance from the sample.[6][18]
-
Procedure:
-
A known quantity of the flash powder is ignited in a dark environment.
-
The light output is recorded over time to determine the peak intensity (in candela or lux) and the duration of the flash.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in assessing a novel flash powder formulation and a typical experimental workflow for its characterization.
Caption: Oxidizer Assessment Framework
Caption: Experimental Workflow
Conclusion
Based on its chemical properties, a flash powder formulation utilizing calcium chlorate would theoretically be a powerful energetic material. The high oxygen content is comparable to that of potassium perchlorate. However, the extreme hygroscopicity of calcium chlorate is a critical flaw for its use in pyrotechnics. Moisture absorption would lead to degradation of the fuel, reduced performance, and unpredictable sensitivity, posing a significant safety risk.
Furthermore, chlorate-based flash powders are known to be more sensitive to friction, impact, and accidental ignition than their perchlorate counterparts.[9] The combination of high sensitivity and instability due to moisture absorption makes calcium chlorate an impractical and dangerous choice for flash powder formulations. For these reasons, potassium perchlorate remains the industry standard, offering a superior balance of performance, stability, and safety.[9] Future research into novel oxidizers should prioritize stability and low hygroscopicity as essential prerequisites for any viable flash powder candidate.
References
- 1. Sciencemadness Discussion Board - calcium chlorate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Calcium chlorate - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CALCIUM CHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. skylighter.com [skylighter.com]
- 8. Pyrotechnic Chemicals [freepyroinfo.com]
- 9. Flash powder - Wikipedia [en.wikipedia.org]
- 10. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 11. utec-corp.com [utec-corp.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. csb.gov [csb.gov]
- 14. Calorimetric measurement of the heat of combustion of composite materials, pyrotechnic compositions, and industrial and domestic waste - Inozemtsev - Gorenie i vzryv [journals.rcsi.science]
- 15. scimed.co.uk [scimed.co.uk]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of flash lamps and other pulsed light sources [jeti.com]
cost-benefit analysis of different industrial synthesis routes for chlorates
A Comparative Guide to Industrial Chlorate (B79027) Synthesis Routes
For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis route for chlorates is critical, impacting process efficiency, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of the principal industrial synthesis routes for chlorates, supported by available data and experimental considerations.
Introduction
Chlorates, salts of chloric acid, are powerful oxidizing agents with significant industrial applications. The most commercially important chlorate is sodium chlorate (NaClO₃), primarily used in the pulp and paper industry for the elemental chlorine-free (ECF) bleaching of wood pulp through the generation of chlorine dioxide (ClO₂).[1] This process is considered more environmentally friendly than using elemental chlorine. Other applications include the manufacturing of other chlorates and perchlorates, use as a herbicide (now restricted in many regions), and in pyrotechnics.[1][2] The industrial production of chlorates is dominated by the electrochemical method due to its efficiency at a large scale.
Cost-Benefit Analysis of Industrial Synthesis Routes
The primary methods for industrial chlorate synthesis are the electrochemical process and older chemical methods. The vast majority of global chlorate production is accomplished via the electrochemical route.
Data Presentation: Comparison of Chlorate Synthesis Routes
| Feature | Electrochemical Synthesis | Chemical Synthesis (from Hypochlorite) | Chemical Synthesis (Chlorine & Hydroxide) |
| Raw Materials | Sodium Chloride (Brine), Water, Electricity | Sodium Hypochlorite (B82951) (Bleach) | Chlorine Gas, Sodium Hydroxide (B78521) |
| Energy Consumption | High (5000-6000 kWh/ton of NaClO₃)[3][4] | Moderate (for heating) | Moderate (for heating) |
| Process Efficiency | High current efficiency (up to 95%)[5] | Low, laborious, and slow[2] | Extremely inefficient[2] |
| Capital Costs | High (electrolytic cells, rectifiers, etc.) | Low | Moderate |
| Operating Costs | Dominated by electricity costs (up to 70% of total)[3] | Dominated by the cost of bleach | High due to the cost and hazards of chlorine gas |
| Byproducts | Hydrogen gas, potential for perchlorate (B79767) formation[6][7] | Sodium Chloride[8] | Sodium Chloride[9] |
| Environmental Impact | High energy consumption. Use of chromium compounds (dichromate) in some processes raises environmental concerns.[4] Production of ClO₂ from chlorate for bleaching reduces chlorinated organic byproducts. | Lower energy intensity, but the production of bleach itself has an environmental footprint. | Significant hazards associated with handling chlorine gas.[2] |
| Scalability | Highly scalable for large industrial production.[1] | Not suitable for large-scale industrial production. | Abandoned for large-scale production due to inefficiency and safety concerns.[2] |
Experimental Protocols
Protocol 1: Electrochemical Synthesis of Sodium Chlorate (Laboratory Scale)
This protocol outlines the laboratory-scale synthesis of sodium chlorate via the electrolysis of a sodium chloride solution.
Materials and Equipment:
-
Power supply (DC, capable of delivering a constant current)
-
Electrolytic cell (beaker or other suitable container)
-
Anode: Graphite or Mixed Metal Oxide (MMO) coated titanium
-
Cathode: Stainless steel or titanium
-
Sodium chloride (NaCl)
-
Distilled water
-
Hydrochloric acid (HCl) for pH adjustment
-
(Optional) Sodium dichromate (Na₂Cr₂O₇) - Caution: Carcinogen
-
Heater/hotplate
-
pH meter or pH indicator strips
-
Stirring mechanism (magnetic stirrer and stir bar)
Procedure:
-
Prepare the Electrolyte: Prepare a saturated solution of sodium chloride in distilled water (approximately 360 g/L).
-
Cell Assembly: Place the anode and cathode in the electrolytic cell, ensuring they do not touch. Connect the electrodes to the DC power supply.
-
Electrolyte Conditions: Heat the electrolyte to 60-80°C and maintain this temperature throughout the electrolysis.[2] Adjust the pH of the solution to around 6.0-6.5 using dilute hydrochloric acid.[2] If using, add a small amount of sodium dichromate (e.g., 2-4 g/L) to the electrolyte to improve efficiency by reducing cathodic reduction of hypochlorite.[10]
-
Electrolysis: Apply a direct current to the cell. A typical current density for laboratory scale can be in the range of 20-50 mA/cm². The electrolysis should be carried out in a well-ventilated area or a fume hood due to the evolution of hydrogen and potentially some chlorine gas.
-
Monitoring: Periodically check and adjust the pH of the electrolyte, keeping it within the 6.0-6.5 range.
-
Product Recovery: After a sufficient amount of time (which can be calculated based on the total charge passed), the electrolyte will be rich in sodium chlorate. The sodium chlorate can be recovered by crystallization. Cool the solution to induce crystallization of sodium chlorate, which can then be separated by filtration. The solubility of sodium chlorate is high, so significant concentration by evaporation may be necessary.
Protocol 2: Preparation of Potassium Chlorate from Sodium Hypochlorite (Bleach)
This method demonstrates the formation of chlorate through the disproportionation of hypochlorite, followed by the precipitation of the less soluble potassium chlorate.
Materials and Equipment:
-
Sodium hypochlorite solution (household bleach, preferably high concentration and without additives)
-
Potassium chloride (KCl)
-
Beakers
-
Heating source (hotplate)
-
Filtration apparatus (funnel, filter paper)
-
Ice bath
Procedure:
-
Disproportionation of Hypochlorite: In a well-ventilated area, gently boil a volume of bleach.[11] The heat drives the disproportionation of sodium hypochlorite into sodium chloride and sodium chlorate.[8]
-
Concentration: Continue boiling until the volume is significantly reduced and crystals of sodium chloride begin to appear.[11]
-
Cooling and Filtration: Remove the solution from the heat and allow it to cool to room temperature. Then, filter the solution to remove the precipitated sodium chloride. The filtrate now contains dissolved sodium chlorate and some remaining sodium chloride.[11]
-
Metathesis and Precipitation: Prepare a saturated solution of potassium chloride in a separate beaker. Mix the filtrate containing sodium chlorate with an equal volume of the saturated potassium chloride solution.[12]
-
Crystallization: The less soluble potassium chlorate will precipitate out of the solution.[8] To maximize the yield, cool the mixture in an ice bath.
-
Isolation and Purification: Collect the potassium chlorate crystals by filtration. The crystals can be further purified by recrystallization from hot water.[13]
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process and the fundamental differences between the electrochemical and chemical synthesis routes for chlorates.
Caption: Industrial synthesis routes for chlorates.
Conclusion
The electrochemical synthesis of chlorates, particularly sodium chlorate, is the unequivocally dominant industrial method due to its high efficiency and scalability, despite its high energy consumption. Chemical methods, such as the disproportionation of hypochlorite or the reaction of chlorine with a hot hydroxide solution, are largely of historical interest or for small-scale laboratory preparations due to their lower efficiency and, in the case of using chlorine gas, significant safety hazards. For industrial applications, the cost-benefit analysis strongly favors the electrochemical route, with ongoing research focused on improving energy efficiency and developing more sustainable electrode materials.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Preparing chlorates - PyroGuide [pyrodata.com]
- 3. lutpub.lut.fi [lutpub.lut.fi]
- 4. diva-portal.org [diva-portal.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. cdn.intratec.us [cdn.intratec.us]
- 7. Toxic Byproduct Formation during Electrochemical Treatment of Latrine Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. feanor-lab.com [feanor-lab.com]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. Make Potassium Chlorate From Bleach and Salt Substitute [thoughtco.com]
- 13. physicsforums.com [physicsforums.com]
Safety Operating Guide
Proper Disposal of Calcium Chlorate Dihydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of calcium chlorate (B79027) dihydrate is paramount for ensuring a secure laboratory environment and preventing environmental contamination. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this strong oxidizing agent. It is crucial to distinguish calcium chlorate (Ca(ClO₃)₂) from the less hazardous calcium chloride (CaCl₂), as their disposal protocols differ significantly.
Immediate Safety and Spill Response
Calcium chlorate is a powerful oxidizer that can form explosive mixtures with combustible materials.[1][2] In the event of a spill, immediate and decisive action is critical to mitigate risks.
Step-by-Step Spill Neutralization and Cleanup:
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[2][3]
-
Remove Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[2][3]
-
Don Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing appropriate PPE (see table below).
-
Contain the Spill: For dry spills, carefully collect the powdered material.[2] For solutions, absorb the liquid with non-combustible materials like vermiculite, dry sand, or earth.[2]
-
Neutralize and Cover: Cover the spill with a dry, inert material such as dry lime, sand, or soda ash.[3]
-
Package for Disposal: Place the contained and neutralized material into a suitable, labeled, and covered container for disposal.[3][4]
-
Decontaminate the Area: Ventilate the area and wash the spill site after the material has been completely removed.[3]
Personal Protective Equipment (PPE) and Hazard Data
Proper PPE is essential when handling calcium chlorate dihydrate. The following table summarizes the required equipment and key hazard ratings.
| Category | Specification | Source |
| Eye Protection | Chemical safety goggles or face shield. | [5] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, nitrile rubber). | [5] |
| Respiratory Protection | NIOSH-approved respirator for particulates, especially if dust is generated. | [4][6] |
| Body Protection | Impervious clothing, such as a lab coat or apron. | [4][5] |
| NFPA 704 Ratings | Health: 2, Flammability: 0, Instability: 1, Special: OX | [3] |
Disposal Workflow
The decision-making process for the disposal of this compound should follow a clear and logical sequence to ensure safety and regulatory compliance.
Detailed Disposal Procedure
Due to its hazardous nature as a strong oxidizer, this compound may be classified as a hazardous waste.[1][3] Therefore, it is imperative to adhere to local, state, and federal regulations for its disposal.[7]
Step-by-Step Disposal Plan:
-
Characterize the Waste: Determine if the waste meets the criteria for hazardous waste as defined by the EPA (potentially under waste code D001 for ignitability).[7]
-
Package Securely: Place the this compound waste in a tightly sealed, properly labeled container.[3][4] The label should clearly identify the contents and associated hazards.
-
Store Safely: Store the container in a cool, dry, well-ventilated area away from incompatible materials.[2][3] Incompatible materials include combustibles (wood, paper, oil), organic materials, ammonium (B1175870) compounds, finely divided metals, cyanides, strong acids, and reducing agents.[2][3]
-
Engage a Licensed Professional: It is strongly recommended to contact a licensed hazardous waste disposal company for the final removal and disposal of this compound.[4] These professionals are equipped to handle and transport hazardous materials safely.
-
Maintain Records: Ensure all documentation, such as hazardous waste manifests, is completed accurately and retained as required by regulations.
Note on Neutralization: While some chemical waste can be neutralized in the lab, the reaction of a strong oxidizer like calcium chlorate can be vigorous and dangerous. The available safety data does not provide a standard, validated protocol for in-lab neutralization. Therefore, the safest and most compliant approach is to entrust the disposal to certified professionals.
References
Essential Safety and Operational Guidance for Handling Calcium Chlorate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of Calcium Chlorate (B79027), a strong oxidizer. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Calcium chlorate and its dihydrate form are powerful oxidizing agents that can form explosive mixtures with combustible materials.[1][2] These mixtures can be ignited by friction or heat, and contact with strong acids can lead to fires or explosions.[1][3] Therefore, stringent safety protocols are necessary during its handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Calcium Chlorate.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield is recommended when splash hazards exist. | Protects against splashes and airborne particles of Calcium Chlorate, which can cause severe eye irritation. |
| Skin Protection | Fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves (inspect before use).[1] A full impervious suit and safety shower in the immediate work area are recommended for significant exposure possibilities.[4] | Prevents skin contact. Dry Calcium Chlorate can cause moderate skin irritation, while wet contact can lead to burns.[5] Contaminated clothing should be removed promptly and laundered by trained personnel.[4] |
| Respiratory Protection | A NIOSH-approved full-face air-purifying respirator with combination chlorine/P100 cartridges should be used if exposure limits are exceeded or if irritation is experienced.[1][5] | Protects against inhalation of dust or aerosols, which can irritate the respiratory tract.[2] |
Experimental Workflow for Handling Calcium Chlorate
The following diagram outlines the standard operating procedure for safely handling Calcium Chlorate in a laboratory setting.
Operational and Disposal Plans
Handling and Storage:
-
Always handle Calcium Chlorate in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Store in tightly closed containers in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][4]
-
Crucially, store Calcium Chlorate separately from combustible materials, organic matter, ammonium (B1175870) compounds, finely divided metals, cyanides, strong acids, and other oxidizing agents to prevent violent reactions.[1][4]
-
Use explosion-proof electrical equipment and fittings in areas where Calcium Chlorate is handled or stored.[1][4]
-
Avoid storing on wooden floors.[1]
Emergency Procedures:
-
Spills:
-
Evacuate all non-essential personnel from the spill area.[4]
-
For dry spills, cover with an inert material such as dry lime, sand, or soda ash and place in a sealed container for disposal.[4] For liquid spills, absorb with a non-combustible material like vermiculite (B1170534) or sand.[3][6]
-
Ventilate the area and wash the spill site after cleanup is complete.[4]
-
It may be necessary to dispose of the spilled material as hazardous waste; contact your institution's environmental health and safety department for specific guidance.[1][4]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7] Seek medical attention if symptoms persist.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Disposal:
-
Dispose of Calcium Chlorate and any contaminated materials as hazardous waste.[1][4] Do not dispose of it in the regular trash or down the drain.
-
Follow all federal, state, and local regulations for hazardous waste disposal. Consult with your institution's environmental health and safety office for specific procedures.
References
- 1. echemi.com [echemi.com]
- 2. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CALCIUM CHLORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. Product Information | LabelSDS [labelsds.com]
- 6. CALCIUM CHLORATE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Calcium chlorite - Safety Data Sheet [chemicalbook.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
